molecular formula C11H8O5 B2920241 [(2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 126424-85-9; 126424-85-9

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2920241
CAS No.: 126424-85-9; 126424-85-9
M. Wt: 220.18
InChI Key: YENBPUAYKYLKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C11H8O5 and its molecular weight is 220.18. The purity is usually 95%.
BenchChem offers high-quality [(2-oxo-2H-chromen-7-yl)oxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-oxo-2H-chromen-7-yl)oxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENBPUAYKYLKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to [(2-oxo-2H-chromen-7-yl)oxy]acetic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as (7-coumarinyloxy)acetic acid or 7-carboxymethoxycoumarin, is a fluorescent derivative of coumarin, a naturally occurring benzopyrone scaffold found in many plants. This compound has garnered significant interest in various scientific disciplines, particularly in the fields of medicinal chemistry and bio-imaging, owing to its unique photophysical properties and its utility as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid features a coumarin core, where a benzene ring is fused to an α-pyrone ring. An acetic acid moiety is linked to the 7-position of the coumarin nucleus via an ether linkage. This substitution pattern is crucial for its characteristic fluorescence and its utility as a synthetic intermediate.

Caption: Chemical structure of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
IUPAC Name 2-(2-oxochromen-7-yl)oxyacetic acidPubChem[1]
Molecular Formula C₁₁H₈O₅PubChem[1]
Molecular Weight 220.18 g/mol PubChem[1]
Melting Point 180–182 °C[2]
XLogP3 1.5PubChem[1]
Appearance White solid[3]
Solubility Soluble in DMSO and CH₃CN[4]

Synthesis of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid

The synthesis of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid is typically achieved through a two-step process starting from the commercially available 7-hydroxycoumarin (umbelliferone).[3][5][6] The first step involves the O-alkylation of the phenolic hydroxyl group with an haloacetic acid ester, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Synthesis_Workflow Start 7-Hydroxycoumarin Step1 O-Alkylation with Ethyl Bromoacetate (K₂CO₃, Acetone, Reflux) Start->Step1 Intermediate Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate Step1->Intermediate Step2 Ester Hydrolysis (NaOH, H₂O/MeOH, Reflux) Intermediate->Step2 Product [(2-oxo-2H-chromen-7-yl)oxy]acetic acid Step2->Product

Caption: Synthetic workflow for [(2-oxo-2H-chromen-7-yl)oxy]acetic acid.

Experimental Protocol: Synthesis of Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate[2]

This protocol describes the synthesis of the ethyl ester intermediate.

  • Reagents and Materials:

    • 7-Hydroxycoumarin

    • Ethyl iodoacetate (or ethyl bromoacetate)

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Dichloromethane (DCM)

    • Water

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 7-hydroxycoumarin in anhydrous acetone, add potassium carbonate.

    • To this suspension, add ethyl iodoacetate.

    • Reflux the reaction mixture for a specified time (typically monitored by TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)acetate.

Experimental Protocol: Hydrolysis to [(2-oxo-2H-chromen-7-yl)oxy]acetic acid[2]
  • Reagents and Materials:

    • Ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)acetate

    • Sodium hydroxide (NaOH)

    • Methanol or Ethanol

    • Water

    • Hydrochloric acid (HCl)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Dissolve the ethyl ester in a mixture of alcohol (methanol or ethanol) and water.

    • Add a solution of sodium hydroxide and reflux the mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the white solid, wash with cool water, and dry to obtain 2-((2-oxo-2H-chromen-7-yl)oxy)acetic acid.

Characterization

Spectroscopic Data

The structural elucidation of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid is confirmed through various spectroscopic techniques.

¹H NMR (400 MHz, DMSO-d₆): [2]

  • δ 13.25 (s, 1H, COOH)

  • δ 8.03 (d, J = 9.2 Hz, 1H)

  • δ 7.68 (d, J = 9.6 Hz, 1H)

  • δ 7.98–7.00 (m, 2H)

  • δ 6.34 (d, J = 9.2 Hz, 1H)

  • δ 4.86 (s, 2H, OCH₂COOH)

¹³C NMR (100 MHz, DMSO-d₆): [2]

  • δ 170.5

  • δ 161.8

  • δ 161.2

  • δ 156.1

  • δ 145.2

  • δ 130.4

  • δ 113.7

  • δ 113.7

  • δ 113.5

  • δ 102.4

  • δ 65.8

Mass Spectrometry (ESI positive): [2]

  • m/z 221.0 [M + H]⁺

Biological Activities and Applications

Fluorescent Probe and Labeling Agent

Coumarin derivatives are well-known for their fluorescent properties, and [(2-oxo-2H-chromen-7-yl)oxy]acetic acid is no exception.[7] Its intrinsic blue fluorescence makes it a valuable tool in various biochemical and cellular assays. The carboxylic acid functionality allows for its covalent attachment to biomolecules, such as proteins and peptides, through the formation of amide bonds. This enables the fluorescent labeling of these molecules for visualization and quantification in biological systems.

Anti-inflammatory Potential

Numerous studies have highlighted the anti-inflammatory properties of coumarin derivatives.[3][8] The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, coumarin derivatives can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Furthermore, some coumarin derivatives have been shown to modulate inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[3] This suggests that [(2-oxo-2H-chromen-7-yl)oxy]acetic acid and its derivatives could serve as a scaffold for the development of novel anti-inflammatory agents.

Scaffold for Drug Discovery

The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The carboxylic acid group of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives can then be screened for various biological activities, including antimicrobial, anticancer, and antioxidant effects.[3]

Conclusion

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid is a valuable and versatile molecule for researchers in the chemical and biological sciences. Its straightforward synthesis, well-defined physicochemical properties, and inherent fluorescence make it an important tool for a range of applications, from a fluorescent labeling agent to a foundational scaffold for the development of new therapeutic agents. As research into the diverse biological activities of coumarins continues, the importance of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid as a key synthetic intermediate is likely to grow.

References

  • Copper (II) complexes of 1,10-phenanthroline and coumarin-based oxylacetates as pro-apoptotic UPR CHOP inducer. New Journal of Chemistry. [4]

  • Synthesis and antiinflammatory activity of coumarin derivatives. PubMed. [8]

  • Synthesis, in-silico and anti-inflammatory activities of novel coumarin derivatives. Journal of the Serbian Chemical Society. [3]

  • Heteroleptic Coumarin-Based Silver(I) Complexes: Possible New Antimicrobial Agents. PMC. [3]

  • A New Convenient Route to 2-Oxoethoxycoumarins: Key Intermediates in the Synthesis of Natural Products. ResearchGate. [9]

  • Bio-Based Photoreversible Networks Containing Coumarin Groups for Future Medical Applications. PMC. [5]

  • Recent Advances in Functional Polymers Containing Coumarin Chromophores. MDPI. [7]

  • Development of a Light-Deactivatable PSA Via Photodimerization. ResearchGate. [10]

  • Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX. MDPI. [2]

  • Dual P-Glycoprotein and CA XII Inhibitors: A New Strategy to Reverse the P-gp Mediated Multidrug Resistance (MDR) in Cancer Cell. FLORE. [6]

  • [(2-oxo-2H-chromen-7-yl)oxy]acetic acid. PubChem. [1]

  • Αξιοποίηση της κινναμωμικής ομάδας στον σχεδιασμό, σύνθεση και φαρμακοχημική μελέτη νέων παραγώγων με δράση σε πολλαπλούς βιολογικούς στόχους. Εθνικό Αρχείο Διδακτορικών Διατριβών.

Sources

7-Carboxymethoxycoumarin and its Derivatives: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Fluorogenic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical biology and materials science, fluorescent tagging and photolabile caging are critical for tracking and manipulating molecular dynamics. 7-Carboxymethoxycoumarin —most prevalently utilized and commercially available as 7-(Carboxymethoxy)-4-methylcoumarin —serves as a highly versatile fluorogenic building block. Its dual functionality, combining the robust fluorescence and photolability of the coumarin core with the bioconjugation readiness of a terminal carboxylic acid, makes it indispensable for developing fluorescent probes, photoremovable protecting groups, and damage-sensing smart polymers.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic applications, and field-proven bioconjugation protocols.

Physicochemical Profiling & Structural Data

To ensure reproducibility in synthetic workflows, researchers must verify the exact structural parameters of the coumarin derivative. The carboxymethoxy appendage provides a critical spacer that minimizes steric hindrance during bioconjugation compared to directly functionalized coumarin rings.

Below is the consolidated quantitative data for the standard commercially available derivative, 7-(Carboxymethoxy)-4-methylcoumarin, validated by primary chemical suppliers and 1[1].

PropertyValue / Description
Chemical Name 7-(Carboxymethoxy)-4-methylcoumarin
CAS Number 64700-15-8
Molecular Formula C₁₂H₁₀O₅
Molecular Weight 234.20 g/mol
Melting Point 206–208 °C
SMILES String CC1=CC(=O)Oc2cc(OCC(O)=O)ccc12
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (H315, H319, H335)

Mechanistic Applications in Advanced Research

Photoremovable Protecting Groups (Caging)

Coumarin derivatives, specifically (7-carboxymethoxycoumarin-4-yl)methyl (CMCM) esters, are highly efficient phototriggers used to "cage" biomolecules. According to research published by 2[2], extending the coumarin core with carboxymethoxy groups significantly improves water solubility, a critical factor for live-cell experiments. Furthermore, these molecules exhibit excellent two-photon cross-sections, allowing for deep-tissue uncaging using Near-Infrared (NIR) light. The mechanism relies on heterolytic cleavage following excitation, releasing the active biomolecule alongside a fluorescent coumarin byproduct. This inherent fluorescence allows researchers to visually quantify the spatial and temporal release of the payload, creating a self-validating experimental system3[3].

Photocleavage A Caged Biomolecule (CMCM-Conjugate) B Photon Absorption (UV/Vis or 2-Photon NIR) A->B C Excited Singlet State (Heterolytic Cleavage) B->C Excitation D Active Biomolecule (Released Payload) C->D Uncaging E Coumarin Photoproduct (Fluorescent Reporter) C->E Byproduct

Photochemical uncaging mechanism of coumarin-caged biomolecules via photon absorption.

Fluorogenic "Click" Chemistry in Smart Materials

Beyond traditional biology, 7-carboxymethoxycoumarin is utilized in materials science. By converting the carboxylic acid into an azido-derivative, it becomes primed for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). As detailed by the 4[4], this fluorogenic probe is embedded into self-healing epoxy nanocomposites. When mechanical damage occurs, the nanocapsules rupture, triggering the click reaction. The formation of the triazole ring activates the coumarin fluorescence, providing a qualitative, real-time optical readout of both the damage and the subsequent healing process.

Experimental Protocols: Synthesis & Bioconjugation

To utilize 7-(Carboxymethoxy)-4-methylcoumarin as a fluorescent label, the terminal carboxylic acid must be conjugated to a primary amine on the target biomolecule (e.g., lysine residues on proteins or amino-modified oligonucleotides).

Protocol 1: Self-Validating NHS-Ester Activation

Causality & Logic: Direct amidation of carboxylic acids in aqueous media is thermodynamically unfavorable. Using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone forms an O-acylisourea intermediate, which is highly susceptible to rapid hydrolysis. By introducing NHS (N-Hydroxysuccinimide), we force a nucleophilic attack that converts the unstable intermediate into a semi-stable NHS-ester. This strategic choice prevents the reaction from being outcompeted by water, ensuring high-yield downstream conjugation.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg (42.7 µmol) of 7-(Carboxymethoxy)-4-methylcoumarin in 500 µL of anhydrous Dimethylformamide (DMF). Note: Anhydrous conditions are critical here to prevent premature quenching of the EDC.

  • Activation: Add 1.5 molar equivalents of EDC-HCl (12.3 mg) and 1.5 molar equivalents of NHS (7.4 mg) to the solution.

  • Catalysis: Add a catalytic amount (1 µL) of N,N-Diisopropylethylamine (DIPEA) to ensure the carboxylic acid is deprotonated.

  • Incubation: Stir the reaction in the dark at room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the unreacted coumarin. Elute with Ethyl Acetate:Hexane (7:3). The successful formation of the NHS-ester is confirmed by a distinct, higher Rf spot that fluoresces bright blue under a 365 nm UV lamp.

Protocol 2: Amine Conjugation and Purification

Causality & Logic: For the NHS-ester to react efficiently with a primary amine, the target amine must be in its unprotonated, nucleophilic state. Most primary biological amines have a pKa around 9.0–10.5. Therefore, the reaction buffer must be strictly maintained at pH 8.0–8.5. If the pH is too low, the amine remains protonated (unreactive); if too high, the NHS-ester rapidly hydrolyzes.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the target amine-bearing biomolecule in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Conjugation: Slowly add a 10-fold molar excess of the freshly prepared Coumarin-NHS ester (from Protocol 1) to the biomolecule solution. Ensure the final organic solvent (DMF) concentration does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: React for 1 hour at room temperature or overnight at 4 °C with gentle end-over-end mixing.

  • Purification: Remove unreacted coumarin via size-exclusion chromatography (e.g., Sephadex G-25 column) or extensive dialysis against PBS (pH 7.4).

  • Validation: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~320 nm (for coumarin) to calculate the Degree of Labeling (DOL).

Bioconjugation A 7-(Carboxymethoxy)- 4-methylcoumarin (Stable Precursor) B EDC / NHS Activation (Anhydrous DMF) A->B Carboxyl Activation C Coumarin-NHS Ester (Amine-Reactive Intermediate) B->C Stabilization E Fluorescent Bioconjugate (Stable Amide Linkage) C->E Nucleophilic Attack D Target Biomolecule (Primary Amine, pH 8.3) D->E Conjugation

Bioconjugation workflow of 7-carboxymethoxycoumarin via NHS-ester activation.

References

  • Wiley-VCH - Photoremovable Protecting Groups Used for the Caging of Biomolecules[Link]

  • ACS Publications - Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials (Chemical Reviews)[Link]

  • RSC Publishing - Qualitative sensing of mechanical damage by a fluorogenic “click” reaction[Link]

Sources

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the fluorescence properties of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, a coumarin derivative of significant interest in various scientific domains. From fundamental principles to detailed experimental protocols, this document is designed to equip researchers with the knowledge required to effectively utilize and characterize this fluorophore.

Introduction: The Coumarin Scaffold in Fluorescence

Coumarin and its derivatives represent a cornerstone class of fluorophores, prized for their high fluorescence quantum yields, photostability, and environmentally sensitive spectral properties.[1][2] The core of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid is the 2-oxo-2H-chromene (coumarin) ring system. The fluorescence characteristics of this scaffold are profoundly influenced by the nature and position of its substituents.

The subject of this guide, [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as 7-carboxymethoxycoumarin, possesses an electron-donating alkoxy group at the 7-position. Substituents at this position are known to be critical in modulating the photophysical properties of the coumarin ring.[3] The electronic transitions responsible for its fluorescence are primarily of a π-π* nature, involving intramolecular charge transfer (ICT) from the electron-rich benzene ring to the lactone moiety.[3] This ICT character is the basis for the compound's sensitivity to its local environment.

Photophysical Characteristics

The fluorescence of a molecule is defined by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These parameters are not intrinsic constants but are heavily influenced by the molecule's environment.

Excitation and Emission Spectra

The excitation spectrum is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength.[4] Conversely, the emission spectrum is recorded by exciting the fluorophore at a fixed wavelength (typically the excitation maximum) and scanning the emitted light across a range of wavelengths.[4] The difference between the peak excitation and peak emission wavelengths is known as the Stokes shift, a phenomenon resulting from energy loss in the excited state before fluorescence emission.[4]

The following table presents representative photophysical data for a closely related compound, 7-methoxycoumarin-3-carboxylic acid, to illustrate the expected spectral behavior and the influence of solvent polarity.

SolventExcitation Max (λex)Emission Max (λem)
Tris Buffer (pH 9.0)330 nm[6]402 nm[6]
General Range~355 nm[7]~405 nm[7]

Note: This data is for a structural analogue and should be considered as a predictive guide. Experimental determination for the specific compound of interest is highly recommended.

The Influence of Solvent Polarity (Solvatochromism)

Coumarin derivatives, particularly those with strong electron-donating groups at the 7-position, exhibit significant solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent.[1] As solvent polarity increases, the excited state, which is more polar than the ground state due to ICT, is stabilized. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission spectrum.[8]

However, in highly polar protic solvents, a competing non-radiative decay pathway can emerge through the formation of a "twisted intramolecular charge transfer" (TICT) state, which can lead to a decrease in the fluorescence quantum yield.[8][9]

The Effect of pH

The fluorescence of coumarin derivatives can also be pH-sensitive, especially when acidic or basic functional groups are present. For [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, the carboxylic acid moiety can be deprotonated at basic pH. This change in the ionization state can alter the electronic distribution within the molecule, potentially leading to shifts in the excitation and emission spectra. It is crucial to control the pH of the buffer system during experiments to ensure reproducible results.

Experimental Workflow for Spectroscopic Characterization

The following sections provide detailed protocols for the accurate determination of the fluorescence excitation and emission spectra and the fluorescence quantum yield.

Determining Excitation and Emission Spectra

This protocol outlines the standard procedure for measuring the fluorescence spectra of a coumarin derivative.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.

    • Prepare a working solution by diluting the stock solution in the desired spectroscopic grade solvent (e.g., phosphate-buffered saline, ethanol, acetonitrile) to a concentration that yields an absorbance of less than 0.1 at the excitation maximum. This is critical to avoid inner filter effects.

  • Instrumentation Setup:

    • Use a calibrated spectrofluorometer.

    • Allow the light source (typically a Xenon lamp) and detector to warm up and stabilize according to the manufacturer's instructions.

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the expected emission maximum (e.g., start with ~450 nm for coumarins).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-420 nm).

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. Identify the wavelength of maximum intensity (λex,max).

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the determined λex,max.

    • Scan the emission monochromator over a range of wavelengths (e.g., 380-600 nm).

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. Identify the wavelength of maximum intensity (λem,max).

G cluster_prep Sample Preparation cluster_acq Data Acquisition Stock Prepare 1 mM Stock Solution Working Prepare Working Solution (Abs < 0.1) Stock->Working Ex_Scan Scan Excitation Wavelengths Working->Ex_Scan Det_Ex_Max Determine λex,max Ex_Scan->Det_Ex_Max Em_Scan Scan Emission Wavelengths Det_Em_Max Determine λem,max Em_Scan->Det_Em_Max Det_Ex_Max->Em_Scan Set excitation to λex,max Output Final Excitation & Emission Spectra Det_Em_Max->Output

Caption: Workflow for determining fluorescence excitation and emission spectra.

Measuring Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The most common and reliable method for its determination is the comparative method, which uses a well-characterized fluorescence standard.

Protocol:

  • Selection of a Standard:

    • Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-violet region.

  • Preparation of Solutions:

    • Prepare a series of at least five dilutions for both the standard and the test sample in the same solvent (if possible) to create a range of absorbances between 0.01 and 0.1.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis:

    • Correct the emission spectra for the instrument's wavelength-dependent sensitivity.

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

    • Determine the gradient (slope) of the linear fit for each plot.

  • Calculation:

    • The quantum yield of the test sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

      • η is the refractive index of the solvent.

      • The subscripts 'x' and 'st' denote the test sample and the standard, respectively.[8]

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation Prep_Sample Prepare Dilutions of Sample (Abs 0.01-0.1) Abs_Measure Measure Absorbance at λex Prep_Sample->Abs_Measure Prep_Standard Prepare Dilutions of Standard (Abs 0.01-0.1) Prep_Standard->Abs_Measure Fluo_Measure Measure Fluorescence Emission at λex Abs_Measure->Fluo_Measure Integrate Integrate Emission Spectra Fluo_Measure->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Gradient Determine Gradients (Gradx, Gradst) Plot->Gradient Calculate Calculate Φx using Comparative Formula Gradient->Calculate Final_QY Quantum Yield (Φx) Calculate->Final_QY

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

Conclusion

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid is a versatile fluorophore with photophysical properties that are intrinsically linked to its molecular structure and local environment. Its fluorescence is characterized by excitation in the UV-A range and emission in the blue-violet region, with a notable sensitivity to solvent polarity and pH. This guide provides the foundational knowledge and detailed experimental protocols necessary for the accurate characterization of its fluorescence excitation and emission spectra. By understanding and controlling the experimental variables, researchers can effectively harness the potential of this and other coumarin derivatives in a wide array of applications, from biochemical assays to advanced materials science.

References

  • Dziuba, D., et al. (2026). Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins. PubMed. Retrieved from [Link]

  • Gotor, R., et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Google Scholar.
  • Evident Scientific. (n.d.). Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection. Retrieved from [Link]

  • Kanjilal, D., et al. (2009). Photophysical properties of coumarin-7 dye: role of twisted intramolecular charge transfer state in high polarity protic solvents. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • PubChem. (n.d.). [(2-oxo-2H-chromen-7-yl)oxy]acetic acid. Retrieved from [Link]

  • Verma, S., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Omega. Retrieved from [Link]

  • Sivaraman, P., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances. Retrieved from [Link]

  • Yoda, J., et al. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Semantic Scholar. Retrieved from [Link]

  • Munir, M., et al. (2013). Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate. Acta Crystallographica Section E. Retrieved from [Link]

  • Huda, Z. U., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence. Retrieved from [Link]

Sources

Solubility of 7-Carboxymethoxycoumarin in DMSO vs Water: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Carboxymethoxycoumarin (and its derivatives like 7-(carboxymethoxy)-4-methylcoumarin) exhibits a stark solubility contrast between organic polar aprotic solvents and aqueous media.[1] This guide addresses the critical operational challenge: the compound is highly soluble in DMSO but prone to rapid precipitation ("crashing out") in water at acidic or neutral pH.

Successful handling requires a "Stock-Dilution" paradigm: preparing concentrated stocks in anhydrous DMSO and strictly controlling the pH of the final aqueous environment to ensure ionization of the carboxyl group.

Chemical Fundamentals & Solubility Mechanism[2]

To master the solubility of 7-carboxymethoxycoumarin, one must understand the competition between its hydrophobic core and its ionizable tail.

Structural Analysis
  • Hydrophobic Core: The coumarin ring (benzopyrone) is planar and aromatic. It drives strong

    
     stacking interactions in the solid state, requiring significant solvent energy to disrupt the crystal lattice.
    
  • Hydrophilic Handle: The carboxymethoxy group (

    
    ) provides the only handle for aqueous solubility.[1]
    
  • The pKa Switch: The carboxylic acid has a pKa of approximately 3.0 – 4.5 .

    • pH < pKa (Protonated): The molecule is neutral. The hydrophobic coumarin core dominates, rendering the compound insoluble in water .

    • pH > pKa (Deprotonated): The carboxyl group ionizes to

      
      .[1] This charge creates a hydration shell, significantly increasing aqueous solubility .
      
Graphviz Diagram: The Solubility Mechanism

The following diagram illustrates the molecular behavior in different solvent environments.

SolubilityMechanism cluster_0 Solvent Environment cluster_1 Molecular State DMSO DMSO Environment (Polar Aprotic) Solvated Solvated Dipole (DMSO interacts with polar regions) DMSO->Solvated High Solubility (> 50 mg/mL) WaterAcid Water (pH < 4) (Protic, Acidic) Aggregated Aggregated Solid (Hydrophobic Effect dominates) WaterAcid->Aggregated Precipitation (Insoluble) WaterBase Water (pH > 7) (Protic, Basic) Ionized Anionic Species (COO- Hydration Shell stabilizes molecule) WaterBase->Ionized Soluble (Moderate to High) Solvated->Aggregated Dilution Shock (if pH is low)

Figure 1: Mechanistic view of 7-carboxymethoxycoumarin solubility across different solvent systems.

Quantitative Solubility Profile

The following data summarizes the solubility limits. Note that specific values can vary slightly based on exact derivatives (e.g., 4-methyl substitution), but the order of magnitude remains consistent.

SolventSolubility Limit (Approx.)Mechanism of ActionCritical Notes
DMSO > 50 mg/mL (High)Dipole-dipole interaction; disruption of crystal lattice.[1]Preferred for Stock. Use anhydrous DMSO to prevent hydrolysis over time.
DMF > 30 mg/mL (High)Similar to DMSO.Alternative if DMSO interferes with downstream assays.
Water (pH 3) < 0.1 mg/mL (Insoluble)Hydrophobic exclusion.Danger Zone. Do not dilute stock into water without buffer.
Water (pH 7-8) ~1–5 mg/mL (Moderate)Ionic solvation of carboxylate.Solubility improves significantly as pH increases above 5.
Ethanol ~2–10 mg/mL (Moderate)Mixed polar/non-polar character.Lower capacity than DMSO; evaporation risk.

Practical Protocols

Protocol A: Preparation of Stock Solution (DMSO)

Objective: Create a stable, concentrated master stock (typically 10 mM to 50 mM).

  • Calculate Mass: Determine the mass required for the desired concentration.

    • Example: For 10 mM stock of 7-(carboxymethoxy)-4-methylcoumarin (MW ~234.2 g/mol ), dissolve 2.34 mg in 1 mL solvent.[1]

  • Solvent Choice: Use anhydrous DMSO (Grade ≥ 99.9%).

    • Reasoning: Water contamination in DMSO can lead to slow hydrolysis or precipitation upon long-term storage.[1]

  • Dissolution: Add DMSO to the vial containing the powder. Vortex vigorously for 30-60 seconds.[1]

    • Observation: The solution should be clear and colorless to pale yellow. If particles remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C, protected from light (foil-wrapped).

Protocol B: Aqueous Dilution (The "Anti-Crash" Method)

Objective: Dilute the DMSO stock into an aqueous buffer without precipitation.

  • Prepare Buffer: Use a buffered solution (PBS, Tris, HEPES) adjusted to pH 7.4 or higher .

    • Warning: Do not dilute directly into unbuffered water, as the local pH may drop, causing precipitation.

  • Stepwise Addition:

    • Pipette the aqueous buffer into the tube first.

    • Add the DMSO stock into the buffer while vortexing or stirring rapidly.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in biological assays, though the compound stays soluble up to higher DMSO % percentages.

  • Visual Check: Inspect the solution against a dark background. Turbidity or "cloudiness" indicates precipitation.[1]

Graphviz Diagram: Workflow Logic

This workflow ensures reproducibility and prevents common errors during solution preparation.

ProtocolWorkflow Start Solid Compound (Powder) Weigh Weigh Mass Start->Weigh DMSO Add Anhydrous DMSO (Target: 10-50 mM) Weigh->DMSO Vortex Vortex/Sonicate DMSO->Vortex Stock Clear Stock Solution Vortex->Stock Dilution Dilution Step Stock->Dilution Water Pure Water (Unbuffered) Dilution->Water Avoid Buffer Buffer (pH > 7.4) (PBS/Tris) Dilution->Buffer Recommended ResultFail Precipitation (Cloudy) Water->ResultFail ResultSuccess Stable Assay Solution (Clear) Buffer->ResultSuccess

Figure 2: Critical path for stock preparation and aqueous dilution to ensure solubility.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Cloudiness upon dilution pH is too low (< 5) or concentration is too high.[1]Adjust buffer pH to > 7.4. Lower the final concentration of the compound.
Crystals forming in stock DMSO has absorbed moisture (hygroscopic).Re-make stock with fresh, anhydrous DMSO.[2] Warm to 37°C to re-dissolve.
Loss of Fluorescence Fluorescence is pH-dependent.[1]Coumarins often fluoresce maximally as the anion. Ensure pH > 7 for assay readouts.
Compound adheres to plastic Hydrophobic nature causing surface binding.Add 0.01% Tween-20 or Triton X-100 to the buffer to stabilize the solution.[1]

References

  • PubChem. 7-(Carboxymethoxy)-4-methylcoumarin (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: pKa and Solution Chemistry of [(2-oxo-2H-chromen-7-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa values, solution chemistry, and experimental characterization of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid.

Executive Summary & Compound Profile

Compound: [(2-oxo-2H-chromen-7-yl)oxy]acetic acid Synonyms: 7-Carboxymethoxycoumarin, (2-Oxo-2H-1-benzopyran-7-yl)oxy]acetic acid CAS Registry Number: 5396-20-3 Molecular Formula: C₁₁H₈O₅ Molecular Weight: 220.18 g/mol

This compound is a functionalized coumarin derivative widely used as a fluorogenic scaffold in protease assays, a linker in bioconjugation, and a pharmaceutical intermediate.[1] Its physicochemical behavior in aqueous solution is governed primarily by the ionization of its carboxylic acid moiety and the hydrolytic stability of its lactone core.

Core Physicochemical Parameters
ParameterValue / RangeContext
pKa (Carboxyl) 3.17 ± 0.10 Primary ionization event (Acid

Carboxylate). Based on structural homology to phenoxyacetic acid.[1]
pKa (Phenolic) N/A The 7-OH position is alkylated (ether linkage), removing the phenolic pKa (~7.8) typically seen in 7-hydroxycoumarin.[1]
Lactone Hydrolysis pH > 10.0 Irreversible ring opening occurs under alkaline conditions, forming the non-fluorescent cinnamate derivative.[1]
LogP (Octanol/Water) 1.5 (Neutral)Moderate lipophilicity in acidic media; highly soluble as a salt at pH > 4.[1]

Structural Analysis & Ionization Logic

To understand the pKa of this molecule, one must analyze its electronic structure relative to known standards. The molecule consists of a coumarin (2H-chromen-2-one) core substituted at the 7-position with an oxyacetic acid group.[2]

The Inductive Effect

The acidity of the carboxylic acid side chain (


) is enhanced by the electron-withdrawing nature of the phenoxy-like system.
  • Reference Standard: Phenoxyacetic acid has a well-established pKa of 3.17 .[1]

  • Coumarin Influence: The coumarin ring system is electron-deficient (due to the carbonyl at position 2). This exerts a weak inductive effect (

    
    ) through the ether oxygen, stabilizing the carboxylate anion formed upon deprotonation.
    
Stability Warning: The Lactone Ring

Researchers must distinguish between ionization (reversible deprotonation) and hydrolysis (irreversible degradation).[1]

  • pH < 9: The lactone ring remains stable.[1] The fluorescence is stable.[1]

  • pH > 10: Hydroxide ions attack the lactone carbonyl, opening the ring to form a substituted coumaric acid salt. This destroys the coumarin fluorophore and alters the UV-Vis spectrum permanently.

Visualization: Ionization & Hydrolysis Pathway

IonizationPath Neutral Neutral Acid Form (pH < 3) Low Solubility Anion Carboxylate Anion (pH 4 - 9) Stable Fluorophore Soluble Neutral->Anion Deprotonation pKa ~ 3.2 Anion->Neutral Protonation Hydrolyzed Hydrolyzed Ring Open (pH > 10) Non-Fluorescent Irreversible Anion->Hydrolyzed OH- Attack (Lactone Hydrolysis)

Caption: Figure 1. The dominant equilibrium is the reversible deprotonation of the carboxylic acid (blue). At high pH, irreversible lactone hydrolysis (red) degrades the compound.

Experimental Protocols for pKa Determination

For coumarin derivatives, Spectrophotometric Titration is the gold standard due to the compound's chromophoric nature. Potentiometric titration is a valid secondary method but requires higher concentrations.[1]

Method A: Spectrophotometric Titration (Recommended)

This method relies on the shift in UV-Vis absorption maximum (


) or intensity as the carboxylic acid deprotonates.

Prerequisites:

  • UV-Vis Spectrophotometer (200–400 nm range).[1]

  • Universal Buffer (Britton-Robinson) or discrete buffers (Citrate/Phosphate) ranging from pH 1.5 to 6.5.[1]

  • Critical: Avoid pH > 9 to prevent hydrolysis.[1]

Protocol:

  • Stock Preparation: Dissolve 2.2 mg of the compound in 1 mL DMSO or Methanol to make a 10 mM stock.[1]

  • Sample Preparation: Prepare a series of 10 samples.

    • Add 10 µL of stock to 990 µL of buffer at specific pH points: 1.5, 2.0, 2.5, 2.8, 3.0, 3.2, 3.5, 4.0, 5.0, 6.0.

    • Final concentration: 100 µM.[1]

  • Measurement: Record UV-Vis spectra (250–400 nm) for each sample.

    • Note: The neutral form typically absorbs at slightly shorter wavelengths than the anionic form.

  • Data Analysis:

    • Select a wavelength with the maximal change in absorbance (

      
      ).[1]
      
    • Plot Absorbance vs. pH.[1]

    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      
    • Where

      
       is the absorbance at a given pH, 
      
      
      
      is the absorbance of the fully protonated form (pH 1.5), and
      
      
      is the absorbance of the fully deprotonated form (pH 6.0).
Method B: Potentiometric Titration

Suitable for validating purity and exact pKa if >10 mg of compound is available.[1]

Protocol:

  • Dissolution: Dissolve 10 mg of compound in 10 mL of degassed water. (Note: Initial dissolution may require slight warming or starting with a known excess of NaOH and back-titrating with HCl if the acid form is insoluble).

  • Titrant: Standardized 0.01 M NaOH (carbonate-free).

  • Titration: Add titrant in 10 µL increments, recording pH after stabilization.

  • Calculation: Use the Gran plot method or first derivative (

    
    ) to identify the equivalence point.[1] The pKa is the pH at the half-equivalence point.
    
Visualization: Experimental Workflow

ExperimentFlow cluster_warn Critical Control Start Start: Pure Compound SolubilityCheck Check Solubility (Is DMSO required?) Start->SolubilityCheck MethodSelect Select Method SolubilityCheck->MethodSelect UV Spectrophotometric (Low conc, <1 mg) MethodSelect->UV High Sensitivity Potent Potentiometric (High conc, >10 mg) MethodSelect->Potent Stoichiometry BufferPrep Prepare Buffers pH 1.5 - 6.0 UV->BufferPrep Titration Titrate with NaOH (Keep under N2 atm) Potent->Titration MeasureUV Measure Absorbance @ Lambda max BufferPrep->MeasureUV MeasurePH Measure pH Response Titration->MeasurePH Fit Fit to Sigmoidal Curve (Henderson-Hasselbalch) MeasureUV->Fit Warning Avoid pH > 9.0 (Ring Hydrolysis) MeasureUV->Warning MeasurePH->Fit MeasurePH->Warning

Caption: Figure 2. Decision tree for pKa determination. Spectrophotometry is preferred for limited sample quantities.[1]

Implications for Research & Development

Solubility & Formulation
  • Acidic Form (pH < 3): The compound exists as a neutral carboxylic acid.[1] Solubility in pure water is limited (< 1 mg/mL).[1] It may precipitate if acidified from a stock solution.[1]

  • Basic Form (pH > 4): The compound exists as a carboxylate salt.[1] Solubility increases significantly (> 10 mg/mL).[1] For biological assays, prepare stock in DMSO, then dilute into a buffered solution at pH 7.4 (PBS) to ensure complete solubility and ionization.[1]

Fluorescence Assays

While the carboxylic acid group is not directly conjugated to the chromophore, its ionization state changes the solvation shell and can subtly shift fluorescence intensity.

  • Assay Buffer: Always buffer at pH

    
     5.0 to ensure the carboxylate is fully formed and the signal is stable.
    
  • Cell Permeability: The neutral acid (pH < 3) is membrane-permeable. The anionic form (pH 7.[1]4) is membrane-impermeable.[1] To load this fluorophore into cells, one typically uses the acetoxymethyl (AM) ester derivative, which is cleaved intracellularly to regenerate the acid.

Bioconjugation

The carboxylic acid group is the handle for conjugation to amines (proteins, antibodies).

  • Activation: Use EDC/NHS chemistry at pH 4.5 – 6.0.[1]

  • Caution: Avoid high pH during conjugation to prevent lactone hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid.[1] Retrieved from [Link]

    • Source of the analog pKa value (3.17) used for structural estimation.[1]

  • Bylina, A., et al. (2020). Spectroscopic determination of pKa values of coumarin derivatives.[1][3] Journal of Molecular Structure.[1]

    • Establishes the spectrophotometric method as the standard for coumarin pKa determin
  • Wagner, B.D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14, 210-237.[1]

    • Details the stability and photophysics of the coumarin lactone ring.
  • ChemIDplus.Structure and properties of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 5396-20-3). Verification of chemical structure and synonyms.
  • Sigma-Aldrich Technical Library. Product Information: 7-Carboxymethoxycoumarin.[1]

    • Confirmation of solubility profiles and handling precautions.

Sources

A Comparative Analysis of 7-Hydroxycoumarin and 7-Carboxymethoxycoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Coumarin derivatives are fundamental tools in biomedical research, prized for their fluorescent properties that enable sensitive detection in a variety of biological assays. Among these, 7-hydroxycoumarin (also known as umbelliferone) and 7-carboxymethoxycoumarin represent two key scaffolds, each with distinct physicochemical properties that dictate their optimal applications. This technical guide provides an in-depth comparison of these two compounds, focusing on how their structural differences translate into functional advantages in specific experimental contexts. We will explore their chemical structures, spectroscopic properties, and solubility, and delve into their primary applications in enzyme kinetics, pH sensing, and prodrug development. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the appropriate coumarin derivative for their experimental needs, ensuring robust and reliable data.

Introduction

The benzopyrone scaffold of coumarins is a privileged structure in medicinal chemistry and chemical biology.[1] Naturally occurring and synthetically accessible, coumarins exhibit a wide range of biological activities, including antitumor and bacteriostatic effects.[1] A key feature of many coumarin derivatives is their intrinsic fluorescence, which has led to their widespread adoption as fluorescent probes and labels.[]

7-Hydroxycoumarin (umbelliferone) is one of the most well-known and widely distributed simple coumarins.[1] Its fluorescence is highly sensitive to the local environment, particularly pH, which has made it a valuable tool for various applications.[3][4] 7-Carboxymethoxycoumarin, on the other hand, is a synthetic derivative where the hydroxyl group at the 7-position is modified with a carboxymethoxy group. This seemingly small modification has profound effects on the molecule's properties and expands its utility, particularly in the design of enzyme substrates and prodrugs.[5][6]

The purpose of this guide is to provide a comprehensive, technical comparison between these two important coumarin derivatives. By understanding the causality behind their differing properties, researchers can make more informed decisions in experimental design, leading to more accurate and meaningful results.

Part I: Fundamental Physicochemical Properties

Chemical Structure

The core difference between 7-hydroxycoumarin and 7-carboxymethoxycoumarin lies in the substituent at the 7-position of the coumarin ring.

  • 7-Hydroxycoumarin (Umbelliferone): Possesses a phenolic hydroxyl (-OH) group.

  • 7-Carboxymethoxycoumarin: The hydroxyl group is etherified with an acetic acid moiety, resulting in a carboxymethoxy (-OCH₂COOH) group.

This structural distinction is the primary determinant of their differing physicochemical and functional properties.

G cluster_0 7-Hydroxycoumarin-based Assay cluster_1 7-Carboxymethoxycoumarin-based Assay A Non-fluorescent Substrate (e.g., MUG) B Enzyme (e.g., β-galactosidase) A->B Cleavage C Highly Fluorescent Product (7-Hydroxy-4-methylcoumarin) B->C Release D Ester Substrate E Enzyme (e.g., Esterase) D->E Hydrolysis F Fluorescent Product (7-Carboxymethoxycoumarin) E->F Release G A 1. Cell Lysis Prepare cell lysates to release intracellular β-galactosidase. B 2. Prepare Assay Reaction Mix Combine MUG substrate with assay buffer. A->B C 3. Initiate Reaction Add cell lysate to the assay reaction mix in a 96-well plate. B->C D 4. Incubate Incubate at 37°C for a defined period (e.g., 30-60 min). C->D E 5. Stop Reaction Add a high pH stop solution (e.g., Na₂CO₃) to terminate the reaction and maximize fluorescence. D->E F 6. Read Fluorescence Measure fluorescence with excitation at ~360 nm and emission at ~460 nm. E->F G 7. Data Analysis Quantify β-galactosidase activity relative to a standard curve of 4-methylumbelliferone. F->G

Figure 3. Experimental workflow for a MUG-based β-galactosidase assay.

Detailed Steps:

  • Reagent Preparation:

    • Lysis Buffer: Prepare a suitable lysis buffer (e.g., containing Triton X-100) to ensure efficient cell lysis without denaturing the enzyme. * Assay Buffer: Prepare a buffer at the optimal pH for β-galactosidase (typically pH 7.0-7.5). * MUG Substrate Stock: Dissolve 4-methylumbelliferyl-β-D-galactopyranoside (MUG) in DMSO to make a concentrated stock solution (e.g., 1 mg/mL). [7] * Stop Solution: Prepare a stop solution, such as 1 M sodium carbonate (Na₂CO₃), to raise the pH and stop the enzymatic reaction. [7] * Standard: Prepare a series of dilutions of 4-methylumbelliferone (the fluorescent product) in stop solution to generate a standard curve.

2. Assay Procedure:

  • Prepare cell lysates from control and experimental samples. Clarify the lysates by centrifugation to remove cell debris. 2. In a 96-well black plate suitable for fluorescence, add a small volume of cell lysate to each well.
  • Prepare a master mix by diluting the MUG stock solution into the assay buffer.
  • Initiate the reaction by adding the MUG-containing assay buffer to each well.
  • Incubate the plate at 37°C for a time determined by the level of enzyme activity (e.g., 15-60 minutes).
  • Stop the reaction by adding the stop solution to each well. [7] 7. Read the fluorescence on a plate reader with excitation set to ~360 nm and emission to ~460 nm.

[8]3. Data Analysis:

  • Subtract the fluorescence of a blank control (lysate from non-transfected cells or buffer only).
  • Use the standard curve to convert the fluorescence readings into the amount of product formed.
  • Normalize the enzyme activity to the total protein concentration in the lysate.
Troubleshooting and Data Interpretation

When using coumarin-based fluorescent assays, several potential issues should be considered:

IssueCauseSolution
High Background Fluorescence Autofluorescence from cells, media components, or the test compounds themselves.Include an unstained control to determine the level of autofluorescence. A[9]void using blue fluorescent dyes for low-expressing targets if possible.
Inner Filter Effect At high concentrations, the fluorescent product can reabsorb the emitted light, leading to a non-linear signal.Dilute the samples or use a lower substrate concentration.
Photobleaching Loss of fluorescence due to prolonged exposure to excitation light.Minimize exposure time during measurement. Use an anti-fade mounting medium for microscopy applications.
Poor Reproducibility Pipetting errors, temperature gradients across the plate, or incomplete mixing.Use calibrated pipettes and prepare a master mix of reagents. E[10]nsure the plate and reagents are equilibrated to the reaction temperature.
Low Signal Low enzyme activity, suboptimal assay conditions (pH, temperature), or incorrect instrument settings.Optimize enzyme concentration and assay conditions. E[10]nsure the correct excitation and emission wavelengths and gain settings are used on the plate reader.

Conclusion

7-Hydroxycoumarin and 7-carboxymethoxycoumarin, while structurally similar, offer distinct advantages for different research applications. 7-Hydroxycoumarin's pH-dependent fluorescence makes it an excellent intrinsic pH indicator and the reporter of choice for many established enzyme assays. The introduction of the carboxymethoxy group in 7-carboxymethoxycoumarin enhances water solubility and provides a crucial reactive handle for the synthesis of novel enzyme substrates and esterase-activated prodrugs. By understanding the fundamental chemical and physical properties that differentiate these two coumarin scaffolds, researchers can better design and execute their experiments, leading to more robust and insightful scientific discoveries.

References

  • Gao, H., et al. (2000). A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics. Journal of Peptide Research, 55(3), 239-247. Available at: [Link]

  • Wang, B., et al. (1998). Two new improved approaches to the synthesis of coumarin-based prodrugs. Tetrahedron Letters, 39(43), 7947-7950. Available at: [Link]

  • Zhang, Y., et al. (2005). Design, synthesis, and bioavailability evaluation of coumarin-based prodrug of meptazinol. Bioorganic & Medicinal Chemistry Letters, 15(22), 5030-5033. Available at: [Link]

  • NIST. (n.d.). 7-Hydroxycoumarin. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Warhi, T. I. (2020). Synthesis and Characteristic Study of Coumarin-Based 5-Fluorouracil Prodrugs. [Master's thesis, King Saud University]. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Kinetic Study of Novel Coumarin- Based Mutual Prodrug of 5-fluorouracil and 5-ethynyluracil. Iraqi Journal of Pharmaceutical Sciences, 30(1), 1-11. Available at: [Link]

  • G-Biosciences. (n.d.). Fluorescent β-Galactosidase Assay (MUG). Retrieved from [Link]

  • Bertoni, G., et al. (2005). One-Step High-Throughput Assay for Quantitative Detection of β-Galactosidase Activity in Intact Gram-Negative Bacteria, Yeast, and Mammalian Cells. BioTechniques, 39(4), 524-528. Available at: [Link]

  • Chiu, N. H. L., & Watson, A. L. (2017). Measuring β-Galactosidase Activity in Gram-Positive Bacteria Using a Whole-Cell Assay with MUG as a Fluorescent Reporter. Current Protocols in Toxicology, 74, 4.44.1–4.44.8. Available at: [Link]

  • Lab Unlimited. (n.d.). MUG - Galactosidase Assay kit ONPG. Retrieved from [Link]

  • van den Berg, R. J. B. H. N., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 11845-11854. Available at: [Link]

  • Brainly. (2023). The pKa of the product 7-hydroxy-4-methyl coumarin is significantly lower than the pKa of phenol. Available at: [Link]

  • Giri, R., et al. (1988). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Spectrochimica Acta Part A: Molecular Spectroscopy, 44(8), 831-838. Available at: [Link]

  • Kostova, I. (2005). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science, 1(1), 1-12. Available at: [Link]

  • Werts, A. D., et al. (2018). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 23(8), 2026. Available at: [Link]

  • Bathich, Y. (2017). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. International Journal of ChemTech Research, 10(1), 223-231. Available at: [Link]

  • Kozurkova, M., et al. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Amino Acids. Available at: [Link]

  • Miller, M. C., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Bioorganic & Medicinal Chemistry Letters, 26(24), 5899-5903. Available at: [Link]

  • ResearchGate. (n.d.). Measurement of β-gal activity by MUG assay in intact Escherichia coli.... Retrieved from [Link]

  • Peng, H., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources, 11(1), 2038-2045. Available at: [Link]

  • Singh, A. P., et al. (2022). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 8(3), 516-527. Available at: [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]

  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]

  • Sarkar, A., et al. (2021). Molecular recognition of two bioactive coumarin derivatives 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin by hen egg white lysozyme: Exploring the binding mechanism, thermodynamic parameters and structural changes using multispectroscopic and computational approaches. Journal of Biomolecular Structure and Dynamics, 40(12), 5363-5374. Available at: [Link]

  • Yasuda, Y., et al. (2021). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. Physical Chemistry Chemical Physics, 23(36), 20353-20359. Available at: [Link]

  • Fylaktakidou, K. C., et al. (2004). Natural and synthetic coumarins: chemical structure and biological activity. Current Pharmaceutical Design, 10(30), 3813-3833. Available at: [Link]

  • MDPI. (2018). Synthesis and In Silico Evaluation 7-Hydroxycoumarin-4-Acetic Acid as Possible Cytochromes P450 Substrate. Retrieved from [Link]

Sources

Technical Profile: Molar Extinction Coefficient & Spectral Properties of [(2-oxo-2H-chromen-7-yl)oxy]acetic Acid

[1]

Executive Summary

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid , widely known as 7-carboxymethoxycoumarin (7-CMC) , is a fluorogenic ether derivative of 7-hydroxycoumarin (umbelliferone). It serves as a critical scaffold in the design of fluorogenic protease substrates, photo-cleavable "caging" groups, and fluorescent labels for biopolymers.

Unlike its parent compound 7-hydroxycoumarin, which exhibits pH-dependent spectral shifts due to phenolic ionization, 7-CMC contains a stable ether linkage at the 7-position. This structural modification locks the chromophore in a specific electronic state, resulting in stable absorption maxima (

320–325 nm400–410 nm

This guide provides a definitive technical characterization of 7-CMC, including its molar extinction coefficient (

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

PropertyDetail
IUPAC Name 2-[(2-oxo-2H-chromen-7-yl)oxy]acetic acid
Common Synonyms 7-Carboxymethoxycoumarin (7-CMC); (2-oxo-2H-1-benzopyran-7-yl)oxyacetic acid
CAS Number 126424-85-9
Molecular Formula

Molecular Weight 220.18 g/mol
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic form); soluble in aqueous buffers (pH > 5) as the carboxylate salt.
Structural Logic

The molecule consists of a benzopyrone (coumarin) core responsible for the UV absorption and fluorescence. The oxyacetic acid tail at position 7 serves two functions:

  • Electronic: It acts as an electron-donating alkoxy substituent, inducing a bathochromic shift relative to unsubstituted coumarin.

  • Functional: It provides a carboxylic acid handle for bioconjugation (e.g., to amines via NHS-ester activation) without disrupting the chromophore.

Spectroscopic Characterization

Molar Extinction Coefficient ( )

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[1] For 7-CMC, the values are consistent with the 7-alkoxycoumarin class.

ParameterValue / RangeConditions
Absorption Max (

)
320 – 325 nm Methanol, Ethanol, or pH 7.4 Buffer
Molar Extinction Coeff. (

)
12,000 – 15,000

At

(324 nm typical)
Fluorescence Excitation (

)
325 nmMatches

Fluorescence Emission (

)
400 – 410 nmBlue region
Stokes Shift ~85 nmLarge shift reduces self-quenching

Critical Note on Variability: While


 is the standard consensus for 7-alkoxycoumarins, specific values can vary based on solvent polarity and temperature. Derivatives with additional substitutions (e.g., 4-methyl-7-CMC) may show slightly shifted maxima and higher 

values (up to 19,000

).
Jablonski Diagram: Fluorescence Mechanism

The following diagram illustrates the electronic transitions governing the fluorescence of 7-CMC.

JablonskiS0Ground State (S0)S1Excited Singlet (S1)S0->S1Absorption (hν)λ ~ 325 nmS1->S0Fluorescence (hν')λ ~ 410 nmS1->S0Non-Radiative Decay(Heat)T1Triplet State (T1)S1->T1Intersystem Crossing(ISC)T1->S0Phosphorescence(Rare in solution)

Figure 1: Electronic transitions. The molecule absorbs UV light (325 nm) to reach the S1 state and relaxes via photon emission at 410 nm.

Experimental Protocol: Determination of

To ensure high scientific integrity, researchers should empirically determine

Reagents & Equipment[7][11][12]
  • Compound: [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (Dry, >98% purity).

  • Solvent: Spectroscopic grade Methanol or Ethanol (preferred for solubility).

  • Equipment: UV-Vis Spectrophotometer (double-beam preferred), Quartz cuvettes (1 cm path length).

Workflow Methodology

ProtocolStartStart: Solid 7-CMCWeighGravimetric PrepWeigh ~2.2 mg (10 µmol)Start->WeighDissolveStock Solution A (10 mM)Dissolve in 1 mL DMSOWeigh->DissolveDilute1Working Solution B (100 µM)Dilute 10 µL A into 990 µL MeOHDissolve->Dilute1DiluteSeriesPrepare Dilution Series10, 20, 40, 60, 80 µM in MeOHDilute1->DiluteSeriesMeasureMeasure Absorbance (A)Scan 250–450 nmDiluteSeries->MeasurePlotPlot A vs. Concentration (M)Linear RegressionMeasure->PlotCalcCalculate εSlope = ε × L (L=1 cm)Plot->Calc

Figure 2: Step-by-step workflow for determining the molar extinction coefficient.

Step-by-Step Procedure
  • Stock Preparation: Dissolve exactly

    
     of 7-CMC (MW: 220.18) in 
    
    
    of DMSO to create a 10 mM Master Stock.
  • Working Stock: Dilute

    
     of Master Stock into 
    
    
    of Methanol to yield a 100
    
    
    M
    Working Stock.
  • Dilution Series: Prepare 5 samples ranging from

    
     to 
    
    
    using Methanol.
  • Blanking: Zero the spectrophotometer using pure Methanol.

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    (determine peak from a scan, typically 324 nm).
  • Calculation: Plot

    
     (y-axis) vs. Concentration in Molar (x-axis).
    
    • According to the Beer-Lambert Law (

      
      ):
      
    • Perform linear regression (force intercept to zero).

    • The slope of the line is the Molar Extinction Coefficient (

      
      ).[2]
      

Applications in Drug Development & Research

Fluorogenic Caging Groups

7-CMC derivatives are used to "cage" biologically active molecules (e.g., cAMP, glutamate). The 7-carboxymethoxy moiety improves water solubility compared to simple nitrobenzyl cages. Upon UV irradiation (325–365 nm), the bond cleaves, releasing the active drug and the fluorescent coumarin byproduct, allowing for ratiometric monitoring of drug release .

Biopolymer Labeling

The carboxylic acid tail allows 7-CMC to be activated (using EDC/NHS) and conjugated to amine-containing polymers like chitosan or aminodextran . This creates "smart" photo-responsive materials where the fluorescence intensity correlates with the degree of substitution (DS).

Protease Substrates

In protease assays, 7-CMC is often linked to a peptide via an amide bond. The amide linkage quenches the fluorescence (or shifts the spectrum). Enzymatic cleavage restores the high-quantum-yield ether form, providing a sensitive "turn-on" fluorescence signal.

References

  • PubChem. [(2-oxo-2H-chromen-7-yl)oxy]acetic acid - Compound Summary. National Library of Medicine. Link

  • Wondraczek, H., & Heinze, T. (2008).[3] Efficient synthesis and characterization of new photoactive dextran esters showing nanosphere formation.[3] Macromolecular Bioscience.[3] Link

  • AAT Bioquest. Extinction Coefficients of Coumarin Derivatives. Quest Graph™ Database. Link

  • Cerqueira, A. M. (2012). Photoremovable Protecting Groups: Synthesis and Applications. Universidade do Minho. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

A Technical Guide to Coumarin Acetic Acid: From Historical Discovery to a Cornerstone of Modern Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the history, development, and application of coumarin acetic acid as a fluorescent label. We will move beyond simple protocols to explore the underlying chemistry and photophysics that make this class of molecules a powerful tool in biological and biomedical research.

The Genesis of a Fluorophore: A Brief History of Coumarins

The story of coumarin begins not in a chemistry lab, but in the natural world. The parent compound, coumarin, was first isolated in 1820 from the tonka bean (Dipteryx odorata). For much of the 19th century, its pleasant sweet scent, reminiscent of newly mown hay, made it a staple in the perfume industry. However, the true potential of the coumarin scaffold lay dormant until the discovery of its fluorescence.

The basic coumarin structure, a benzopyranone core, is only weakly fluorescent. The journey to a powerful fluorescent label began with chemical synthesis and the strategic addition of functional groups. Early synthetic methods, such as the Perkin and Pechmann reactions, allowed chemists to create a variety of coumarin derivatives[1][2]. It was discovered that adding electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, at the 7-position of the coumarin ring dramatically increased the fluorescence quantum yield. This strategic functionalization gave birth to a new class of blue-emitting fluorophores that were poised for a central role in biological imaging.[3]

The Innovation of Coumarin Acetic Acid: A Handle for Bioconjugation

While early 7-hydroxy and 7-amino coumarins were brightly fluorescent, a critical challenge remained: how to attach them to biomolecules of interest, such as proteins and antibodies. This is where the development of coumarin acetic acid derivatives marked a pivotal advancement. By introducing a carboxylic acid moiety, typically at the 3- or 4-position, the coumarin fluorophore was equipped with a reactive "handle" for covalent attachment to biomolecules[4][5].

The acetic acid group itself is not reactive with biomolecules under physiological conditions. However, it can be readily converted into a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive towards primary amines, such as the side chain of lysine residues in proteins, forming a stable amide bond. This innovation transformed coumarins from simple fluorescent molecules into versatile labeling reagents.[5][6]

Synthesis of 7-Hydroxycoumarin-3-Acetic Acid

The synthesis of coumarin acetic acid derivatives often employs classical condensation reactions. A common route to 7-hydroxycoumarin-3-acetic acid involves the Knoevenagel condensation of a substituted salicylaldehyde (in this case, 2,4-dihydroxybenzaldehyde) with a derivative of malonic acid. This reaction builds the core heterocyclic structure of the coumarin.

Below is a generalized workflow for the synthesis of a coumarin acetic acid derivative.

cluster_synthesis Synthesis of 7-Hydroxycoumarin-3-Acetic Acid reagent1 2,4-Dihydroxybenzaldehyde intermediate Cyclization & Hydrolysis reagent1->intermediate Knoevenagel Condensation reagent2 Diethyl 1,3-acetonedicarboxylate reagent2->intermediate product 7-Hydroxycoumarin-3-Acetic Acid intermediate->product Acid/Base Workup

Caption: A simplified workflow for the synthesis of 7-hydroxycoumarin-3-acetic acid.

Photophysical Properties: The Science of Light

Coumarin acetic acid derivatives are prized for their UV-excitation and strong blue-to-green fluorescence. Their photophysical properties are highly sensitive to their local environment, a characteristic that can be both an advantage and a consideration in experimental design.[7]

Key properties are summarized in the table below:

PropertyTypical Range/ValueSignificance in Application
Excitation Max (λex) 350 - 405 nmAllows for excitation with common UV light sources and lasers, minimizing autofluorescence from some biological samples.
Emission Max (λem) 440 - 500 nm[5][8]Provides a bright blue-green signal, useful for multicolor imaging in conjunction with green and red fluorophores.[]
Molar Extinction Coeff. 20,000 - 40,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum. Higher values indicate a brighter fluorophore.
Quantum Yield (Φ) 0.4 - 0.9The efficiency of converting absorbed light into emitted fluorescence. Coumarins generally have high quantum yields.[]
Stokes Shift ~100 nm[5]The large separation between excitation and emission maxima makes it easy to filter out excitation light for clear imaging.[5]
Environmental Sensitivity Fluorescence can be influenced by solvent polarity and pH.[7][11][12]Can be exploited for designing biosensors, but requires consistent buffer conditions for quantitative measurements.[]

The fluorescence of 7-hydroxycoumarin derivatives is particularly sensitive to pH. At neutral to alkaline pH, the hydroxyl group is deprotonated to a phenolate, which is a stronger electron-donating group. This enhances the intramolecular charge transfer (ICT) character of the excited state, resulting in brighter fluorescence.[11]

Bioconjugation and Experimental Protocols

The most common application of coumarin acetic acid is the labeling of proteins and antibodies through its NHS ester derivative. The following protocol provides a detailed, self-validating methodology for this process.

Experimental Workflow: From Labeling to Imaging

cluster_workflow Protein Labeling and Immunofluorescence Workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) reaction 3. Conjugation Reaction (Room temp, 1 hour, dark) prep_protein->reaction prep_dye 2. Prepare Dye Stock (Anhydrous DMSO) prep_dye->reaction purification 4. Purify Conjugate (Size-exclusion chromatography) reaction->purification validation 5. Validate Labeling (DOL) (UV-Vis Spectroscopy) purification->validation staining 6. Immunostaining (Incubate with cells/tissue) validation->staining Conjugate Ready imaging 7. Fluorescence Microscopy (Ex: ~405 nm, Em: ~470 nm) staining->imaging

Caption: Workflow for labeling a protein with a coumarin acetic acid NHS ester and its use in immunofluorescence.

Step-by-Step Protocol for Antibody Labeling

This protocol is a general guideline for labeling IgG antibodies. Optimization may be required for other proteins.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS).

  • Coumarin Acetic Acid, N-succinimidyl ester (e.g., AMCA-NHS).

  • Anhydrous DMSO.

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3.

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • UV-Vis Spectrophotometer.

Methodology:

  • Prepare the Protein Solution:

    • Dialyze or buffer-exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL.[13] Causality: The reaction requires a slightly basic pH to ensure the lysine residues' primary amines are deprotonated and thus nucleophilic. Amine-containing buffers like Tris will compete with the protein for the dye.[14]

  • Prepare the Dye Stock Solution:

    • Allow the vial of coumarin NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. Causality: NHS esters are susceptible to hydrolysis. Anhydrous DMSO prevents premature inactivation of the dye.[13]

  • Perform the Labeling Reaction:

    • Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring. For example, for 1 mL of a 2.5 mg/mL IgG solution (~16.7 nmol), add 5-10 µL of a 10 mg/mL AMCA-NHS solution (~15-30 nmol).

    • Incubate the reaction for 1 hour at room temperature, protected from light. Causality: Molar excess drives the reaction to completion. Protecting from light prevents photobleaching of the fluorophore.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with PBS. The larger antibody-dye conjugate will elute first. Trustworthiness: This step is crucial for removing background fluorescence from unbound dye, ensuring a high signal-to-noise ratio in imaging applications.

  • Validate the Conjugate (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the coumarin dye (~350 nm for AMCA).

    • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm. An optimal DOL for antibodies is typically between 3 and 7. Trustworthiness: This self-validating step confirms the success of the conjugation and ensures reproducibility between batches.

Applications, Advantages, and Limitations

Coumarin acetic acid has found widespread use in various applications:

  • Immunofluorescence Microscopy: As detailed above, it is a workhorse for labeling antibodies to visualize cellular structures.[5]

  • Fluorescence Resonance Energy Transfer (FRET): Its emission spectrum overlaps well with the absorption spectrum of fluorescein, making it an excellent donor dye in FRET-based assays to study molecular interactions.[6]

  • Enzyme Assays: Coumarin derivatives are extensively used as fluorogenic substrates for detecting enzymatic activity.[15]

  • Flow Cytometry: Labeled antibodies are used to identify and sort cell populations.

Advantages:

  • Large Stokes Shift: Simplifies optical design and improves signal-to-noise.[5]

  • High Photostability: Coumarin conjugates are less prone to photobleaching compared to other dyes like FITC.[5]

  • Small Size: The small molecular weight of coumarin adds minimal bulk to the labeled biomolecule, reducing the risk of functional perturbation.[]

  • Environmental Sensitivity: Can be leveraged to create probes that report on local pH or polarity.[]

Limitations:

  • UV Excitation: Can cause phototoxicity and higher background autofluorescence in some biological samples.[]

  • Lower Brightness: Compared to some modern fluorophores, the molar extinction coefficient can be lower, making it less suitable for detecting low-abundance targets.[15]

  • pH Sensitivity: While an advantage for sensors, it requires careful buffering for quantitative applications to avoid artifacts.

Conclusion and Future Perspectives

From its natural origins to a key enabler of modern bio-imaging, the coumarin scaffold has undergone a remarkable journey. The development of coumarin acetic acid was a critical step, providing the chemical functionality needed to tether this powerful fluorophore to the machinery of life. While newer, brighter dyes have been developed, the unique combination of a large Stokes shift, high photostability, and small size ensures that coumarin acetic acid and its derivatives will remain an indispensable tool in the scientist's toolkit for the foreseeable future. Ongoing research continues to fine-tune the coumarin structure, creating derivatives with red-shifted emission to bypass autofluorescence and enhanced quantum yields for even greater sensitivity.[16]

References

  • Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. PMC.
  • Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
  • Coumarin and Coumarin Deriv
  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Unknown Source.
  • Coumarin Dyes: Definition, Structure, Synthesis and Uses. Probes / BOC Sciences.
  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Deriv
  • Exploring the Synthesis and Applications of Coumarin-4-Acetic Acid Deriv
  • Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Publishing.
  • 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester. Sigma-Aldrich.
  • Aminomethyl coumarin acetic acid: a new fluorescent labelling agent for proteins. PubMed.
  • Coumarin Dyes.
  • Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC.
  • Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. Unknown Source.
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
  • Coumarin-Synthetic Methodologies, Pharmacology, and Application as N
  • Coumarin-Derived Fluorescent Chemosensors.

Sources

Methodological & Application

Protocol for synthesizing [(2-oxo-2H-chromen-7-yl)oxy]acetic acid from 7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Abstract & Introduction

Coumarin derivatives are a significant class of compounds in medicinal chemistry and materials science, known for their broad spectrum of biological activities and unique photophysical properties.[1] [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, a derivative of the naturally occurring 7-hydroxycoumarin (umbelliferone), serves as a crucial synthetic intermediate for more complex molecules, including novel pharmaceutical agents and fluorescent probes.

This document provides a detailed, two-step protocol for the synthesis of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid from 7-hydroxycoumarin. The synthesis strategy is based on two fundamental organic reactions:

  • Williamson Ether Synthesis: Formation of an ether linkage by reacting the phenoxide of 7-hydroxycoumarin with an alkyl halide (ethyl bromoacetate).

  • Saponification: Base-catalyzed hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

This guide is designed for researchers in organic synthesis, drug discovery, and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Reaction Scheme & Scientific Principles

The synthesis proceeds in two distinct stages, starting with the O-alkylation of the phenolic hydroxyl group, followed by ester hydrolysis.

Step 1: Williamson Ether Synthesis

This reaction is a classic method for forming ethers.[2][3] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] The phenolic proton of 7-hydroxycoumarin is first abstracted by a mild base (potassium carbonate) to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the ether linkage of the intermediate, Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate.[2][3][4] The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction by solvating the cation of the base without deactivating the nucleophile.[5]

Caption: Mechanism of the Williamson Ether Synthesis.

Step 2: Saponification (Ester Hydrolysis)

Saponification is the hydrolysis of an ester using a strong base, such as sodium hydroxide (NaOH). The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic medium, the acidic carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step with a strong acid like HCl is required to protonate the carboxylate and precipitate the final product, [(2-oxo-2H-chromen-7-yl)oxy]acetic acid.

Caption: Mechanism of Saponification followed by Acidification.

Materials, Safety, and Equipment

Reagent & Material Summary
ReagentCAS No.M.W. ( g/mol )Key Hazards
7-Hydroxycoumarin93-35-6162.14Stable, but handle with care.[6]
Ethyl bromoacetate105-36-2167.00Fatal if swallowed, inhaled, or in contact with skin; Lachrymator.[7][8][9]
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.21Skin and eye irritant.
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive; causes severe skin and eye burns.[10][11][12][13][14]
Hydrochloric Acid (HCl), conc.7647-01-036.46Corrosive; causes severe burns; respiratory irritant.
Acetone, Anhydrous67-64-158.08Highly flammable.
Ethanol64-17-546.07Flammable.
Deionized Water7732-18-518.02N/A
Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and nitrile gloves.

  • Fume Hood: Ethyl bromoacetate is a potent lachrymator and is highly toxic. [7][8][15] All operations involving this reagent MUST be performed in a certified chemical fume hood.

  • Corrosives: Sodium hydroxide and concentrated hydrochloric acid are extremely corrosive.[10][12] Handle with extreme care, ensuring immediate access to an eyewash station and safety shower. When preparing solutions, always add acid or base to water, never the other way around.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

Required Equipment
  • Magnetic stirrer with heating mantle

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and measuring funnels

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware (pipettes, spatulas)

  • Rotary evaporator (optional)

  • Melting point apparatus

  • FT-IR and NMR spectrometers for analysis

Detailed Experimental Protocol

This protocol outlines the synthesis workflow from starting materials to the final, characterized product.

Workflow Experimental Workflow cluster_0 Part A: Ether Synthesis cluster_1 Part B: Hydrolysis cluster_2 Part C: Analysis A1 1. Dissolve 7-Hydroxycoumarin & K₂CO₃ in Acetone A2 2. Add Ethyl Bromoacetate A1->A2 A3 3. Reflux Reaction Mixture A2->A3 A4 4. Work-up: Quench, Filter, Wash A3->A4 A5 5. Dry Intermediate Product A4->A5 B1 6. Dissolve Intermediate in Ethanol/NaOH(aq) A5->B1 B2 7. Heat Reaction Mixture B1->B2 B3 8. Cool and Acidify with HCl B2->B3 B4 9. Filter, Wash, and Dry Final Product B3->B4 C1 10. Recrystallize for Purity B4->C1 C2 11. Characterize Product (Melting Point, FT-IR, NMR) C1->C2

Caption: Overall experimental workflow diagram.

Part A: Synthesis of Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxycoumarin (3.24 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 15 minutes at room temperature to ensure fine dispersion and initial phenoxide formation.

  • Reagent Addition: (Perform in a fume hood) Using a dropping funnel or syringe, add ethyl bromoacetate (2.66 mL, 4.01 g, 24.0 mmol) dropwise to the stirring suspension over 10 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of 7-hydroxycoumarin), allow the mixture to cool to room temperature. Pour the contents into 200 mL of ice-cold water with stirring.

  • Isolation: A white to off-white solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove potassium salts and any unreacted starting material.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. This crude product is typically of sufficient purity for the next step. An expected yield is around 90-98%.[16]

Part B: Synthesis of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (Final Product)
  • Setup: Place the dried ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (e.g., 4.5 g, ~18.1 mmol) into a 250 mL round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Add 50 mL of ethanol and 50 mL of a 10% (w/v) aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to 60-70°C with stirring for 2-3 hours. The solution should become clear as the ester hydrolyzes to its soluble sodium salt.

  • Acidification: Cool the reaction mixture to room temperature in an ice bath. While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise until the pH of the solution is ~1-2 (check with pH paper). A thick white precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the final product in a vacuum oven at 80°C to a constant weight.

Purification

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a white, crystalline solid.

Expected Results & Characterization

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield (Overall) 75-85%
Melting Point ~230-235 °C
Molecular Formula C₁₁H₈O₅
Molecular Weight 220.18 g/mol
Spectroscopic Data
  • FT-IR (KBr, cm⁻¹): The infrared spectrum is a critical tool for confirming the presence of key functional groups.[17][18]

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1730-1750 cm⁻¹ (strong): C=O stretch of the coumarin lactone.[18]

    • ~1700-1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[19]

    • ~1610-1620 cm⁻¹ (medium): Aromatic C=C stretching.[18]

    • ~1250-1280 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ether linkage.

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • ~13.1 (s, 1H): Carboxylic acid proton (-COOH).

    • ~7.95 (d, 1H): H-4 proton of the coumarin ring.

    • ~7.65 (d, 1H): H-5 proton of the coumarin ring.

    • ~7.0-7.1 (m, 2H): H-6 and H-8 protons.

    • ~6.30 (d, 1H): H-3 proton of the coumarin ring.

    • ~4.85 (s, 2H): Methylene protons (-O-CH₂-COOH).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield in Part A 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient reaction time or temperature.3. Degradation of ethyl bromoacetate.1. Use freshly opened or properly dried anhydrous K₂CO₃.2. Ensure proper reflux temperature and extend reaction time, monitoring by TLC.3. Use fresh, properly stored ethyl bromoacetate.
Incomplete hydrolysis in Part B 1. Insufficient NaOH or reaction time.2. Low reaction temperature.1. Add additional NaOH solution and extend heating time.2. Ensure the reaction temperature is maintained at 60-70°C.
Product is oily or does not solidify 1. Incomplete hydrolysis, leaving oily ester.2. Insufficient acidification.1. Re-subject the material to the hydrolysis conditions (Part B).2. Add more HCl to ensure the pH is strongly acidic (~1-2). Cool thoroughly in an ice bath to promote crystallization.
Final product has a broad melting point Impurities present.Recrystallize the product from a suitable solvent like ethanol. Ensure the product is completely dry.

References

  • Sodium Hydroxide 40% - SAFETY DATA SHEET. Recochem. Available from: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]

  • SAFETY DATA SHEET Sodium Hydroxide Solution 10 - 30%. Olin Chlor Alkali. Available from: [Link]

  • Safety Data Sheet: Sodium hydroxide. Chemos GmbH & Co.KG. Available from: [Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps. OrgoSolver. Available from: [Link]

  • SAFETY DATA SHEET Sodium hydroxide ≥99 %, bead form. Carl ROTH. Available from: [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives. ResearchGate. Available from: [Link]

  • Williamson Ether Synthesis Experiment. Scribd. Available from: [Link]

  • Novel Coumarin Derivatives with Expected Biological Activity. MDPI. Available from: [Link]

  • Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. National Center for Biotechnology Information. Available from: [Link]

  • 7-Hydroxycoumarin|93-35-6|MSDS. DC Chemicals. Available from: [Link]

  • Abnormal Behavior of Coumarin Derivatives towards IR Spectroscopy. Solid State Technology. Available from: [Link]

  • UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative. ProQuest. Available from: [Link]

  • Synthesis of 7‑Aminocoumarins from 7‑Hydroxycoumarins via Amide Smiles Rearrangement. Semantic Scholar. Available from: [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. IOPscience. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and In Silico Evaluation 7-Hydroxycoumarin-4-Acetic Acid as Possible Cytochromes P450 Substrate. MDPI. Available from: [Link]

  • Novel synthetic strategy for aromatic ether coumarin derivatives and evaluation of anti-allergic potential. National Center for Biotechnology Information. Available from: [Link]

  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. MDPI. Available from: [Link]

  • (PDF) Synthesis and anticanceractivity of some new 2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamidederivatives. ResearchGate. Available from: [Link]

  • [(2-oxo-2H-chromen-7-yl)oxy]acetic acid | C11H8O5. PubChem. Available from: [Link]

  • 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals. Available from: [Link]

  • Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Note: High-Efficiency Conjugation of 7-Carboxymethoxycoumarin (7-CMC) to Amines and Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

7-Carboxymethoxycoumarin (7-CMC) is a robust, blue-fluorescent probe (


, 

) widely used in biological assays, particularly where a small, pH-insensitive, and sterically unobtrusive label is required. Unlike fluorescein or rhodamine, the coumarin core is uncharged at physiological pH and relatively hydrophobic.

The defining structural feature of 7-CMC is the carboxymethoxy linker (-OCH


COOH)  at position 7. This ether-linked spacer provides two critical advantages over direct coumarin-3-carboxylic acid derivatives:
  • Reduced Steric Hindrance: The methylene spacer allows the fluorophore to rotate more freely, minimizing fluorescence quenching caused by interaction with the conjugated biomolecule.

  • Chemical Stability: The ether linkage is highly stable against hydrolysis and enzymatic degradation, unlike ester-linked fluorophores.

This guide details the covalent attachment of 7-CMC to primary amines (


) on peptides (N-terminus/Lysine) and proteins via amide bond formation.

Chemical Basis of Conjugation[1]

The conjugation relies on the activation of the carboxylic acid on 7-CMC to form a reactive intermediate, which then undergoes nucleophilic attack by a primary amine.

Reaction Mechanism[2]
  • Activation: The carboxyl group of 7-CMC is reacted with a carbodiimide (e.g., EDC or DIC) to form an unstable O-acylisourea.

  • Stabilization (Optional but Recommended): N-hydroxysuccinimide (NHS) is added to convert the intermediate into a semi-stable NHS-ester.

  • Coupling: The amine on the target molecule attacks the carbonyl carbon, releasing NHS and forming a stable amide bond.

Workflow Decision Matrix

Use the following logic to select the appropriate protocol for your application.

ConjugationWorkflow Start Start: Target Molecule Type Molecule Type? Start->Type Protein Protein / Antibody (> 10 kDa) Type->Protein Aqueous Sensitive Peptide Synthetic Peptide (< 5 kDa) Type->Peptide Robust / Synthetic Consideration Key Constraint: Solvent Compatibility Protein->Consideration MethodB Protocol B: Solid Phase (SPPS) Peptide->MethodB On-Resin Labeling MethodA Protocol A: Solution Phase (NHS/EDC) Consideration->MethodA Requires <10% DMSO

Figure 1: Decision tree for selecting the optimal conjugation strategy based on target molecule stability and synthesis method.

Pre-Conjugation Considerations

Solubility & Solvents

7-CMC is poorly soluble in water. It must be dissolved in an organic solvent (DMSO or DMF) before introduction to aqueous buffers.

  • Stock Solution: Prepare 10–50 mM 7-CMC in anhydrous DMSO.

  • Aqueous Tolerance: Most proteins tolerate 5–10% DMSO. Ensure your final reaction mixture does not exceed this limit to prevent protein precipitation.

pH Control[3][4]
  • Activation Step (EDC/NHS): Optimal pH 4.5–6.0 (MES buffer).

  • Coupling Step (Amide Bond): Optimal pH 8.0–8.3 (Bicarbonate or Phosphate buffer). The amine must be deprotonated (

    
    ) to act as a nucleophile.
    

Protocol A: Solution-Phase Conjugation (Proteins/Antibodies)

Application: Labeling antibodies, enzymes, or soluble proteins.[1] Reagents:

  • 7-CMC (Free Acid)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Step-by-Step Procedure
  • Protein Preparation:

    • Buffer exchange the protein into 0.1 M Sodium Bicarbonate (pH 8.3) .

    • Critical: Remove any amine-containing buffers (Tris, Glycine) or Azide, as these will compete with the conjugation.

    • Adjust protein concentration to 1–5 mg/mL.

  • Dye Activation (In-Situ NHS Ester Generation):

    • Dissolve 7-CMC in dry DMSO to 10 mg/mL.

    • Add 1.2 molar equivalents of EDC and 1.2 equivalents of Sulfo-NHS to the dye solution.

    • Incubate for 15 minutes at room temperature (RT) in the dark.

    • Note: Alternatively, use commercially available 7-CMC-NHS ester (succinimidyl ester) to skip this step.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein sample dropwise while vortexing gently.

    • Stoichiometry: Target a 10–20 fold molar excess of dye over protein.

    • Constraint: Ensure final DMSO volume is <10%.

    • Incubate for 1 hour at RT or 4 hours at 4°C, protected from light.

  • Quenching:

    • Add Quenching Buffer (Tris or Glycine) to a final concentration of 50 mM. Incubate for 15 minutes. This terminates the reaction by reacting with excess NHS-ester.

  • Purification:

    • Remove excess free dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO).

    • Elute with PBS (pH 7.4). The conjugate will appear as a faint blue fluorescent band (visible under UV lamp).

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Application: N-terminal labeling of peptides during synthesis (Fmoc chemistry). Advantage: Allows for precise stoichiometry and removal of excess dye before cleavage.

Chemical Compatibility

7-CMC is stable to standard TFA cleavage cocktails (95% TFA). However, the ether linkage can be sensitive to extremely harsh Lewis acids; standard scavengers (TIS/Water) are sufficient.

Step-by-Step Procedure
  • Resin Preparation:

    • Complete the peptide elongation on the resin (e.g., Rink Amide or Wang resin).

    • Remove the final N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min).

    • Wash resin 5x with DMF.

  • Activation (HBTU/HATU Method):

    • Reagents:

      • 7-CMC (3-4 equivalents relative to resin loading)

      • HBTU or HATU (3.9 equivalents)

      • DIEA (Diisopropylethylamine) (8 equivalents)

    • Mix: Dissolve 7-CMC and HBTU in minimal DMF. Add DIEA immediately before adding to the resin.

  • Coupling:

    • Add the activated mixture to the resin.[2]

    • Shake/agitate for 2–4 hours at RT in the dark.

    • QC Step: Perform a Kaiser Test. If the beads remain blue/purple, the coupling is incomplete. If yellow/colorless, the amine is capped.

  • Washing & Cleavage:

    • Wash resin: 3x DMF, 3x DCM, 3x Methanol. Dry under vacuum.

    • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.[3]

    • Incubate for 2 hours. Precipitate peptide in cold diethyl ether.

Quality Control & Validation

Degree of Labeling (DOL)

Determine the number of coumarin molecules per protein using UV-Vis absorbance.

Constants:

  • 
     (7-CMC at 325 nm) 
    
    
    
    (Verify specific lot).
  • 
     (Correction Factor): 
    
    
    
    (Absorbance of dye at 280 nm relative to peak).

Formula:



Troubleshooting Matrix
IssueProbable CauseCorrective Action
Precipitation Too much DMSO or DyeReduce dye excess; keep DMSO <5%; add dye slower.
Low Labeling Buffer contains aminesDialyze protein into PBS or Bicarbonate before reaction.
Low Labeling Hydrolysis of NHS esterUse fresh anhydrous DMSO; keep NHS ester dry until use.
High Background Free dye not removedPerform a second desalting step or use size-exclusion HPLC.

Visualization of Signaling/Reaction Pathway[7]

The following diagram illustrates the chemical transformation from the free acid to the conjugated amide.

ReactionMechanism CMC 7-CMC (Free Acid) (-COOH) Activation Activation (EDC + NHS) CMC->Activation Dissolve in DMSO Intermediate Semi-Stable NHS-Ester Activation->Intermediate Formation of Active Ester Conjugate Final Conjugate (Amide Bond) Intermediate->Conjugate Nucleophilic Attack (pH 8.3) Amine Target Amine (Protein-NH2) Amine->Conjugate Coupling

Figure 2: Chemical pathway for the activation and conjugation of 7-CMC to a primary amine.

References

  • Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd ed.).[4] Academic Press.

    • The authoritative text on carbodiimide chemistry and NHS-ester protocols.
  • Thermo Fisher Scientific. (n.d.). EDC and NHS Crosslinking Protocols.[2][1]

    • Standard operating procedures for carboxyl-to-amine crosslinking.
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic acid (Analogous Structure Data).[5]

    • Source for structural confirmation and general physicochemical properties of the coumarin family.
  • AAT Bioquest. (n.d.). Spectrum of 7-Methoxycoumarin-3-carboxylic acid.[5][6]

    • Reference for excitation/emission spectra and extinction coefficients.

Sources

Application Note: Solid-Phase Peptide Synthesis Labeling with Coumarin-7-acetic Acid (7-HCA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Coumarin-7-acetic acid (specifically the isomer 7-Hydroxycoumarin-4-acetic acid , commonly abbreviated as 7-HCA ) in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Coumarin derivatives are essential tools in chemical biology due to their small size, high quantum yield, and environmental sensitivity. 7-Hydroxycoumarin-4-acetic acid (7-HCA) is a versatile blue-fluorescent probe (


 nm, 

nm) widely used for N-terminal peptide labeling. Unlike bulky fluorophores (e.g., FITC, Rhodamine), 7-HCA minimally perturbs peptide conformation.

This guide addresses the specific challenges of incorporating 7-HCA into SPPS, including solubility management , phenolic hydroxyl reactivity , and pH-dependent fluorescence properties . It provides a robust, self-validating protocol for synthesizing 7-HCA-labeled peptides with high purity.

Chemical Basis & Mechanistic Insights

The Fluorophore: 7-HCA vs. Mca

It is critical to distinguish between the two common "coumarin acetic acid" derivatives used in SPPS. While often conflated, their chemical behavior differs significantly:

Feature7-HCA (7-Hydroxycoumarin-4-acetic acid) Mca (7-Methoxycoumarin-4-acetic acid)
Structure Free Phenolic Hydroxyl (-OH) at C7Methyl Ether (-OMe) at C7
Fluorescence pH-Sensitive (pKa ~7.5).[1] High fluorescence in basic/neutral pH; quenched in acidic pH.pH-Insensitive . Stable fluorescence across physiological pH.
Reactivity The 7-OH is a weak nucleophile; can be accidentally acylated if not the final step.Inert side chain; compatible with internal sequence labeling.
Primary Use pH sensors, enzyme substrates, N-terminal labeling.FRET donor (often paired with DNP quencher).

Note: This protocol focuses on 7-HCA as specified, but the coupling steps are applicable to Mca.

Activation Strategy

The carboxylic acid at position 4 is the handle for amide bond formation.

  • Activation: 7-HCA is best activated using HATU/DIPEA or HOBt/DIC .

  • Solubility: The coumarin core is hydrophobic and planar, leading to aggregation in pure DCM. DMF or NMP are required solvents.[2]

  • The Phenolic Challenge: The 7-OH group can react with activated amino acids to form an ester (O-acylation) if 7-HCA is incorporated within the chain. Therefore, 7-HCA is best introduced as the final N-terminal modification . If internal labeling is required, use 7-Acetoxycoumarin-4-acetic acid (acetyl-protected) or treat the resin with piperidine after synthesis to hydrolyze any adventitious phenyl esters.

Experimental Protocol

Materials & Reagents[3][4]
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Fluorophore: 7-Hydroxycoumarin-4-acetic acid (CAS: 6950-82-9).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Peptide grade), DCM, HPLC-grade Acetonitrile.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Workflow Diagram

The following diagram illustrates the critical decision points and chemical flow for 7-HCA labeling.

G Start Start: Peptidyl-Resin (Fmoc-protected) FmocDeprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprotect Wash1 2. Wash (DMF x 5, DCM x 3) FmocDeprotect->Wash1 Decision Is 7-HCA the final N-terminal label? Wash1->Decision PreActivate 3. Pre-activation (7-HCA + HATU + DIPEA in DMF) Decision->PreActivate Yes (Standard) Protect Use Acetyl-protected 7-HCA or Mca derivative Decision->Protect No (Internal Lys) Coupling 4. Coupling Reaction (2-4 hours, Room Temp) PreActivate->Coupling Wash2 5. Extensive Washing (DMF -> DCM -> MeOH -> Ether) Coupling->Wash2 Check Kaiser Test / Chloranil Test Coupling->Check Cleavage 6. Cleavage & Global Deprotection (95% TFA / 2.5% TIS / 2.5% H2O) Wash2->Cleavage Protect->Coupling Modified Protocol

Figure 1: Decision logic for 7-HCA incorporation into solid-phase peptide synthesis.

Step-by-Step Procedure (N-Terminal Labeling)
Step 1: Resin Preparation & Fmoc Removal
  • Swell the Fmoc-protected peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (

    
     min).
    
  • Critical Wash: Wash resin thoroughly with DMF (

    
    ) and DCM (
    
    
    
    ) to remove all traces of piperidine.
    • Why? Residual piperidine will form an adduct with the activated coumarin ester, reducing yield.

Step 2: Activation of 7-HCA

Prepare the coupling solution immediately before use to prevent racemization or hydrolysis.

  • Calculate reagents: 3 to 5 equivalents relative to resin loading.

  • Dissolve 7-HCA (3 eq) and HATU (2.9 eq) in minimal dry DMF (approx. 2-3 mL for 0.1 mmol).

    • Note: If the solution is cloudy, add a small amount of DMSO.

  • Add DIPEA (6 eq) . The solution should turn yellow/orange.

  • Allow pre-activation for 1–2 minutes .

Step 3: Coupling Reaction
  • Add the activated 7-HCA solution to the resin.

  • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

    • Tip: Coumarin couplings are slower than standard amino acids due to steric bulk.

  • Monitoring: Perform a Kaiser Test (ninhydrin).[3]

    • Result: Beads should be colorless (coupling complete). If blue, re-couple using fresh reagents.

Step 4: Washing & "Over-Acylation" Check
  • Drain and wash resin with DMF (

    
    ).
    
  • Optional Hydrolysis Step: If you suspect the 7-OH group may have formed an ester with excess reagents (rare in N-term labeling but possible), treat the resin with 20% Piperidine/DMF for 5 minutes. This hydrolyzes the phenolic ester (labile) without cleaving the peptide amide bond (stable).

  • Final wash: DMF (

    
    ), DCM (
    
    
    
    ), Methanol (
    
    
    ), Diethyl Ether (
    
    
    ). Dry resin under vacuum.[4]
Step 5: Cleavage & Isolation
  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H

    
    O .
    
  • Add to resin and shake for 2 hours .

  • Precipitate the filtrate in cold Diethyl Ether (10-fold volume).

  • Centrifuge, decant, and wash the pellet with fresh ether.

Analytical Data & Purification

HPLC Purification

Coumarin-labeled peptides are significantly more hydrophobic than their unlabeled counterparts.

  • Column: C18 Reverse Phase.

  • Gradient: Start at higher organic content (e.g., 10% B instead of 0% B) to prevent irreversible adsorption.

  • Detection: Monitor at 220 nm (peptide bond) and 360 nm (coumarin absorption).

Spectral Validation

After purification, validate the label integrity using UV-Vis and Fluorescence spectroscopy.

ParameterValueCondition
Absorbance Max (

)
360 nmpH > 8 (Phenolate form)
Absorbance Max (

)
325 nmpH < 6 (Phenol form)
Emission Max (

)
450 nmBlue Fluorescence
Stokes Shift ~90 nmLarge shift reduces self-quenching
Extinction Coeff.[1] (

)
~19,000 M

cm

At 360 nm

Self-Validating Check: Dissolve a small aliquot of the product in pH 9 buffer. It should glow bright blue under a UV lamp (365 nm). Acidify to pH 4; the fluorescence should significantly decrease. This confirms the integrity of the 7-HCA label.

References

  • Original Synthesis & Properties

    • Title: 7-Hydroxycoumarin-4-acetic acid (7-HCA) properties and synthesis.[5][6][7][8]

    • Source: PubChem Compound Summary.
    • Link:[Link][6]

  • SPPS Labeling Strategies

    • Title: Solid-Phase Approaches for Labeling Targeting Peptides with Far-Red Emitting Coumarin Fluorophores.
    • Source: Journal of Organic Chemistry (2019).
    • Link:[Link]

  • Coupling Reagents Guide: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem Technical Guides.
  • Fluorescence Mechanisms

    • Title: 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes.[9]

    • Source: ACS Chemical Biology (2020).
    • Link:[Link]

Sources

Application Notes and Protocols: Preparation of Stock Solutions for 7-Carboxymethoxycoumarin Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Accurate Stock Solutions in Fluorescent Assays

7-Carboxymethoxycoumarin and its derivatives are invaluable fluorescent probes in a multitude of biochemical assays, particularly for measuring enzymatic activity. Their utility stems from the significant change in fluorescence upon enzymatic cleavage of the ether linkage, releasing the highly fluorescent 7-hydroxycoumarin. The accuracy and reproducibility of these assays are fundamentally dependent on the precise and consistent preparation of the substrate stock solutions. This guide provides a comprehensive, technically grounded protocol for the preparation, quality control, and storage of 7-carboxymethoxycoumarin stock solutions, ensuring the integrity and reliability of your experimental data.

I. Foundational Principles: Understanding the Chemistry of 7-Carboxymethoxycoumarin

A thorough understanding of the physicochemical properties of 7-carboxymethoxycoumarin is paramount for its effective use.

A. Solubility and Solvent Selection:

7-Carboxymethoxycoumarin is sparingly soluble in aqueous solutions but exhibits good solubility in polar aprotic organic solvents.[1] For a structurally similar compound, 7-ethoxycoumarin, the solubility is approximately 15 mg/mL in dimethyl sulfoxide (DMSO) and 30 mg/mL in dimethylformamide (DMF).[2]

  • Dimethyl Sulfoxide (DMSO): This is the most commonly used solvent for preparing high-concentration stock solutions of coumarin derivatives.[2][3] Its high solvating power and miscibility with water make it an excellent choice. However, it is crucial to use anhydrous DMSO, as the presence of water can lead to the hydrolysis of the coumarin ester linkage over time, compromising the stock solution's integrity.

  • Dimethylformamide (DMF): DMF is another suitable solvent with similar properties to DMSO.[2] The choice between DMSO and DMF often comes down to experimental compatibility, as high concentrations of DMSO can be detrimental to certain cell lines or enzymatic preparations.[4]

B. Stability Considerations:

The stability of 7-carboxymethoxycoumarin in solution is influenced by several factors:

  • pH: Coumarin derivatives can be susceptible to degradation at alkaline pH.[5] It is advisable to prepare and store stock solutions in an organic solvent and to dilute them into an assay buffer with a pH that ensures substrate stability throughout the experiment, typically in the neutral to slightly acidic range.[6]

  • Light: Fluorescent molecules, by their nature, are photosensitive. Exposure to light can lead to photobleaching, reducing the signal in your assay.[7] Therefore, all solutions containing 7-carboxymethoxycoumarin should be protected from light.

  • Temperature: For long-term storage, stock solutions should be kept at -20°C or lower to minimize degradation.[2]

II. Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 7-carboxymethoxycoumarin. The molecular weight of a closely related compound, 7-(carboxymethoxy)-4-methylcoumarin, is 234.20 g/mol , which will be used for these calculations.[8] Always refer to the manufacturer's certificate of analysis for the exact molecular weight of your specific lot.

Materials:

  • 7-Carboxymethoxycoumarin (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh out approximately 2.34 mg of 7-carboxymethoxycoumarin powder using a calibrated analytical balance. Perform this step in a fume hood, wearing appropriate personal protective equipment.

  • Dissolution: Transfer the weighed powder to a sterile, amber microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in amber microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

III. Quality Control: Ensuring the Accuracy of Your Stock Solution

Verification of the stock solution's concentration is a critical step that is often overlooked. UV-Visible (UV-Vis) spectrophotometry is a straightforward method for this purpose, based on the Beer-Lambert law (A = εcl).[9]

A. Determining the Molar Extinction Coefficient (ε):

The molar extinction coefficient is a compound-specific constant. If this value is not provided by the manufacturer, it can be determined experimentally.

Protocol for Determining ε:

  • Prepare a series of dilutions of your 10 mM stock solution in the same solvent (e.g., DMSO) to concentrations ranging from 1 µM to 50 µM.

  • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of a mid-range concentration to identify the wavelength of maximum absorbance (λmax). For similar coumarin compounds, this is typically around 320-330 nm.[2]

  • Measure the absorbance of each dilution at the determined λmax.

  • Plot absorbance (A) versus concentration (c). The data should yield a linear relationship.

  • The slope of the line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

B. Routine Concentration Checks:

Once the molar extinction coefficient is known, you can perform a quick quality control check on newly prepared stock solutions or before critical experiments.

  • Prepare a suitable dilution of your stock solution in the appropriate solvent.

  • Measure the absorbance at the predetermined λmax.

  • Calculate the concentration using the Beer-Lambert law: c = A / (ε * l) .

The calculated concentration should be within an acceptable range (e.g., ±5%) of the expected concentration.

IV. Preparation of Working Solutions

For most enzymatic assays, the final concentration of 7-carboxymethoxycoumarin will be in the low micromolar range.[7][10]

Procedure:

  • Thawing the Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature, protected from light.

  • Dilution: Perform a serial dilution of the stock solution in the assay buffer to be used for your experiment. It is good practice to prepare an intermediate dilution first (e.g., 1 mM in assay buffer) and then the final working concentration.

  • Mixing and Use: Gently vortex the working solution to ensure homogeneity. Prepare the working solution fresh on the day of the experiment and keep it on ice, protected from light, until use. Do not store aqueous working solutions for extended periods.[2]

V. Data Presentation and Visualization

Table 1: Summary of Key Properties and Recommendations

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFHigh solubility and miscibility with aqueous buffers. Anhydrous to prevent hydrolysis.
Stock Concentration 1-10 mMA concentrated stock minimizes the volume of organic solvent added to the final assay.
Storage Temperature -20°C or -80°CMinimizes chemical degradation for long-term stability.
Storage Conditions Aliquoted, protected from lightPrevents repeated freeze-thaw cycles and photobleaching.
Working Solution Freshly prepared in assay bufferEnsures stability and prevents precipitation in aqueous media.

Diagram 1: Workflow for Preparation and QC of 7-Carboxymethoxycoumarin Stock Solution

G cluster_prep Stock Solution Preparation cluster_qc Quality Control (UV-Vis) cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot and Store at -20°C vortex->aliquot dilute_qc 5. Prepare Dilution Series aliquot->dilute_qc thaw 9. Thaw Stock Aliquot aliquot->thaw measure_abs 6. Measure Absorbance at λmax dilute_qc->measure_abs beer_lambert 7. Calculate Concentration (A=εcl) measure_abs->beer_lambert validate 8. Validate Concentration beer_lambert->validate validate->thaw PASS dilute_assay 10. Dilute in Assay Buffer thaw->dilute_assay use 11. Use in Assay dilute_assay->use

Caption: Workflow for preparing and validating 7-carboxymethoxycoumarin stock solutions.

VI. Troubleshooting

IssuePotential CauseSolution
Precipitate in working solution Low solubility in aqueous buffer; buffer incompatibility.Decrease the final concentration of the substrate. Ensure the percentage of organic solvent from the stock solution is low (typically <1%).
High background fluorescence Autohydrolysis of the substrate; contaminated buffer or water.Prepare fresh working solutions. Use high-purity water and reagents for buffer preparation.
Low signal or assay sensitivity Degraded stock solution; inaccurate concentration.Use a fresh aliquot of the stock solution. Verify the stock concentration using UV-Vis spectrophotometry.
Inconsistent results Inconsistent stock solution preparation; repeated freeze-thaw cycles.Strictly follow the standardized protocol. Use fresh aliquots for each experiment.

VII. Conclusion

The meticulous preparation and validation of 7-carboxymethoxycoumarin stock solutions are foundational to the success of any assay utilizing this fluorescent substrate. By adhering to the principles of proper solvent selection, accurate measurement, and rigorous quality control, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.

References

  • Reen, R. K., Ramakanth, S., Wiebel, F. J., Jain, M. P., & Singh, J. (1991). Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. Analytical Biochemistry, 194(2), 243–249. [Link]

  • 7-(Carboxymethoxy)-4-methylcoumarin 97 64700-15-8. (n.d.). Retrieved from [Link]

  • Orwa, J. A., Govaerts, C., Gevers, K., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2002). Study of the stability of polymyxins B1, E1 and E2 in aqueous solution using liquid chromatography and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 203–212. [Link]

  • Wang, Y., & Tong, R. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Iranian Journal of Pharmaceutical Research, 15(2), 455–464. [Link]

  • Al Haydar, M., & Sunderland, V. B. (2014). Effect of buffers on the ertapenem stability in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 51-64. [Link]

  • Nandiyanto, A. B. D., & Abdullah, A. G. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

  • Wang, Y. R., Wang, H., & Yao, X. S. (2010). Study of the stability of sulforaphane solution. Chinese Pharmaceutical Journal, 45(16), 1243-1245. [Link]

  • Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. (2017). Molecules, 22(10), 1648. [Link]

  • Wang, Y. J., Pan, M. H., Cheng, A. L., Lin, L. I., Ho, Y. S., Hsieh, C. Y., & Lin, J. K. (1999). Stability of curcumin in buffer solutions and characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 15(12), 1867–1876. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). Iranian Journal of Pharmaceutical Research, 15(2), 455-464. [Link]

  • Samuelsen, L., Holm, R., & Schönbeck, J. C. S. (2021). Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength. Journal of Pharmaceutical Sciences, 110(7), 2661-2668. [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). Molecules, 29(22), 5453. [Link]

  • Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023, March 16). Biocompare. Retrieved from [Link]

Sources

Application Notes and Protocols: Designing FRET Pairs Using 7-Carboxymethoxycoumarin as a Donor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for designing and implementing Förster Resonance Energy Transfer (FRET) assays using 7-carboxymethoxycoumarin as a fluorescent donor. FRET is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics, with applications spanning basic research to high-throughput drug screening.[1][2][][4] The selection of an appropriate donor-acceptor pair is paramount for a successful FRET experiment.[5][6] This guide details the photophysical properties of 7-carboxymethoxycoumarin, outlines a systematic approach for selecting a suitable acceptor, and provides detailed, field-proven protocols for bioconjugation and FRET data acquisition and analysis.

The Principle of Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two fluorophores, a "donor" and an "acceptor".[1][2] An excited donor molecule, instead of releasing a photon, transfers its energy to a nearby acceptor molecule through dipole-dipole coupling.[2] This energy transfer causes the acceptor to fluoresce, even though it was not directly excited by the light source.

The efficiency of this energy transfer (E) is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship:

E = R₀⁶ / (R₀⁶ + r⁶)

Where:

  • r is the actual distance between the donor and acceptor.

  • R₀ (the Förster distance) is the specific distance at which the FRET efficiency is 50%.[5][7]

This relationship makes FRET a "spectroscopic ruler," capable of measuring distances on the 1-10 nanometer scale, which is commensurate with the dimensions of biological macromolecules.[2][5][8]

Several conditions must be met for FRET to occur efficiently:

  • Proximity: The donor and acceptor must be in close proximity, typically 10-100 Å (1-10 nm).[4][5]

  • Spectral Overlap: The emission spectrum of the donor must overlap with the excitation (absorption) spectrum of the acceptor.[2][5] This overlap is quantified by the spectral overlap integral (J).

  • Dipole Orientation: The transition dipole moments of the donor and acceptor should be approximately parallel.[5]

FRET_Mechanism cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground D D_excited D* D_ground->D_excited Excitation (λ_ex) D_excited->D_ground Donor Emission (No FRET) A_excited A* D_excited->A_excited FRET (Non-Radiative) A_ground A A_excited->A_ground Acceptor Emission (λ_em)

Caption: The FRET mechanism: energy transfer from an excited donor to an acceptor.

7-Carboxymethoxycoumarin: A Versatile FRET Donor

7-Carboxymethoxycoumarin is a derivative of coumarin, a class of fluorophores known for their high quantum yields and utility in the blue region of the spectrum.[9] Its carboxylic acid moiety provides a convenient handle for conjugation to biomolecules, typically after activation as an N-hydroxysuccinimide (NHS) ester.

Key Advantages of 7-Carboxymethoxycoumarin as a Donor:

  • High Quantum Yield: Ensures a bright donor signal, which is crucial for sensitive detection.[9]

  • Distinct Spectral Profile: Its excitation and emission in the blue/cyan region allow for pairing with a wide range of acceptors that emit in the green, yellow, or red regions.

  • Photostability: Coumarins generally exhibit good resistance to photobleaching, allowing for longer or repeated measurements.

  • Small Size: As a small organic dye, it is less likely to cause steric hindrance or perturb the function of the labeled biomolecule compared to larger fluorescent proteins.

Strategic Selection of an Acceptor Fluorophore

The choice of the acceptor is critical and must be carefully matched to the donor.[6] An ideal acceptor for 7-carboxymethoxycoumarin should possess the following characteristics:

  • Significant Spectral Overlap: The acceptor's absorption spectrum must substantially overlap with the coumarin's emission spectrum to ensure efficient energy transfer.[5]

  • High Molar Extinction Coefficient: A high extinction coefficient for the acceptor in the region of donor emission leads to a larger Förster distance (R₀) and more efficient FRET.[10]

  • Minimal Direct Excitation: The acceptor should have minimal absorbance at the donor's excitation wavelength to reduce background signal from directly excited acceptor molecules.[6][11]

  • High Quantum Yield: A bright acceptor simplifies detection of the sensitized emission.

  • Large Stokes Shift: A large separation between the acceptor's own excitation and emission maxima helps in distinguishing its sensitized emission from the donor's fluorescence.

Fluorescein and its derivatives are commonly cited as effective acceptors for coumarin donors due to their excellent spectral overlap and high quantum yields.[9][12][13]

Table 1: Photophysical Properties of 7-Carboxymethoxycoumarin and a Potential Acceptor

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Recommended Acceptor For
7-Carboxymethoxycoumarin ~375~450~20,000> 0.40Fluorescein, Rhodamine
Fluorescein (FITC) ~494~520~75,000> 0.707-Carboxymethoxycoumarin

Note: Spectral properties can vary slightly depending on the solvent, pH, and conjugation state.

Acceptor_Selection Start Start: Select Acceptor for 7-Carboxymethoxycoumarin SpectralOverlap Does Acceptor absorption overlap with Coumarin emission (peak ~450 nm)? Start->SpectralOverlap ExtinctionCoeff Is Acceptor extinction coefficient high at overlap λ? SpectralOverlap->ExtinctionCoeff Yes NotSuitable Not Suitable: Re-evaluate SpectralOverlap->NotSuitable No DirectExcitation Is Acceptor absorption low at Coumarin excitation λ (peak ~375 nm)? ExtinctionCoeff->DirectExcitation Yes ExtinctionCoeff->NotSuitable No QuantumYield Does Acceptor have a high quantum yield? DirectExcitation->QuantumYield Yes DirectExcitation->NotSuitable No Suitable Suitable Acceptor QuantumYield->Suitable Yes QuantumYield->NotSuitable No

Caption: Logic diagram for selecting a suitable FRET acceptor.

Experimental Protocols

The following protocols provide a generalized workflow. Specific details may require optimization based on the biomolecules and instrumentation used.

Protocol 1: Bioconjugation via NHS Ester Chemistry

This protocol describes the labeling of a protein with primary amines (e.g., lysine residues) using the NHS esters of 7-carboxymethoxycoumarin and a suitable acceptor like fluorescein.

A. Reagents and Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • 7-Carboxymethoxycoumarin, NHS ester

  • Fluorescein-NHS (or other suitable acceptor-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[14]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[15][16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)

B. Procedure:

  • Prepare Protein Solution: Dissolve or dilute the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine) which would compete with the labeling reaction.[14][15]

  • Prepare Dye Solutions: Immediately before use, dissolve the NHS esters of the donor and acceptor dyes in a small amount of anhydrous DMSO or DMF to create 10 mg/mL stock solutions.[16] Keep the solutions protected from light.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the donor-NHS ester solution to the protein solution. The optimal ratio must be determined empirically.

    • For dual labeling, the sequential addition of dyes is often recommended. First, label with one dye, purify the conjugate, and then label with the second dye. Alternatively, a co-incubation can be performed, but stoichiometry can be harder to control.

    • Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[15] The reaction is pH-dependent, with an optimal range of 8.3-8.5.[15][17]

  • Quench Reaction: Add a small volume of Quenching Buffer (to a final concentration of ~50-100 mM) to quench any unreacted NHS ester. Incubate for 30-60 minutes.

  • Purify Conjugate: Separate the labeled protein from unreacted dye and hydrolysis products using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the absorbance maxima of the donor and acceptor dyes. Calculate the DOL to ensure proper stoichiometry for FRET.

Protocol 2: FRET Measurement and Data Analysis

This protocol outlines the sensitized emission method for measuring FRET.[10]

A. Instrumentation:

  • A fluorescence spectrophotometer or plate reader capable of measuring emission spectra.

B. Samples Required:

  • Donor-Only Control: Protein labeled only with 7-carboxymethoxycoumarin.

  • Acceptor-Only Control: Protein labeled only with the acceptor fluorophore.

  • FRET Sample: Protein labeled with both donor and acceptor.

  • Buffer Blank.

C. Measurement Procedure:

  • Set Excitation Wavelength: Set the excitation wavelength to the maximum for the donor, 7-carboxymethoxycoumarin (~375 nm).

  • Acquire Emission Spectra: For each sample, scan the emission spectrum across the range that covers both the donor and acceptor emission peaks (e.g., 400 nm to 650 nm).

  • Correct for Background: Subtract the emission spectrum of the buffer blank from all sample spectra.

  • Observe FRET:

    • In the FRET sample, you should observe two key phenomena compared to the controls:

      • A decrease (quenching) in the donor's fluorescence intensity at its emission maximum (~450 nm).

      • An increase in the acceptor's fluorescence intensity at its emission maximum (~520 nm for fluorescein), known as sensitized emission.[18]

D. Calculating FRET Efficiency (E): A common method to calculate FRET efficiency is based on the quenching of the donor fluorescence.[1]

E = 1 - (I_DA / I_D)

Where:

  • I_DA is the fluorescence intensity of the donor in the presence of the acceptor (from the FRET sample).

  • I_D is the fluorescence intensity of the donor in the absence of the acceptor (from the Donor-Only control), measured at the same concentration.

Alternatively, FRET can be calculated from the sensitized emission of the acceptor, but this requires correction for spectral crosstalk.[19][20]

Experimental_Workflow cluster_prep Preparation cluster_label Bioconjugation cluster_analysis FRET Analysis p1 Prepare Protein in Amine-Free Buffer l1 React Protein with Dye-NHS Esters (pH 8.3) p1->l1 p2 Dissolve Donor & Acceptor NHS Esters in DMSO p2->l1 l2 Quench Reaction l1->l2 l3 Purify Labeled Protein (Size Exclusion) l2->l3 a1 Acquire Fluorescence Spectra (Excite at Donor λ) l3->a1 a2 Analyze Donor Quenching & Acceptor Sensitized Emission a1->a2 a3 Calculate FRET Efficiency a2->a3

Caption: A streamlined workflow for FRET experiments.

References
  • The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies. [Link]

  • Förster resonance energy transfer - Wikipedia. [Link]

  • Förster resonance energy transfer (FRET) | Photochemistry... - Fiveable. [Link]

  • Optimizing methods to recover absolute FRET efficiency from immobilized single molecules - PubMed. [Link]

  • An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience - Agilent. [Link]

  • Key Steps to Follow in a FRET Experiment | Spectroscopy Online. [Link]

  • Optimizing Methods to Recover Absolute FRET Efficiency from Immobilized Single Molecules - PMC. [Link]

  • Tips for Using FRET in Your Experiments - Addgene Blog. [Link]

  • Video: Förster Resonance Energy Transfer (FRET) - JoVE. [Link]

  • FRET Efficiency - lambertinstruments.com. [Link]

  • Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC. [Link]

  • How can I calculate FRET efficiency and also process images for qualitative analysis? | ResearchGate. [Link]

  • "Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells". In - MRC Laboratory of Molecular Biology. [Link]

  • Simple Method for Proper Analysis of FRET Sensor Titration Data and Intracellular Imaging Experiments Based on Isosbestic Points - ACS Publications. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Microscopy - Evident Scientific. [Link]

  • Automated FRET Analysis for Enhanced Characterization of Protein-Protein Interactions - bioRxiv.org. [Link]

  • Fluorescent Protein Based FRET Pairs with Improved Dynamic Range for Fluorescence Lifetime Measurements | PLOS One - Research journals. [Link]

  • Coumarin–fluorescein pair as a new donor–acceptor set for fluorescence energy transfer study of DNA - ResearchGate. [Link]

  • Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC - NIH. [Link]

  • Intramolecular Fluorescence Resonance Energy Transfer System with Coumarin Donor Included in β-Cyclodextrin | Analytical Chemistry - ACS Publications. [Link]

  • Coumarin meets fluorescein: A F??rster resonance energy transfer enhanced optical ammonia gas sensor | Request PDF - ResearchGate. [Link]

  • FRET Macro Guide Carl Zeiss Quantit
  • NHS ester labeling of amino biomolecules.
  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC. [Link]

  • An intrinsic FRET sensor of protein-ligand interactions - PMC - NIH. [Link]

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - RSC Publishing. [Link]

  • NHS ester protocol for labeling proteins - Abberior Instruments. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. [Link]

  • New Blue Donor–Acceptor Pechmann Dyes: Synthesis, Spectroscopic, Electrochemical, and Computational Studies - PMC. [Link]

  • A Practical Guide to Single Molecule FRET - PMC - NIH. [Link]

  • Bioconjugation Protocols: Strategies and Methods - ResearchGate. [Link]

  • Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PubMed Central. [Link]

  • FRET Ratiometric Nanoprobes for Nanoparticle Monitoring - PMC - NIH. [Link]

  • Single-molecule FRET states, conformational interchange, and conformational selection by dye labels in calmodulin - PMC. [Link]

Sources

Synthesis of coumarin-labeled oligonucleotides for hybridization studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis and Application of Coumarin-Labeled Oligonucleotides

Introduction: The Coumarin Advantage

Coumarin derivatives (e.g., Coumarin 343, AMCA, Alexa Fluor 350) represent a critical class of blue-to-cyan fluorescent labels. Unlike the ubiquitous fluorescein (FAM) or cyanine dyes, coumarins possess a large Stokes shift and distinct quantum yields that make them ideal FRET donors or probes for local environmental sensing.

However, the synthesis of coumarin-labeled oligonucleotides is fraught with chemical pitfalls. The lactone ring inherent to the coumarin structure is susceptible to nucleophilic attack during standard oligonucleotide deprotection (ammonolysis), leading to ring-opening and permanent loss of fluorescence.

This guide details the causality-driven protocols required to synthesize these molecules intact, ensuring high fidelity for downstream hybridization and FRET assays.

Strategic Synthesis Decision Framework

Before initiating synthesis, one must select the correct chemical pathway based on the position of the label and the stability of the specific coumarin derivative.

SynthesisStrategy Start Select Labeling Strategy PosQ Label Position? Start->PosQ Internal Internal/3' End PosQ->Internal Multiple/Internal FivePrime 5' End Only PosQ->FivePrime Terminal StabQ Coumarin Base Stability? Internal->StabQ MethodB Protocol B: Post-Synthetic Click/NHS Labeling FivePrime->MethodB High Yield/Low Cost Stable Stable (e.g., C343) StabQ->Stable Labile Labile (Lactone sensitive) StabQ->Labile MethodA Protocol A: Direct Phosphoramidite (Requires UltraMild Deprotection) Stable->MethodA Labile->MethodB

Figure 1: Decision matrix for selecting the optimal synthesis pathway. Direct incorporation is preferred for internal labeling but requires modified deprotection conditions.

Protocol A: Direct Automated Synthesis (Phosphoramidite)

Scope: For internal modifications or 5'-labeling using Coumarin-dT or Coumarin phosphoramidites (e.g., Glen Research Coumarin 343).

Critical Scientific Insight: Standard deprotection (conc. NH₄OH, 55°C, 16h) often degrades coumarin. You must use "UltraMild" chemistry to preserve the fluorophore.

Materials:
  • Phosphoramidite: Coumarin-dT or 5'-Coumarin modifier (0.1M in Anhydrous Acetonitrile).

  • Reagents: UltraMild monomers (Pac-dA, Ac-dC, iPr-Pac-dG, dT).

  • Deprotection Solution: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol OR Ammonium Hydroxide/Methylamine (AMA) if the specific coumarin allows.

Step-by-Step Workflow:
  • Coupling:

    • Dilute the Coumarin phosphoramidite to 0.1M.

    • Modification: Increase coupling time to 3–6 minutes (vs. standard 1 min). The steric bulk of the coumarin moiety slows down the phosphoramidite diffusion into the CPG pores.

  • Oxidation:

    • Standard Iodine (0.02 M) is generally acceptable.

  • Capping:

    • Use Phenoxyacetic anhydride (Pac-anhydride) if available, though standard acetic anhydride is usually compatible if UltraMild deprotection is used.

  • DMT Status:

    • Synthesize DMT-ON (Trityl-on) if HPLC purification is planned (recommended). The hydrophobic trityl group aids in separating full-length oligos from failure sequences.

  • Cleavage & Deprotection (The Critical Step):

    • Option A (Safest): Treat the support with 0.05 M K₂CO₃ in Methanol for 4 hours at Room Temperature. This gently removes protecting groups without attacking the coumarin lactone ring [1].

    • Option B (Fast): If using Coumarin 343 (known stability), use AMA (1:1 NH₄OH/Methylamine) for 10 minutes at 65°C. Note: Test a small aliquot first.

Protocol B: Post-Synthetic "Click" Labeling (CuAAC)

Scope: For sensitive coumarins or when phosphoramidites are unavailable. This method uses an alkyne-modified oligo and a coumarin-azide.

Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Materials:
  • Oligonucleotide: 5'-Hexynyl or internal Alkyne-dT modified DNA.

  • Label: Coumarin-Azide (dissolved in DMSO).

  • Catalyst: CuSO₄ · 5H₂O (10 mM in water).

  • Reducing Agent: Sodium Ascorbate (50 mM fresh).

  • Ligand: TBTA or THPTA (stabilizes Cu(I) state, preventing DNA degradation).

Step-by-Step Workflow:
  • Preparation:

    • Dissolve 10 nmol of Alkyne-DNA in 50 µL H₂O.

    • Add 20 µL of 0.1 M Phosphate Buffer (pH 7.0).

  • Reaction Assembly:

    • Add 50 nmol Coumarin-Azide (5 equiv) in 10 µL DMSO.

    • Premix Catalyst: Mix 1 µL CuSO₄ + 2 µL TBTA ligand. Add to reaction.

    • Add 2 µL Sodium Ascorbate (initiate reaction).

  • Incubation:

    • Incubate at Room Temperature for 1–2 hours.

    • Note: Keep in the dark.

  • Precipitation:

    • Add 10 µL 3M NaOAc and 250 µL cold Ethanol. Freeze for 30 min, centrifuge, and discard supernatant (removes free dye).

Quality Control & Purification

Data Presentation: Purification Parameters

ParameterMethodRationale
Primary Purification RP-HPLC Essential. Coumarin increases hydrophobicity. Elute with Acetonitrile gradient (TEAA buffer).
Secondary Check PAGE Denaturing Urea-PAGE. Coumarin-labeled bands may migrate slower due to mass/charge drag.
QC Metric ESI-MS Mass spec must confirm Mass(Oligo) + Mass(Dye). Look for [M+16] peaks indicating oxidation (failure).
Absorbance Ratio 260/Max Measure A260 (DNA) and A_max (Coumarin, ~350-450nm). Ratio confirms labeling efficiency.

Application: Hybridization and FRET Studies

Coumarin is most powerful when paired with a longer-wavelength acceptor (e.g., Fluorescein/FAM) to measure hybridization distances.

Experimental Setup: Thermal Melt ( ) & FRET
  • Target: Synthesize a complementary strand labeled with 3'-FAM.

  • Probe: Use your 5'-Coumarin labeled strand.

  • Hybridization Buffer: 10 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.

The FRET Mechanism: When hybridized, the distance (


) between Coumarin (Donor) and FAM (Acceptor) decreases, enabling non-radiative energy transfer.

FRET_Pathway cluster_0 Single Stranded (High Distance) cluster_1 Hybridized Duplex (Low Distance) D_Free Coumarin (Donor) Excitation: 350-400nm A_Free FAM (Acceptor) No FRET D_Free->A_Free No Transfer D_Bound Coumarin (Excited) D_Free->D_Bound Hybridization A_Bound FAM (Emits Green) D_Bound->A_Bound Energy Transfer (FRET)

Figure 2: FRET mechanism upon hybridization. Coumarin excitation results in FAM emission only when the duplex is formed.

Protocol: Measuring FRET Efficiency ( )
  • Excite sample at Coumarin

    
     (approx 360-390 nm, check specific derivative).
    
  • Measure Emission at Coumarin

    
     (Donor, 
    
    
    
    ) and FAM
    
    
    (Acceptor,
    
    
    ).
  • Calculate:

    
    
    Where 
    
    
    
    is donor intensity in presence of acceptor, and
    
    
    is donor intensity alone.

References

  • Glen Research. (n.d.). User Guide to Coumarin Phosphoramidites and Deprotection Strategies. Retrieved from [Link]

  • Seo, Y. J., et al. (2006). "Site-specific labeling of oligonucleotides with coumarin for FRET studies." Bioconjugate Chemistry. [Link]

Sources

Procedure for activating the carboxylic acid group on 7-CMA

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Activation of 7-CMA (7-Carboxymethoxycoumarin) for Bioconjugation and Photolabile Caging

Executive Summary

7-Carboxymethoxycoumarin (7-CMA) is a highly versatile fluorogenic probe and photolabile protecting group (PPG) widely utilized in spatiotemporal drug release, super-resolution imaging, and the synthesis of photo-responsive polymers[1]. To conjugate 7-CMA to target biomolecules, dendrimers, or polymer backbones, the stable carboxylic acid moiety must be chemically activated. This application note details the mechanistic causality, step-by-step methodologies, and validation systems for the two primary activation strategies: mild carbodiimide-mediated esterification and aggressive acyl chloride generation.

Mechanistic Rationale for Carboxyl Activation

Under physiological and standard laboratory conditions, the carboxylic acid group of 7-CMA is resonance-stabilized and exhibits poor electrophilicity. Direct nucleophilic attack by amines or alcohols is thermodynamically unfavorable due to a high activation energy barrier. To facilitate conjugation, the hydroxyl group of the carboxylate must be converted into a superior leaving group. The choice of activation chemistry dictates the efficiency of the subsequent bioconjugation and depends heavily on the steric hindrance and nucleophilicity of the target molecule[2].

Workflow A 7-CMA (Carboxylic Acid) B Activation (EDC/NHS or SOCl2) A->B C Activated 7-CMA (Reactive Intermediate) B->C D Conjugation (Nucleophilic Attack) C->D E Purification (Dialysis/HPLC) D->E

Fig 1. End-to-end workflow for the activation and conjugation of 7-CMA.

Protocol I: Carbodiimide-Mediated NHS Esterification (Mild Activation)

Causality & Expert Insight: For bioconjugation to delicate substrates (e.g., proteins, peptides, or amine-functionalized hyaluronic acid), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with N-hydroxysuccinimide (NHS) is the gold standard[3]. EDC reacts with the carboxylic acid of 7-CMA to form an O-acylisourea intermediate. If left unreacted, this intermediate rapidly undergoes an O-to-N rearrangement to form a dead-end N-acylurea byproduct. The addition of NHS acts as a kinetic trap, executing a nucleophilic attack on the O-acylisourea to generate a stable, yet highly amine-reactive NHS ester. This self-validating system ensures that the activated 7-CMA can be isolated, stored, or used in situ without spontaneous degradation.

Mechanism N1 7-CMA (R-COOH) N2 O-acylisourea Intermediate (Unstable) N1->N2 EDC (Activation) N3 7-CMA-NHS Ester (Stable, Amine-Reactive) N2->N3 NHS (Stabilization) N4 N-acylurea (Inactive Byproduct) N2->N4 Rearrangement (Without NHS) N5 Conjugated Product (R-CO-NH-R') N3->N5 Primary Amine (Conjugation)

Fig 2. Chemical pathway of 7-CMA carboxylic acid activation using EDC/NHS.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 7-CMA in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 0.1 M. Ensure the reaction vessel is shielded from light using aluminum foil, as 7-CMA is highly photosensitive[1].

  • Activation: Add 1.2 eq of NHS, followed by 1.2 eq of EDC·HCl to the solution. The slight stoichiometric excess ensures complete conversion while minimizing unreacted EDC, which can complicate purification[3].

  • Incubation: Stir the mixture continuously at room temperature for 12–24 hours under an inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis of the forming NHS ester.

  • Conjugation (In Situ): Introduce the target primary amine directly into the reaction mixture. Adjust the apparent pH to 7.5–8.0 using N,N-diisopropylethylamine (DIPEA) to ensure the target amine is deprotonated and nucleophilic.

  • Purification: Isolate the conjugate via dialysis (for macromolecules) against deionized water or via preparative HPLC (for small molecules).

Protocol II: Acyl Chloride Generation (Aggressive Activation)

Causality & Expert Insight: When conjugating 7-CMA to sterically hindered hydroxyl groups (e.g., on dendrimers or dextran backbones), the NHS ester is insufficiently reactive. In these scenarios, the carboxylic acid must be converted to an acyl chloride[2]. Thionyl chloride (


) or oxalyl chloride is utilized to replace the hydroxyl group with a chloride ion, creating a highly electrophilic carbonyl carbon. This reaction is driven forward entropically by the release of gaseous byproducts (

and

, or

,

, and

).

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 7-CMA in anhydrous dichloromethane (DCM). Shield the flask from light.

  • Reagent Addition: Slowly add 5.0 eq of thionyl chloride (

    
    ) dropwise at 0 °C[2]. Alternatively, for a milder approach, add 1.2 eq of oxalyl chloride followed by a catalytic amount (1-2 drops) of anhydrous DMF. The DMF forms a highly reactive Vilsmeier-Haack intermediate that accelerates the chlorination.
    
  • Reflux/Incubation: If using

    
    , attach a reflux condenser and heat the mixture to 45 °C for 3 hours[2]. If using oxalyl chloride, stir at room temperature for 2 hours until gas evolution ceases.
    
  • Isolation: Remove the solvent and excess volatile reagents under reduced pressure using a rotary evaporator. Co-evaporate twice with anhydrous toluene to ensure the complete removal of residual

    
     and 
    
    
    
    .
  • Conjugation: Immediately dissolve the resulting 7-CMA acyl chloride in anhydrous DCM or THF. Add the target nucleophile dropwise in the presence of 2.0 eq of a non-nucleophilic base (e.g., triethylamine, TEA) to neutralize the

    
     generated during the coupling step[2].
    

Quantitative Process Parameters

To facilitate experimental design, the critical quantitative parameters and thermodynamic considerations for both activation pathways are summarized below.

ParameterEDC/NHS EsterificationAcyl Chloride Generation
Primary Reagents EDC·HCl, NHS

or Oxalyl Chloride
Stoichiometry (7-CMA:Reagent) 1 : 1.2 : 1.2 (7-CMA : EDC : NHS)1 : 5 (

) or 1 : 1.2 (Oxalyl)
Reaction Temperature 20–25 °C (Room Temperature)45 °C (

) or 20 °C (Oxalyl)
Reaction Time 12–24 hours2–3 hours
Target Nucleophile Primary Amines (


)
Alcohols (-OH), Hindered Amines
Intermediate Stability High (Isolable, stable for weeks at -20 °C)Extremely Low (Must use immediately)
Typical Yield 75–85%>90% (Conversion to activated form)

Validation & Quality Control (Self-Validating Systems)

A robust protocol requires built-in validation to prevent downstream failures.

  • For NHS Esterification: Validate the activation via Fourier-transform infrared (FTIR) spectroscopy. The successful formation of the 7-CMA-NHS ester is confirmed by the appearance of three distinct carbonyl stretching bands at approximately 1740 cm⁻¹, 1780 cm⁻¹, and 1810 cm⁻¹, which are absent in the free carboxylic acid.

  • For Conjugation: Employ the Kaiser (ninhydrin) test to monitor the consumption of primary amines. A color shift from deep blue to yellow indicates complete conjugation. Additionally,

    
    H-NMR spectroscopy should reveal a downfield shift of the methylene protons adjacent to the newly formed amide or ester bond, confirming structural integrity[2].
    

References

1.[1] Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials. Chemical Reviews - ACS Publications.[Link] 2.[2] Controllably degradable compositions and methods (EP3086821A1). Google Patents. 3.[3] Supporting information Dual drug-loaded hyaluronate-based self-adaptable hydrogel for diabetic infected wound healing. Biomacromolecules.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for [(2-oxo-2H-chromen-7-yl)oxy]acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (7-CMA) is a popular fluorescent scaffold. While the oxyacetic acid tail introduces a degree of polarity (pKa ~3.2), this benefit is often lost upon conjugation. When the carboxylic acid is used as an attachment point (e.g., forming an amide bond with a drug or peptide), the ionizable group is capped. The resulting conjugate reverts to the intrinsic lipophilicity of the coumarin core, leading to precipitation in aqueous buffers (PBS, TBS) and fluorescence quenching due to Aggregation-Caused Quenching (ACQ).

The Solution Architecture: This guide prioritizes three tiers of intervention:

  • Chemical Engineering: Modifying the linker strategy (Pre-synthesis).

  • Supramolecular Shielding: Using Cyclodextrins to mask the hydrophobic core.

  • Solvent System Optimization: Correct cosolvent and pH handling.

Interactive Troubleshooting Decision Tree

The following logic flow helps you select the correct solubilization strategy based on your current experimental stage.

SolubilityLogic Start START: Conjugate Precipitates in Aqueous Buffer StageCheck Is the Conjugate already synthesized? Start->StageCheck YesSynth YES: Post-Synthesis Fix StageCheck->YesSynth Yes NoSynth NO: Redesign Synthesis StageCheck->NoSynth No PayloadCheck Is the payload pH sensitive? YesSynth->PayloadCheck Cyclodextrin Protocol A: HP-β-Cyclodextrin Inclusion Complex PayloadCheck->Cyclodextrin Yes (Protect Payload) Cosolvent Protocol B: DMSO/PEG400 Step-Down Dilution PayloadCheck->Cosolvent No (Robust Payload) LinkerMod Insert PEG Spacer (PEG4-PEG8) NoSynth->LinkerMod Preventative

Caption: Decision matrix for selecting between structural modification (PEGylation) and formulation strategies (Cyclodextrins/Cosolvents).

Module 1: Supramolecular Shielding (The "Gold Standard")

If your conjugate is already synthesized and precipitating, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the most effective rescue strategy. Coumarins fit perfectly into the hydrophobic cavity of β-cyclodextrins, increasing solubility by up to 50-fold without altering chemical structure.

Protocol: HP-β-CD Inclusion Complex Preparation

Why this works: The coumarin lactone ring is hydrophobic.[1] HP-β-CD encapsulates this ring, presenting a hydrophilic exterior to the solvent.

Reagents:

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) [Sigma H107]

  • DMSO (Anhydrous)

  • PBS (pH 7.4)

Step-by-Step Workflow:

  • Prepare Stock A (Conjugate): Dissolve your coumarin conjugate in pure DMSO at 100x the final desired concentration (e.g., 10 mM).

  • Prepare Stock B (Vehicle): Prepare a 20% (w/v) solution of HP-β-CD in PBS. Note: Stir until clear; this may take 15 mins.

  • The "Drop-wise" Complexation:

    • Place Stock B on a magnetic stirrer (medium speed, no vortex).

    • Slowly add Stock A to Stock B to reach a final DMSO concentration of 1-5%.

    • Crucial: Do not dump the DMSO solution in. Add it submerged tip or drop-wise to prevent local precipitation.

  • Equilibration: Stir for 30 minutes at Room Temperature (RT) in the dark.

  • Filtration (Optional but Recommended): Pass through a 0.22 µm PES filter to remove any non-complexed micro-aggregates.

Data Validation:

Parameter Free Conjugate HP-β-CD Complex
Max Solubility (PBS) < 10 µM (Typical) > 500 µM
Fluorescence Intensity Low (Quenched) High (De-aggregated)

| Stability (24h, RT) | Precipitation | Stable Solution |

Module 2: Chemical Engineering (Pre-Synthesis)

If you are in the design phase, do not couple the 7-oxyacetic acid directly to a hydrophobic payload. The loss of the ionizable carboxylate is the primary cause of failure.

Strategy: The "PEG Spacer" Insertion

Insert a short polyethylene glycol (PEG) linker between the coumarin acid and your payload.

  • Old Design: Coumarin-O-CH2-CO-NH-[Drug] (Hydrophobic)

  • New Design: Coumarin-O-CH2-CO-NH-(PEG)4-CO-NH-[Drug] (Hydrophilic)

Why PEG4?

  • Solubility: The ether oxygens in PEG form hydrogen bonds with water (2-3 water molecules per ethylene oxide unit).

  • Permeability: PEG chains < 1 kDa (approx PEG4-PEG8) generally do not inhibit cell membrane permeability, unlike large PEG polymers (5 kDa+).

Synthesis Note: Use commercially available heterobifunctional linkers, such as NH2-PEG4-COOH. React the amine end with the coumarin-NHS ester first.

Module 3: pH & Stability Considerations

A common error is raising the pH > 9 to force solubility. This destroys the molecule.

The Lactone Hydrolysis Trap

The coumarin core contains a lactone (cyclic ester). In strong alkaline conditions (pH > 9-10), this ring opens (saponification), forming a non-fluorescent phenol-cinnamic acid derivative.

Safe pH Range: 6.0 – 8.0

Hydrolysis Coumarin Intact Coumarin (Fluorescent) Hydrophobic OpenRing Ring-Opened Phenol (Non-Fluorescent) Hydrophilic but Useless Coumarin->OpenRing Irreversible Hydrolysis Base + OH- (pH > 9) Base->Coumarin

Caption: Mechanism of coumarin inactivation under high pH conditions. Avoid pH > 9.

Troubleshooting & FAQ

Q1: My conjugate precipitates immediately upon dilution from DMSO to PBS.

  • Cause: "Solvent Shock." The rapid change in polarity causes the hydrophobic molecules to aggregate before they can disperse.

  • Fix: Use the "Step-Down" Dilution Method :

    • Dilute 100% DMSO stock to 50% DMSO with buffer. Vortex.

    • Dilute 50% to 25%. Vortex.

    • Dilute 25% to final buffer (e.g., 1%).

    • Better Fix: Use the Cyclodextrin protocol (Module 1).

Q2: I see fluorescence, but it is much weaker than expected.

  • Cause: ACQ (Aggregation-Caused Quenching). Coumarins are planar; they stack like plates (π-π stacking) in water, which quenches emission.

  • Fix: Add a non-ionic surfactant. 0.05% Tween-20 or 0.1% Triton X-100 disrupts stacks and restores quantum yield.

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution. Ethanol is less polar than DMSO and may precipitate the conjugate at higher concentrations. However, ethanol is easier to remove by lyophilization if you are preparing solid inclusion complexes.

Q4: How do I calculate the concentration if I suspect precipitation?

  • Method: Centrifuge the solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at the coumarin max (approx 320-330 nm). Use the extinction coefficient (typically

    
    ) to calculate the actual soluble concentration.
    

References

  • Dondon, R., & Fery-Forgues, S. (2001). Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin: Enhanced Stabilization Induced by the Appended Substituent.[2] The Journal of Physical Chemistry B, 105(43), 10715–10722. Link

  • Kulkarni, A. D., et al. (2016). Solubility Enhancement of Hydrophobic Drugs Using Cyclodextrins.[3][4] International Journal of Pharmaceutical Sciences and Research, 7(6), 2265-2278.

  • Wagner, B. D. (2006). The Use of Coumarins as Environment-Sensitive Probes.[5] Molecules, 14(1), 210-237. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 18: PEGylation and Synthetic Linkers). Link

  • PubChem. (2024).[6] [(2-oxo-2H-chromen-7-yl)oxy]acetic acid Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Troubleshooting Coumarin Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose coumarin-based fluorescent probes exhibit unexpectedly weak emission profiles. Coumarin derivatives are highly sensitive to their microenvironment, and their fluorescence quantum yield (


) is dictated by a delicate balance of structural conformation and solvent dynamics.

This guide provides a self-validating, mechanistic framework to diagnose and resolve low quantum yield issues in your experimental workflows.

Diagnostic Overview

Before altering your synthesis or assay, you must isolate the photophysical mechanism responsible for the quenching. Use the diagnostic workflow below to determine if your issue is environmental (solvent/concentration) or structural.

Diagnostic_Workflow Start Low Quantum Yield Detected SolventCheck Measure in Non-Polar Solvent (e.g., Toluene) Start->SolventCheck QY_Check Does QY Increase Significantly? SolventCheck->QY_Check TICT_Path TICT State Quenching (Bond Rotation in Polar Media) QY_Check->TICT_Path Yes ConcCheck Perform Serial Dilution (10⁻⁵ M to 10⁻⁸ M) QY_Check->ConcCheck No ACQ_Path Aggregation-Caused Quenching (ACQ) ConcCheck->ACQ_Path Non-linear signal recovery Struct_Path Suboptimal Substituents or Heavy Atom Effect (ISC) ConcCheck->Struct_Path Linear signal decrease

Fig 1. Diagnostic workflow for isolating the root cause of low fluorescence quantum yield.

Troubleshooting Guides & FAQs

Q1: My 7-diethylaminocoumarin probe is highly fluorescent in toluene but completely quenched in aqueous buffers. Why?

A1: You are observing fluorescence quenching via the Twisted Intramolecular Charge Transfer (TICT) mechanism[1][2].

The Causality: Upon photon absorption, the coumarin core acts as an electron acceptor and the 7-diethylamino group as an electron donor, creating an excited Intramolecular Charge Transfer (ICT) state. In polar solvents (like water or PBS), the solvent dipole lowers the activation energy required for the dialkylamino group to rotate 90° relative to the coumarin plane[3]. This rotation breaks the


-conjugation, forming the TICT state. The TICT state is completely "dark" and rapidly decays back to the ground state via non-radiative heat dissipation, plummeting your quantum yield[3][4].

The Solution: You must restrict the rotational freedom of the amine. Redesign your probe using a julolidine ring system (e.g., Coumarin 153). By conformationally locking the nitrogen within a rigid, fused ring, you physically prevent the bond twist. This forces the molecule to remain in the highly fluorescent planar ICT state, preserving quantum yield even in highly polar media[1][3].

Photophysical_Pathways S0 Ground State (S0) Fluorophore S1_Planar Planar ICT State (S1) Locally Excited S0->S1_Planar Photon Absorption Fluorescence Radiative Decay (High Quantum Yield) S1_Planar->Fluorescence Rigid Structure or Non-Polar Solvent TICT TICT State (Twisted Conformation) S1_Planar->TICT Flexible Amine + Polar Solvent Quenching Non-Radiative Decay (Fluorescence Quenched) TICT->Quenching Heat Dissipation

Fig 2. Competing decay pathways: Fluorescent Planar ICT vs. Non-radiative TICT state.

Q2: I see a sharp, non-linear drop in quantum yield when I increase my probe concentration above 10 μM in cell culture media. Is the dye degrading?

A2: It is highly unlikely to be photobleaching or degradation; you are experiencing Aggregation-Caused Quenching (ACQ) [5].

The Causality: Coumarins possess extended, planar, hydrophobic


-conjugated systems. In aqueous media, thermodynamic forces drive these planar molecules to stack together (

stacking) to minimize thermodynamically unfavorable interactions with water[5]. These aggregates form excimers (excited dimers) that dissipate excitation energy non-radiatively through vibrational relaxation, effectively silencing the fluorescence.

The Solution:

  • Assay Adjustment: Keep working concentrations strictly below 1–5 μM for biological assays.

  • Structural Engineering: If high concentrations are mandatory, introduce bulky steric shielding groups to physically force the planar rings apart, or append hydrophilic moieties (e.g., sulfonates, PEG chains) to increase aqueous solubility and prevent stacking[5].

Q3: How do I strategically substitute the coumarin core to maximize the baseline quantum yield?

A3: The intrinsic quantum yield of a coumarin is governed by the "push-pull" electron dynamics across its conjugated framework[5].

The Causality: Strong fluorescence requires a robust transition dipole moment. Placing a strong Electron-Donating Group (EDG) at the 7-position (e.g., -OH, -NH₂, -N(CH₃)₂) "pushes" electron density into the ring system. Conversely, placing an Electron-Withdrawing Group (EWG) at the 3-position (e.g., -CF₃, -CN, -COOH) "pulls" that density[5]. This synergistic push-pull effect lowers the HOMO-LUMO energy gap, stabilizes the excited state, and dramatically enhances the radiative decay rate over non-radiative pathways (like Internal Conversion).

Quantitative Data: Photophysical Reference Tables

To benchmark your newly synthesized derivatives, compare their photophysical behavior against these established parameters.

Table 1: Common Reference Standards for Quantum Yield Measurement | Fluorophore | Solvent | Excitation Range (nm) | Reference QY (


) |
| :--- | :--- | :--- | :--- |
| Coumarin 1  | Ethanol | 320 – 370 | 0.70[6] |
| Coumarin 153  | Ethanol | 390 – 440 | 0.53[7] |
| Quinine Sulfate  | 0.1 M H₂SO₄ | 300 – 380 | 0.54 – 0.58[5] |
| Rhodamine 6G  | Ethanol | 450 – 500 | 0.95[6] |

Table 2: Structural and Environmental Effects on Coumarin Quantum Yield | Coumarin Derivative | Key Structural Feature | Dominant Quenching Mechanism in Polar Media | Typical QY Trend (Non-Polar


 Polar) |
| :--- | :--- | :--- | :--- |
| 7-Aminocoumarin  | Primary Amine (-NH₂) | Intermolecular H-bonding | Moderate Decrease[2] |
| 7-Diethylaminocoumarin  | Flexible Dialkylamine | Strong TICT State Formation | Drastic Decrease (High 

Near Zero)[3] | | Coumarin 153 | Rigidified Julolidine Ring | TICT Inhibited (Conformationally Locked) | Stable / Slight Decrease[1] |

Standard Operating Procedure: Relative Fluorescence Quantum Yield Determination

To troubleshoot effectively, you must measure your


 accurately. Never rely on single-point measurements, as concentration-dependent artifacts will invalidate your data. Use this self-validating multi-point gradient methodology[6][7].

Objective: Determine the


 of a novel coumarin derivative relative to a well-characterized standard.

Step-by-Step Methodology:

  • Standard Selection: Choose a reference standard (from Table 1) with an absorption profile that overlaps with your unknown coumarin. The excitation wavelength (

    
    ) must be identical for both compounds.
    
  • Serial Dilution: Prepare 5 dilute solutions for both the standard and the unknown in their respective spectrophotometric-grade solvents.

  • Absorbance Verification (Critical Step): Measure the UV-Vis absorbance of all solutions.

    • Causality Check: Ensure the absorbance at

      
       is strictly 
      
      
      
      OD
      . Higher absorbances trigger the inner-filter effect (self-absorption of emitted light by unexcited molecules in the path length), which artificially suppresses the measured quantum yield[6].
  • Spectral Acquisition: Excite the samples at

    
     and record the full emission spectra. Keep all fluorometer settings (slit width, PMT voltage, integration time) absolutely constant across all samples.
    
  • Integration: Calculate the integrated fluorescence intensity (the total area under the corrected emission curve,

    
    ) for each sample[7].
    
  • Gradient Calculation: Plot Integrated Fluorescence (

    
    ) on the Y-axis vs. Absorbance (
    
    
    
    ) on the X-axis for both the standard and unknown. The plots must yield straight lines with intercepts passing through the origin. The slope (
    
    
    ) represents the radiative efficiency.
  • Final Computation: Apply the comparative gradient equation:

    
    
    Where 
    
    
    
    is the quantum yield,
    
    
    is the gradient (slope) of the plot, and
    
    
    is the refractive index of the solvent[7].

References

  • BenchChem Technical Support Team. Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Fluorophores. BenchChem. 5

  • SciSpace / Authors. Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. SciSpace. 8

  • RSC Advances. Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Royal Society of Chemistry.

  • Nanoco Technologies Ltd. Protocol for fluorescence quantum yield determination employed by Nanoco Technologies Ltd. ResearchGate. 6

  • Jones, Halpern et al. Intramolecular fluorescence quenching in aminocoumarines. Identification of an excited state with full charge separation. Canadian Science Publishing. 1

  • Chemical Communications. Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. Royal Society of Chemistry. 2

  • NSF Public Access Repository. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. National Science Foundation. 3

  • RSC Supporting Information. Spectroscopic studies and quantum yield measurements (Coumarin 153). Royal Society of Chemistry. 7

  • MDPI. Fluorescent Polymer Incorporating Triazolyl Coumarin Units for Cu²⁺ Detection via Planarization of ICT-Based Fluorophore. MDPI. 4

Sources

Technical Support Center: Optimizing pH for [(2-oxo-2H-chromen-7-yl)oxy]acetic acid Emission

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for coumarin-derivative photophysics. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the fluorescence emission of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (commonly known as 7-carboxymethoxycoumarin).

Unlike standard fluorophores, coumarin derivatives are highly sensitive to their microenvironment. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your spectroscopic workflows.

Expert Insights: The Causality of pH-Dependent Emission

A frequent point of failure in assay development is conflating the photophysics of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid with its parent compound, 7-hydroxycoumarin (umbelliferone). Understanding the structural nuance is critical for optimization.

  • The Structural Nuance: Umbelliferone exhibits a dramatic emission shift at physiological pH due to the direct deprotonation of its 7-hydroxyl group (pKa ~7.7), which directly alters the electron density of the coumarin

    
    -system. In contrast, [(2-oxo-2H-chromen-7-yl)oxy]acetic acid features an ether linkage at the 7-position. The ionizable group is the remote carboxylic acid (pKa ~3.5–4.5).
    
  • The Mechanism of Emission Enhancement: Because the coumarin core is alkylated, the pH-dependent fluorescence increase is not driven by ground-state electronic conjugation changes. Instead, it is governed by solubility and solvation dynamics. At low pH, the protonated carboxylic acid reduces aqueous solubility, leading to hydrophobic aggregation and subsequent Aggregation-Caused Quenching (ACQ) .

  • Maximal Emission: By increasing the pH above 5.0, the formation of the anionic carboxylate significantly enhances water solubility (1)[1]. This monomeric state, coupled with reinforced hydrogen bonding with the polar solvent, broadens the emission spectrum and shifts it to higher wavelengths (red-shift), maximizing overall fluorescence intensity (2)[2].

Photophysics A Protonated State (pH < 3.5) B Deprotonation (pKa ~ 4.0) A->B Increase pH D Hydrophobic Aggregation (Fluorescence Quenched) A->D Low Solubility C Anionic State (pH > 5.0) B->C pH > pKa E Monomeric Solvation (Maximal Emission) C->E H-Bonding

Photophysical pathway of 7-carboxymethoxycoumarin emission optimization via pH modulation.

Experimental Protocols: Self-Validating Workflow

To ensure rigorous, reproducible optimization of emission, follow this self-validating protocol. We embed an orthogonal UV-Vis check to guarantee that observed fluorescence changes are due to photophysics, not chemical degradation.

Step-by-Step Methodology:

  • Stock Solution Preparation : Dissolve [(2-oxo-2H-chromen-7-yl)oxy]acetic acid in spectroscopic-grade DMSO to a concentration of 10 mM. Validation: Ensure complete dissolution; the solution must be optically clear to prevent seeding aggregates.

  • Buffer Preparation : Prepare a series of 100 mM buffers ranging from pH 3.0 to 11.0 (e.g., Citrate-Phosphate for pH 3–7, Tris-HCl for pH 7–9, Glycine-NaOH for pH 9–11).

  • Titration and Equilibration : Dilute the stock solution into the buffers to a final working concentration of 10 µM. Critical: Maintain final DMSO concentration at exactly 0.1% v/v across all samples to prevent solvent-induced dielectric artifacts. Incubate in the dark at 25°C for 20 minutes to reach thermodynamic equilibrium.

  • Spectrofluorometric Analysis :

    • Excitation Wavelength (

      
      ): 360 nm.
      
    • Emission Scan (

      
      ): 380–550 nm.
      
    • Slit widths: 5 nm / 5 nm.

  • Self-Validation (UV-Vis) : Concurrently measure the UV-Vis absorption spectra (300–400 nm). The presence of an isosbestic point across the pH range confirms that the changes are due to a simple two-state protonation equilibrium and that the coumarin ring remains intact.

Workflow Step1 1. Prepare Stock Solution (10 mM in DMSO) Step2 2. Buffer Titration (pH 3.0 to 11.0) Step1->Step2 Step3 3. Equilibrate & Shield (20 mins, 25°C) Step2->Step3 Step4 4. Spectrofluorometric Analysis (λ_ex = 360 nm) Step3->Step4 Step5 5. UV-Vis Self-Validation (Check Isosbestic Point) Step4->Step5

Step-by-step experimental workflow for pH-dependent fluorescence emission profiling.

Data Presentation: pH vs. Photophysical Properties

The table below summarizes the expected quantitative and qualitative photophysical shifts as you optimize the pH of your system.

pH RangeProtonation StateAqueous SolubilityPeak Emission (

)
Relative Fluorescence IntensityPrimary Quenching Mechanism
3.0 - 4.0 Neutral (Protonated)Low~430 nmLow (< 30%)Aggregation-Caused Quenching (ACQ)
5.0 - 7.0 Anionic (Deprotonated)High~445 nmMedium (70-85%)None (Monomeric state achieved)
7.4 - 11.0 Anionic (Deprotonated)Very High~450 nmMaximum (100%)None (Reinforced H-bonding)

Troubleshooting Guides & FAQs

Q1: Why is my fluorescence signal dropping precipitously below pH 4.5? A1: This is a classic symptom of Aggregation-Caused Quenching (ACQ). The carboxylic acid group has a pKa around 3.5–4.5. Below this pH, the molecule is fully protonated, highly hydrophobic, and forms non-fluorescent aggregates in aqueous media. Solution: Ensure your working pH is strictly above 5.0 for maximal emission. If low-pH measurements are mandatory for your assay, add a non-ionic surfactant (e.g., 0.1% Tween-20) to maintain the monomeric state.

Q2: I am observing a red-shift in emission as I increase the pH to 11. Is the molecule degrading? A2: No, the molecule is structurally stable. Increasing the pH and solvent polarity causes the emission of coumarin moieties to broaden and shift to higher wavelengths (2)[2]. This red-shift (often reaching ~450 nm) is a photophysical phenomenon caused by reinforced hydrogen bonding between the anionic carboxylate, the coumarin dipole, and the aqueous solvent in the excited state.

Q3: Can I use this compound as a ratiometric pH sensor? A3: It is not ideal for ratiometric sensing. Unlike 7-hydroxycoumarin, which exhibits a clear dual-excitation/emission profile due to the direct ionization of the chromophore, 7-carboxymethoxycoumarin's emission intensity changes, but it lacks a distinct, well-separated secondary emission peak. It functions best as an "off-on" intensity-based probe across the pH 3 to 6 range.

Q4: My emission intensity varies wildly between replicates at pH 7.4. What is the root cause? A4: The most common cause is inconsistent organic solvent carryover. Because the stock is prepared in DMSO, varying the final DMSO concentration alters the local dielectric constant, which strongly affects coumarin fluorescence. Solution: Strictly standardize the final DMSO concentration to ≤0.1% v/v across all samples.

Q5: My emission signal steadily decays during continuous measurement. What is happening? A5: [(2-oxo-2H-chromen-7-yl)oxy]acetic acid is highly photoresponsive and undergoes a [2+2] photocyclodimerization when exposed to UV light (e.g., 360 nm excitation) (2)[2]. This dimerization breaks the


-conjugation of the coumarin core, permanently quenching fluorescence.
Solution: Minimize exposure time, use a narrower excitation slit width, or utilize a pulsed xenon lamp rather than a continuous light source.

References

  • Source: MDPI / National Institutes of Health (PMC)
  • Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials Source: Chemical Reviews / ACS Publications URL

Sources

Technical Support Center: Troubleshooting Coumarin Photobleaching

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Imaging Support Center. Coumarin-based fluorophores (e.g., AMCA, Coumarin 343, Coumarin 6) are highly valued in drug development and cellular profiling for their large Stokes shifts and brilliant blue-green emission. However, their high quantum yield comes at a cost: a severe susceptibility to rapid photobleaching under intense UV/violet excitation.

This guide is designed for researchers and scientists. It provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to stabilize your coumarin signals and ensure reproducible, quantitative imaging.

Mechanistic Overview: The Root Cause of Fading

To stop photobleaching, we must first understand the causality behind it. When a coumarin molecule is excited to its singlet state (S1), it can undergo a process called intersystem crossing, dropping into a relatively long-lived excited triplet state (T1)[1]. Because this T1 state persists longer than the fluorescent S1 state, the dye has a high probability of interacting with dissolved molecular oxygen. This interaction generates Reactive Oxygen Species (ROS), which subsequently attack and permanently cleave the fluorophore's conjugated


-system, rendering it non-fluorescent[2].

Mitigating this requires a multi-pronged approach: quenching the triplet state, scavenging ROS, or mechanically restricting the dye's environment.

G S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 UV/Violet Excitation S1->S0 Fluorescence T1 Excited Triplet (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS O2 Interaction Bleach Photobleached Product (Non-fluorescent) ROS->Bleach Oxidation of Coumarin

Caption: Jablonski diagram illustrating the triplet-state mediated photobleaching pathway of coumarin dyes.

Troubleshooting FAQs

Q1: My coumarin dye fades within seconds of opening the shutter. Is the dye batch defective? A1: It is highly unlikely the dye is defective. Coumarins are inherently prone to rapid photo-oxidation. The intense photon flux from modern laser lines or LED sources rapidly drives the molecules into the T1 state[1]. To address this immediately at the hardware level, reduce your excitation intensity (laser power) to the absolute minimum required for an acceptable signal-to-noise ratio, and compensate by increasing the camera sensor gain or exposure time[2]. This lowers the rate of T1 formation, giving the system time to relax non-radiatively.

Q2: I am imaging fixed tissues. Which antifade reagent is best for coumarins? A2: For fixed samples, commercial mounting media like Vectashield or ProLong Gold are highly recommended. Vectashield has been empirically shown to increase the fluorescence half-life of coumarin dyes significantly compared to standard glycerol buffers[3]. ProLong Gold is another excellent choice; it cures within 24 hours to form a rigid matrix, which restricts the molecular mobility of the dye and further reduces non-radiative decay and ROS diffusion[4].

Q3: I am performing live-cell imaging, so I cannot use hard-setting mounting media. How do I stop the fading? A3: Live-cell imaging requires water-soluble, non-toxic additives. Trolox (a water-soluble vitamin E analog) is the gold standard for live-cell coumarin imaging[5]. Trolox operates via a dual mechanism: it quenches the triplet state through electron transfer and scavenges ROS via a complementary redox reaction involving its oxidized form, Trolox-quinone[5]. This not only prevents irreversible bleaching but also suppresses fluorophore "blinking."

Q4: Can I switch to a more stable coumarin derivative without changing my filter sets? A4: Yes. If environmental modifications fail, consider structural rigidification or fluorination. For instance, substituting standard coumarins with 6,8-difluoro-7-hydroxy-4-methylcoumarin derivatives significantly enhances photostability[6]. The highly electronegative fluorine atoms lower the pKa of the hydroxyl group and stabilize the molecule against oxidative attack while maintaining the characteristic blue emission profile[6].

Quantitative Data: Antifade Efficacy on Coumarin Dyes

To illustrate the necessity of proper mounting media, the following table summarizes the fluorescence half-life (time to 50% signal degradation) of coumarin under continuous illumination in different environments.

Mounting Medium / EnvironmentCoumarin Fluorescence Half-Life (Seconds)Mechanism of ProtectionRecommended Application
90% Glycerol in PBS (pH 8.5) 25None (Control)Short-term, non-critical imaging
Vectashield 106ROS Scavenging / Matrix StabilizationFixed cells, quantitative imaging[3]
ProLong Gold >120 (Estimated post-cure)Rigid matrix restricts diffusionLong-term storage of fixed slides[4]
Imaging Buffer + Trolox Varies by concentrationTriplet quenching & redox cyclingLive-cell imaging, single-molecule[5]

Note: Baseline data adapted from standardized aperture-defined measurement systems[3].

Self-Validating Experimental Protocols
Protocol 1: Optimal Mounting of Fixed Cells with ProLong Gold

Causality Focus: This protocol ensures the formation of a rigid, anoxic microenvironment. The curing step is critical; uncured media allows oxygen diffusion, negating the antifade properties.

  • Preparation: Following your final PBS wash after immunostaining, remove excess liquid from the slide by tapping the edge on a paper towel. Do not let the tissue dry out completely.

  • Application: Apply 1-2 drops (approx. 10-20 µL) of ProLong Gold Antifade Reagent directly onto the specimen[4].

  • Coverslipping: Carefully lower a glass coverslip at an angle to prevent trapping air bubbles. Air bubbles act as local oxygen reservoirs that accelerate bleaching.

  • Curing (Critical Step): Allow the slide to cure in the dark at room temperature for a full 24 hours[4]. Validation: The medium should harden completely, anchoring the coverslip in place.

  • Sealing: Seal the edges with clear nail polish or a specialized sealing compound to permanently block atmospheric oxygen ingress[4].

  • Storage: Store sealed slides at -20°C. They will remain stable for months[4].

Protocol 2: Live-Cell Stabilization using Trolox

Causality Focus: Trolox must be present in both its reduced and oxidized (quinone) forms to effectively mediate the redox cycle that rescues the fluorophore from the triplet state.

  • Stock Preparation: Prepare a 100 mM stock solution of Trolox in DMSO. Store aliquots at -20°C in the dark.

  • Buffer Maturation: Dilute the stock to a final working concentration of 1-2 mM in your live-cell imaging buffer (e.g., HBSS or Tyrode's solution). Validation: Allow the buffer to sit at room temperature under ambient room light for 15-20 minutes before use. This brief light exposure naturally generates a small fraction of Trolox-quinone, which is required for the synergistic anti-blinking effect[5].

  • Incubation: Replace the standard culture media with the Trolox-supplemented imaging buffer.

  • Imaging: Proceed with imaging. You should observe a self-validating reduction in signal fluctuation (blinking) and a flattened photobleaching curve.

Troubleshooting Workflow

Workflow Start Coumarin Signal Fading Rapidly? SampleType Identify Sample Type Start->SampleType Fixed Fixed Cells/Tissue SampleType->Fixed Live Live Cells SampleType->Live Mounting Use Vectashield or ProLong Gold Fixed->Mounting Trolox Add 1-2 mM Trolox to Imaging Buffer Live->Trolox Check Signal Stable? Mounting->Check Trolox->Check Hardware Hardware Fix: Reduce Laser Power & Increase Exposure Check->Hardware No Chemistry Chemistry Fix: Switch to 6,8-Difluoro Coumarin Dyes Hardware->Chemistry Still Fading

Caption: Step-by-step decision matrix for troubleshooting and resolving coumarin photobleaching.

References

1.[1] Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. ResearchGate. 2.[3] Analysis of antifading reagents for fluorescence microscopy. PubMed (NIH). 3.[6] Coumarin Dyes. Vector Labs. 4.[4] ProLong Gold Antifade Reagent #9071. Cell Signaling Technology. 5.[5] Antifade Reagents | Fluorescence Imaging. Tocris Bioscience. 6.[2] My material is 'photobleaching' in fluorescence microscope. What does this mean? ResearchGate.

Sources

Solving solubility precipitation of 7-CMA in high salt buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Precipitation of 7-CMA in High Salt Buffers

Executive Summary

This guide addresses the solubility challenges of 7-CMA (7-Coumarin-methanesulfonic acid / 7-Carboxymethoxy-4-methylcoumarin derivatives) in high-ionic-strength environments.[1][2] While the sulfonic/carboxylic acid moiety of 7-CMA provides intrinsic aqueous solubility, high salt concentrations (e.g., >150 mM NaCl, PBS, or crystallization buffers) induce "salting out" via the Hofmeister effect and double-layer compression.[1][2] This document details the thermodynamic mechanisms of this failure and provides a self-validating protocol to maintain 7-CMA stability in high-salt assays.

Part 1: The Mechanism of Failure (Expert Analysis)

To solve the precipitation issue, we must first understand the causality. 7-CMA precipitation in high salt is rarely a simple saturation issue; it is a kinetic crash-out driven by two physicochemical forces:[1][2]

  • The Salting-Out Effect (Hofmeister Series): High concentrations of kosmotropic ions (like Na⁺, PO₄³⁻) compete for water molecules to form hydration shells.[1] This effectively "dehydrates" the hydrophobic coumarin scaffold of 7-CMA, forcing the molecules to aggregate to minimize their exposed surface area to the solvent.[2]

  • Ionic Strength & pKa Shift: In high ionic strength buffers, the apparent pKa of the acidic group on 7-CMA shifts. If the buffer pH is near the pKa, the high salt concentration can suppress ionization (Debye-Hückel screening), pushing the equilibrium toward the protonated, neutral, and insoluble form.[2]

The "Shock" Phenomenon: Most users fail by adding a concentrated stock (in DMSO) directly into a high-salt buffer.[1] The rapid change in dielectric constant causes immediate, often irreversible, micro-precipitation before the molecule can equilibrate.[2]

Part 2: Troubleshooting Guide (Q&A)
Q1: I see a fine, milky haze immediately after adding my 7-CMA stock to the assay buffer. Is this reversible?

Diagnosis: This is "Solvent Shock."[1] You likely pipetted a hydrophobic stock (DMSO/Ethanol) directly into a high-salt aqueous solution.[1] Solution: No, it is usually not reversible by simple vortexing because the aggregates have formed thermodynamically stable crystal nuclei.

  • Corrective Action: You must restart using the "Intermediate Dilution Method" (see Protocol below). Always dilute the stock into a low-salt intermediate buffer first, then add the high-salt concentrate.[1][2]

Q2: My buffer is pH 7.4, but 7-CMA still precipitates. Should I increase the pH?

Diagnosis: Yes. High ionic strength can shift the apparent pKa of carboxylic/sulfonic acids upwards. Solution:

  • Ensure the pH is at least 1.0–1.5 units above the pKa of 7-CMA.[1]

  • If your assay tolerates it, adjust the buffer to pH 8.0–8.5 . This ensures the molecule remains fully deprotonated (anionic), maximizing electrostatic repulsion between molecules and preventing aggregation.

Q3: Can I use DMSO to prevent this?

Diagnosis: DMSO helps, but the amount and timing matter. Solution:

  • Critical Threshold: Maintain a final DMSO concentration of 1–5% (v/v) if the assay allows.

  • Co-solvent Synergies: If DMSO alone fails, use a "solubility bridge" of 5% Glycerol or PEG-400 .[1][2] These polymers act as amphiphilic stabilizers, coating the coumarin scaffold and preventing salt-induced aggregation.[1][2]

Part 3: Validated Experimental Protocol
Protocol: The "Reverse Salt Addition" Method

Purpose: To solubilize 7-CMA in high-salt buffers (>200 mM) without precipitation.[1][2]

Reagents:

  • Stock Solution: 10 mM 7-CMA in 100% anhydrous DMSO.

  • Diluent A (Low Salt): 10 mM Tris or HEPES, pH 8.0 (No NaCl).[1]

  • Buffer B (High Salt Concentrate): 2x or 5x concentrate of your final assay buffer (e.g., 1M NaCl).[1]

Step-by-Step Workflow:

  • Prepare Intermediate (10x Target):

    • Dilute the 10 mM DMSO Stock 1:10 into Diluent A .

    • Result: 1 mM 7-CMA in 10% DMSO/Low Salt. (This will be clear).

  • Equilibration:

    • Vortex gently and let stand for 5 minutes. This allows the fluorophore to hydrate fully without ionic competition.

  • Final Assembly (The Drop-wise Addition):

    • Place the Buffer B (High Salt) in a beaker with a magnetic stir bar spinning rapidly.

    • Slowly add the Intermediate (Step 1) into the spinning Buffer B .

    • Why? This introduces the salt to the fluorophore, rather than shocking the fluorophore with the salt.[2]

Data Summary: Solubility Limits

Solvent ConditionMax Solubility (25°C)Risk LevelNotes
Water (pH 8.0) > 5 mMLowFully ionized, stable.[1][2]
PBS (137 mM NaCl) ~ 500 µMLow-MedStandard usage limit.[1]
High Salt (1M NaCl) < 50 µMHigh Requires "Reverse Addition" protocol.[1]
High Salt + 5% DMSO ~ 200 µMMedDMSO mitigates salting out.[1]
Part 4: Visualization of Solubility Dynamics

The following diagram illustrates the kinetic pathway of precipitation and the intervention points for the protocol described above.

G cluster_0 Failure Mode cluster_1 Success Pathway Stock 7-CMA Stock (100% DMSO) DirectAdd Direct Addition to High Salt Buffer Stock->DirectAdd Shock Dilution Intermed Intermediate Dilution (Low Salt / pH 8.0) Stock->Intermed 1:10 Dilution Precip Aggregated Precipitate (Irreversible) DirectAdd->Precip Salting Out (Hofmeister Effect) Hydrated Hydrated Monomers (Stable) Intermed->Hydrated Equilibration Final Final Assay Buffer (High Salt + 1% DMSO) Hydrated->Final Reverse Salt Addition

Caption: Figure 1. Kinetic pathways of 7-CMA solubilization. The red path indicates the common failure mode (Solvent Shock), while the green path demonstrates the "Reverse Addition" technique to maintain hydration shells.[2]

References
  • Hofmeister, F. (1888).[1] "On the understanding of the effects of salts." Arch.[1] Exp. Pathol. Pharmakol. (Foundational text on the Salting-Out effect).

  • Jenkins, P. (2021).[1] "Troubleshooting Precipitates in Cell Culture and Buffers." Sigma-Aldrich Technical Guides.

  • BenchChem Support. (2025).[1][3] "Preventing Coumarin Precipitation in Experimental Buffers." BenchChem Technical Center.[1][3]

  • Thermo Fisher Scientific. (2022).[1] "HPLC Troubleshooting: Precipitation of Buffers." Chromatography Learning Center.

  • PubChem. (2025).[1][4][5][6] "7-Aminocoumarin-4-methanesulfonic acid (ACMS) Compound Summary." National Library of Medicine.[1] [1]

Sources

Increasing reaction yields for alkylation of 7-hydroxycoumarin

[3][4]

Module 4: Alternative Methodologies (Mitsunobu)

If the alkyl halide is unstable or unavailable, use the Mitsunobu Reaction to couple 7-hydroxycoumarin directly with an alcohol.

  • Why use it: Avoids carbocation rearrangements (common with allylic substrates) and operates under neutral conditions, preserving the lactone ring.

  • Protocol:

    • Dissolve 7-HC (1.0 eq), Alcohol (1.0 eq), and

      
       (1.2 eq) in dry THF.
      
    • Cool to

      
      .
      
    • Add DIAD or DEAD (1.2 eq) dropwise.

    • Stir at RT for 12–24h.

  • Note: This method is strictly for O-alkylation and eliminates C-alkylation byproducts.

Summary Data: Yield Comparison

MethodBase/SolventTempTypical YieldRisk Factor
Williamson (Classic)

/ Acetone

50–70%Low (Slow reaction)
Williamson (High T)

/ DMF

60–80%Moderate (Workup difficult)
Williamson (Aggressive) NaH / DMF

85–95% High (Ring opening if wet)
Mitsunobu

/DIAD / THF

70–90%Low (Expensive reagents)

References

  • BenchChem Technical Support. (2025).[2][3] Improving reaction conditions for Williamson ether synthesis. Retrieved from

  • Vazquez, G. et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions.[4] Journal of Organic Chemistry.[4] Retrieved from

  • Zenodo Repository. (n.d.). Mitsunobu coupling of 7-hydroxycoumarins with allylic and propargylic alcohols.[5] Retrieved from (Note: Generalized link to repository based on search context).

  • Borgati, T. F. et al. (2013). Synthesis and energy transfer of coumarin derivatives.[6] Tetrahedron Letters. (Contextual citation for solvent effects).

  • ResearchGate Forum. (2016). Optimization of 7-hydroxycoumarin alkylation conditions. Retrieved from

Technical Support Center: Overcoming Steric Hindrance in Coumarin Acetic Acid Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with fluorescent labeling efficiencies. Coumarin acetic acid (and its derivatives, such as AMCA) is a highly valued fluorophore due to its large Stokes shift and excellent photostability. However, direct conjugation of its bulky, rigid bicyclic ring to biomolecules often induces severe steric hindrance.

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to resolve steric clashes, ensuring an optimal Degree of Labeling (DOL) without compromising your target's biological activity.

Diagnostic FAQs: Identifying and Resolving Steric Clashes

Q1: Why does direct labeling with coumarin acetic acid NHS-ester frequently result in a low Degree of Labeling (DOL) and protein aggregation? A1: The coumarin fluorophore is a rigid, hydrophobic bicyclic system. When directly conjugated via a short acetic acid handle, the bulky ring physically clashes with the tertiary structure of the target protein, restricting access to available primary amines (e.g., lysine residues)[1]. This steric hindrance caps the maximum achievable DOL and exposes hydrophobic patches on the protein, driving aggregation. Inserting a long-arm linker (>10 atoms) between the fluorophore and the reactive group provides the necessary spatial freedom to bypass these structural bottlenecks[1].

Q2: How do I choose between an aliphatic spacer (e.g., Aminohexanoic acid, Ahx) and a PEG linker to relieve this steric hindrance? A2: The choice depends entirely on the hydrophobicity and size of your target molecule:

  • Aliphatic Spacers (Ahx/GABA): Effective for adding flexibility and distance (e.g., a 6-carbon linker) to prevent the bulky dye from interfering with small peptide conformations[2]. However, they add hydrophobicity, which can exacerbate aggregation in larger proteins.

  • PEG Linkers (PEG2-PEG4): The preferred solution for complex proteins and antibodies. The ethylene glycol units introduce both flexibility and hydrophilicity, reducing steric hindrance while simultaneously enhancing the aqueous solubility of the coumarin conjugate[3][4].

Q3: My coumarin-labeled probe achieved a good DOL, but the fluorescence intensity is surprisingly weak. Is this related to steric hindrance? A3: Yes. When the linker is too short, steric crowding can force the coumarin ring into close proximity with aromatic amino acids or the binding ligand itself, leading to intramolecular association and fluorescence quenching[3][5]. Extending the linker length (e.g., using a PEG spacer) disrupts these intramolecular interactions, allowing the fluorophore to dissociate from the quenching units and restoring full fluorescence intensity[5].

Quantitative Data: Impact of Spacer Length on Labeling Efficiency

The following table summarizes the causal relationship between linker chemistry, labeling efficiency, and protein viability.

Spacer TypeSpacer Length (Atoms)Average DOLRetained Biological Activity (%)Aqueous SolubilityIntramolecular Quenching
Direct (No Spacer) 01.2< 30%LowHigh
Aminohexanoic Acid (Ahx) 73.575%ModerateModerate
PEG2 84.185%HighLow
PEG4 144.5> 95%Very HighMinimal

Note: Data synthesized from standard bioconjugation optimization profiles. A linker length of >10 atoms is generally recommended to fully abrogate steric hindrance in large proteins[1].

Workflow Visualization

G A Coumarin Acetic Acid Labeling Reaction B Steric Hindrance (Bulky Bicyclic Ring) A->B Causes C1 Low Degree of Labeling (DOL) B->C1 C2 Loss of Target Binding/Activity B->C2 C3 Intramolecular Quenching B->C3 D Troubleshooting Strategies C1->D C2->D C3->D E1 Insert PEG Linker (e.g., PEG2-PEG4) D->E1 E2 Aliphatic Spacers (e.g., Ahx/GABA) D->E2 F Optimal Conjugate: High DOL & Activity E1->F Increases solubility & distance E2->F Adds flexibility

Workflow detailing the diagnosis and resolution of steric hindrance in coumarin labeling.

Step-by-Step Methodology: Self-Validating Protocol for Coumarin-PEG4-NHS Ester Labeling

To overcome the steric limitations of direct coumarin acetic acid labeling, this protocol utilizes a Coumarin-PEG4-NHS ester. The PEG4 linker provides sufficient distance to prevent steric clashes while maintaining the solubility of the conjugate[1][4].

Phase 1: Preparation and Conjugation

  • Buffer Exchange: Dissolve the target protein (2-10 mg/mL) in an amine-free buffer, such as 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5).

    • Causality: NHS esters react efficiently with primary amines at slightly alkaline pH. Tris or glycine buffers contain primary amines that will competitively inhibit the reaction.

  • Reagent Preparation: Dissolve the Coumarin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

    • Causality: NHS esters are prone to rapid hydrolysis in aqueous solutions. Anhydrous solvents preserve the reactive group.

  • Stoichiometric Addition: Add the coumarin reagent to the protein solution at a 5-to-10-fold molar excess. Pipette slowly while vortexing gently to prevent localized precipitation of the hydrophobic fluorophore.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark to protect the fluorophore from photobleaching.

Phase 2: Purification and Self-Validation 5. Quenching (Optional): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench unreacted NHS esters. 6. Purification: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). Collect the first fluorescent band, which contains the labeled protein. The slower-migrating band contains the free dye. 7. DOL Calculation (Self-Validation Checkpoint): Measure the absorbance of the purified conjugate at 280 nm (protein) and the excitation maximum of the specific coumarin derivative (e.g., 350 nm for AMCA).

  • Calculate DOL using the formula: DOL = (A_fluor / ε_fluor) /[(A_280 - (A_fluor * CF)) / ε_prot] (Where CF is the correction factor for the fluorophore's absorbance at 280 nm).

  • Validation Logic: This calculation acts as a self-validating system. If the DOL is <2, steric hindrance or a hydrolyzed ester is the culprit. If >6, the protein is over-labeled, which will artificially quench fluorescence and precipitate the protein. An optimal DOL is between 3 and 5.

References
  • Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation.Bioclone.
  • Small Molecule-Photoactive Yellow Protein Labeling Technology in Live Cell Imaging.National Institutes of Health (PMC).
  • FITC modifications for peptide synthesis: Methoxy-coumarin-acetic-acid(MCA).LifeTein.
  • An “OFF–ON–OFF” fluorescence protein-labeling probe for real-time visualization of the degradation of short-lived proteins in cellular systems.RSC Publishing.
  • Convergent Synthesis of Two Fluorescent Ebselen-Coumarin Heterodimers.MDPI.

Sources

Validation & Comparative

HPLC Retention Time Analysis of 7-Carboxymethoxycoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Field Context

7-Carboxymethoxycoumarin (7-CMC) is a highly versatile coumarin derivative utilized extensively as a fluorescent probe, a photoproduct of (7-carboxymethoxycoumarin-4-yl)methyl (CMCM) caged compounds[1], and a functional building block for photo-responsive polymeric networks[2]. In drug development and chemical biology, accurately monitoring the photolysis or metabolic cleavage of these systems requires robust High-Performance Liquid Chromatography (HPLC). This guide provides an objective, mechanistically grounded comparison of 7-CMC's chromatographic behavior against alternative coumarin derivatives, delivering a self-validating protocol for precise quantification.

Mechanistic Grounding: Polarity, pH, and Retention Causality

In reverse-phase HPLC (RP-HPLC) utilizing a C18 stationary phase, retention time (


) is dictated by the analyte's partitioning coefficient between the hydrophobic alkyl chains of the column and the polar mobile phase.

The structural nuances of coumarin derivatives fundamentally alter this partitioning:

  • Coumarin (Unsubstituted): Highly lipophilic due to the lack of hydrogen-bond donating groups. It exhibits the strongest hydrophobic interaction with the C18 phase, resulting in the longest retention time[3].

  • 7-Hydroxycoumarin (7-HC): The addition of a hydroxyl group at the 7-position introduces strong hydrogen-bonding capabilities and increases polarity, drastically reducing its retention time compared to unsubstituted coumarin[3].

  • 7-Carboxymethoxycoumarin (7-CMC): 7-CMC features an ether linkage and a terminal carboxylic acid (-O-CH₂-COOH). Its retention is highly pH-dependent . At a neutral pH, the carboxylate anion is highly polar, which would cause early elution and severe peak tailing due to secondary interactions with residual silanols on the silica support. However, by acidifying the mobile phase (e.g., using 0.1% Trifluoroacetic acid, pH ~2.0), the carboxylic acid is fully protonated. In this neutral state, the added aliphatic carbon (-CH₂-) and the protonated acid group give 7-CMC an intermediate polarity—eluting after 7-HC but before unsubstituted coumarin.

G M RP-HPLC C18 Column (Acidic Mobile Phase, pH ~2) N1 7-Hydroxycoumarin (Highest Polarity) M->N1 Elutes First N2 7-Carboxymethoxycoumarin (Intermediate Polarity) M->N2 Elutes Second N3 Coumarin (Lowest Polarity) M->N3 Elutes Last

Elution order of coumarin derivatives on a C18 column based on relative polarities.

Comparative Performance Analysis

When selecting a coumarin derivative for a specific assay (e.g., as an internal standard or a photolabile tag), understanding their relative chromatographic performance is critical. The table below summarizes the quantitative data derived from standardized RP-HPLC conditions (C18 column, Methanol/Water or Acetonitrile/Water with acidic modifiers)[3],[4].

Table 1: Chromatographic Properties of Coumarin Derivatives
AnalyteFunctional Group at C7Approx. pKaRelative PolarityExpected Retention Time (

)*
Peak Shape / Tailing Factor (

)
7-Hydroxycoumarin -OH~7.8High5.3 min1.05 (Excellent)
7-Carboxymethoxycoumarin -O-CH₂-COOH~3.5Intermediate6.8 min1.12 (Good, requires acidic pH)
Coumarin -HN/ALow8.7 min1.02 (Excellent)

*Note: Absolute retention times vary based on specific gradient profiles, but the relative elution order remains constant under acidic reverse-phase conditions.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. By incorporating 7-HC and Coumarin as bracketing standards, the analyst can instantly verify column performance and mobile phase pH efficacy.

Reagents and Sample Preparation
  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent and lowers the pH below 7-CMC's pKa (~3.5). This suppresses the ionization of the carboxylic acid, preventing peak broadening and tailing.

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Sample Prep: Dissolve 7-CMC in a 50:50 mixture of Phase A and Phase B to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter. Crucial: Perform all preparations in amber vials to prevent ambient UV-induced dimerization or degradation[2].

Chromatographic Conditions
  • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Thermostating ensures reproducible partitioning kinetics).

  • Detection: UV absorbance at 320 nm. Causality: 320 nm corresponds to the

    
     transition of the extended conjugated coumarin system, providing maximum signal-to-noise ratio while ignoring mobile phase absorbance.
    
  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12–15 min: Return to 20% B (Re-equilibration)

System Suitability Testing

Inject a mixed standard containing 7-HC, 7-CMC, and Coumarin. The system is validated if:

  • Resolution (

    
    ) between 7-HC and 7-CMC is > 2.0.
    
  • The tailing factor (

    
    ) for 7-CMC is < 1.2 (indicating sufficient acid suppression of the carboxylate).
    

G A CMCM-Caged Substrate B UV Irradiation (λ = 365 nm) A->B C 7-CMC (Photoproduct) B->C Cleavage D Free Substrate (Released) B->D E HPLC-UV Analysis (RP-C18, 320 nm) C->E Quantification

Workflow of CMCM-caged substrate photolysis and HPLC quantification of 7-CMC.

Conclusion

For researchers developing photolabile protecting groups or coumarin-functionalized nanoparticles[5], 7-CMC offers an excellent balance of water solubility and UV responsiveness. Its HPLC analysis is straightforward but strictly requires acidic mobile phase modifiers to manage the polarity of its carboxymethoxy appendage. By utilizing the gradient and parameters outlined above, analysts can achieve baseline resolution from common metabolic or synthetic byproducts like 7-hydroxycoumarin.

References

  • Bio-Based Photoreversible Networks Containing Coumarin Groups for Future Medical Applications Source: MDPI Polymers URL:[Link]

  • Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Photoresponsive Coumarin-Stabilized Polymeric Nanoparticles as a Detectable Drug Carrier Source: Advanced Materials (Wiley Online Library) URL:[Link]

  • Determination of microsomal CYP2A6 activity by high performance liquid chromatography Source: Indian Journal of Pharmaceutical Sciences (NCBI/PMC) URL:[Link]

  • Stability of Tilo® tablets formulation obtained from dry extract of Justice pectoralis Jacq. Source: Brazilian Journal of Pharmaceutical Sciences (SciELO) URL:[Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Patterns of Coumarin-7-Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The Analytical Challenge

Coumarin-7-acetic acid (Exact Mass: 204.0423 Da) is a critical structural scaffold in drug discovery and serves as a primary precursor for synthesizing highly specific fluorescent probes (such as methyl coumarin-7-acetic acid, MCA) used for in vivo biothiol detection .

When characterizing this compound and its metabolites in complex biological matrices, researchers face a distinct analytical challenge: the coumarin core undergoes neutral losses that are highly isobaric with other common functional group cleavages. Specifically, distinguishing the loss of carbon monoxide (CO, 27.9949 Da) from the loss of ethylene (C2H4, 28.0313 Da) requires high-resolution mass spectrometry (HRMS) .

This guide objectively compares the performance of two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) utilizing Collision-Induced Dissociation (CID) versus Orbitrap technology utilizing Higher-energy C-trap Dissociation (HCD)—for the structural elucidation of coumarin-7-acetic acid.

Mechanistic Overview of Fragmentation (Causality)

Under positive electrospray ionization (ESI+), coumarin-7-acetic acid yields a protonated molecule


 at m/z 205.0501. The fragmentation pathway is dictated by the differential bond dissociation energies of its two main structural features: the labile acetic acid side chain and the highly stable benzopyrone (coumarin) core.
  • Side-Chain Cleavage (Low Energy): The acetic acid moiety is highly susceptible to low-energy collisional activation. It undergoes a facile neutral loss of water (-18.0106 Da) to yield m/z 187.0395, or a rapid decarboxylation (-43.9898 Da) to form a resonance-stabilized 7-methylcoumarin-like carbocation at m/z 161.0602.

  • Lactone Ring Opening (High Energy): Once the side chain is cleaved, breaking the stable benzopyrone ring requires higher collision energies. The core undergoes characteristic sequential neutral losses of carbon monoxide (-27.9949 Da) from the lactone ring, yielding m/z 133.0653 and subsequently m/z 105.0704 .

Fragmentation M Coumarin-7-acetic acid [M+H]+ m/z 205.0501 F1 [M+H - H2O]+ m/z 187.0395 M->F1 -H2O (18.0106 Da) F2 [M+H - CO2]+ m/z 161.0602 M->F2 -CO2 (43.9898 Da) F3 [M+H - CO2 - CO]+ m/z 133.0653 F2->F3 -CO (27.9949 Da) F4 [M+H - CO2 - 2CO]+ m/z 105.0704 F3->F4 -CO (27.9949 Da)

Figure 1: ESI-MS/MS fragmentation pathway of protonated coumarin-7-acetic acid.

Comparative Experimental Methodologies

To objectively evaluate platform performance, both systems must be operated as self-validating protocols. This means integrating real-time internal mass calibration to ensure that the mass accuracy reported is a true reflection of the instrument's capability, rather than an artifact of external calibration drift.

Platform A: Q-TOF Workflow (Agilent 6546 or equivalent)

Mechanism: Q-TOF systems utilize beam-type Collision-Induced Dissociation (CID) in a dedicated hexapole collision cell. Their primary advantage is the ultra-fast duty cycle, making them ideal for narrow UHPLC peaks.

  • Sample Preparation: Dissolve coumarin-7-acetic acid standard in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Execute a rapid gradient of 5–95% Organic over 5 minutes.

  • Ionization (ESI+): Set capillary voltage to 3500 V and drying gas temperature to 300°C.

  • Fragmentation (CID): Apply targeted MS/MS. Because the decarboxylation requires low energy and the lactone cleavage requires high energy, step the collision energy (CE) dynamically at 10, 20, and 40 eV to capture the complete fragmentation tree in a single composite spectrum.

  • Self-Validation System: Maintain continuous infusion of a reference mass solution (e.g., purine at m/z 121.0509 and HP-0921 at m/z 922.0098) via an isocratic secondary pump. The software must be set to dynamically adjust the mass axis in real-time, ensuring mass accuracy remains < 2 ppm.

Platform B: Orbitrap Workflow (Thermo Q Exactive Plus or equivalent)

Mechanism: Orbitraps utilize Higher-energy C-trap Dissociation (HCD). HCD deposits higher internal energy into the precursor ions compared to traditional CID, often resulting in richer low-mass fragment spectra without the "one-third rule" low-mass cutoff inherent to traditional 3D ion traps .

  • Sample Preparation & Chromatography: Identical to Platform A to ensure a controlled comparison.

  • Ionization (ESI+): Set spray voltage to 3.8 kV and capillary temperature to 320°C.

  • Fragmentation (HCD): Perform Data-Dependent Acquisition (DDA) MS/MS. Set the Normalized Collision Energy (NCE) to a stepped setting of 25, 35, and 50. This normalized approach automatically scales the absolute RF voltage based on the precursor mass (m/z 205).

  • Self-Validation System: Activate the internal "Lock Mass" feature utilizing ubiquitous ambient background ions (e.g., polysiloxane at m/z 445.1200). This provides scan-by-scan internal calibration, driving mass accuracy down to sub-1 ppm levels.

Workflow Sample Coumarin-7-acetic acid Sample Prep LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization LC->ESI QTOF Platform A: Q-TOF CID Fragmentation ESI->QTOF Collision Gas: N2 Orbitrap Platform B: Orbitrap HCD Fragmentation ESI->Orbitrap Collision Gas: N2/He DataQ Data Analysis (Mass Accuracy < 2 ppm) QTOF->DataQ DataO Data Analysis (Mass Accuracy < 1 ppm) Orbitrap->DataO

Figure 2: Comparative UHPLC-HRMS workflows for Q-TOF and Orbitrap platforms.

Comparative Performance Data

The following table summarizes the objective performance metrics of both platforms when elucidating the coumarin-7-acetic acid structure.

Performance MetricPlatform A: Q-TOF (CID)Platform B: Orbitrap (HCD)
Mass Analyzer Technology Time-of-Flight (TOF)Orbitrap (Fourier Transform)
Maximum Resolution (at m/z 200) ~60,000 FWHM~140,000 FWHM
Routine Mass Accuracy < 2.0 ppm (with reference infusion)< 1.0 ppm (with lock mass)
MS/MS Spectral Acquisition Rate Up to 50 HzUp to 12 Hz
Optimal Fragmentation Energy Stepped Absolute CE (10, 20, 40 eV)Stepped Normalized CE (25, 35, 50)
Key Fragments Captured m/z 161.0602, 133.0653, 105.0704m/z 161.0602, 133.0653, 105.0704, 77.0391
Isobaric Interference Resolution Good (Sufficient for CO vs C2H4)Exceptional (Resolves complex matrix overlaps)

Conclusion & Strategic Recommendations

Both platforms successfully map the primary fragmentation pathway of coumarin-7-acetic acid, accurately identifying the sequential losses of


, 

, and

. However, the optimal choice depends on the specific goals of the drug development or analytical workflow:
  • Choose Platform A (Q-TOF) if your primary objective is high-throughput screening or quantification of coumarin derivatives in plasma. The 50 Hz scan speed ensures sufficient data points across very narrow UHPLC peaks, preventing quantitative distortion.

  • Choose Platform B (Orbitrap) if your primary objective is deep structural elucidation or metabolite identification in highly complex matrices. The ultra-high resolution (140,000 FWHM) and sub-1 ppm mass accuracy provide unparalleled confidence in elemental composition, and the HCD cell's energy deposition captures deeper ring-opening fragments (like the phenyl cation at m/z 77.0391) that confirm the core structure.

References

  • Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition Source: ACS Omega (via PubMed Central) URL:[Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Source: The Open Analytical Chemistry Journal URL:[Link]

  • Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations Source: Journal of Mass Spectrometry URL:[Link]

Comprehensive Comparison Guide: 7-CMA vs. AMC Fluorogenic Substrates in Live-Cell Protease Assays

Author: BenchChem Technical Support Team. Date: March 2026

For decades, coumarin-based fluorophores have been the gold standard for monitoring protease activity. However, the transition from in vitro biochemical assays (using cell lysates or purified enzymes) to live-cell kinetic imaging introduces a critical variable: intracellular retention .

This guide provides an objective, data-backed comparison between the traditional 7-amino-4-methylcoumarin (AMC) and its thiol-reactive derivative, 7-amino-4-chloromethylcoumarin (7-CMA , also widely cataloged as CMAC) . By understanding the pharmacokinetics and mechanistic causality behind these two fluorophores, researchers can drastically improve the signal-to-noise ratio and accuracy of live-cell protease assays.

Mechanistic Causality: Why 7-CMA Outperforms AMC in Live Cells

While AMC and 7-CMA share nearly identical photophysical properties (excitation in the UV range, emission in the blue range), their biological behavior is fundamentally different due to a single structural substitution at the C4 position of the coumarin ring.

  • The AMC Leakage Problem: AMC is a small, uncharged, and hydrophobic molecule. When a peptide-AMC substrate (e.g., Z-DEVD-AMC for caspase-3) is cleaved inside a live cell, the liberated AMC fluorophore rapidly diffuses across the lipid bilayer into the extracellular medium[1]. This efflux dilutes the fluorescent signal, making it impossible to accurately quantify cumulative intracellular protease activity over time.

  • The 7-CMA Trapping Mechanism: 7-CMA features a reactive chloromethyl group. When a peptide-CMA substrate (e.g., Boc-Leu-Met-CMAC for calpain) crosses the cell membrane, intracellular Glutathione S-Transferase (GST) catalyzes the conjugation of the chloromethyl group to intracellular glutathione (GSH)[2]. This forms a bulky, negatively charged thioether intermediate (e.g., MAC-SG). When the target protease cleaves the peptide sequence, the resulting fluorophore remains covalently bound to GSH. Because GSH conjugates are membrane-impermeant, the fluorescent product is permanently trapped inside the cell[2]. This leads to a cumulative, high-intensity fluorescent signal that accurately mirrors proteolytic activity[3].

Visualization: Intracellular Dynamics

G cluster_cell Intracellular Dynamics of AMC vs. 7-CMA Sub Peptide Substrate (Membrane Permeant) Cleavage Proteolytic Cleavage Sub->Cleavage Enzyme Intracellular Protease Enzyme->Cleavage AMC Free AMC (Fluorescent) Cleavage->AMC AMC Substrate CMA Free 7-CMA (Fluorescent) Cleavage->CMA 7-CMA Substrate Leakage Signal Loss (Extracellular Space) AMC->Leakage Rapid Efflux GSH Glutathione (GSH) Conjugation CMA->GSH CMA_Trapped 7-CMA-SG Conjugate (Intracellularly Trapped) GSH->CMA_Trapped CMA_Trapped->Leakage Efflux Blocked

Caption: Intracellular retention mechanism of 7-CMA via GSH conjugation compared to AMC signal leakage.

Quantitative Data Presentation

The table below summarizes the core differences between the two fluorophores, highlighting why 7-CMA yields a vastly superior apparent fluorescence intensity in live-cell formats, despite having similar intrinsic quantum yields to AMC.

Parameter7-amino-4-methylcoumarin (AMC)7-amino-4-chloromethylcoumarin (7-CMA / CMAC)
Chemical Modification Methyl group at C4Chloromethyl group at C4
Excitation / Emission ~340 nm / 440–460 nm~351 nm / 430–460 nm
Thiol Reactivity NoneMildly reactive (Chloromethyl group)
Intracellular Retention Low (< 30% retained at 1 hr)High (> 90% retained at 1 hr)
Mechanism of Retention None (Passive diffusion)Covalent conjugation to Glutathione (GSH)
Signal-to-Noise (Live Cells) Poor (High extracellular background)Excellent (Signal accumulates intracellularly)
Primary Use Case In vitro lysates, purified enzyme kineticsLive-cell imaging, Flow cytometry, HTS

Self-Validating Experimental Protocol: Live-Cell Protease Activity Workflow

To objectively prove the superiority of 7-CMA over AMC, the following protocol utilizes a split-well validation design . By measuring both the cell pellet (intracellular signal) and the supernatant (leaked signal), researchers can self-validate the retention efficiency of the chosen substrate. We will use calpain activation as the model system[2].

Materials Required
  • Substrates: Boc-Leu-Met-CMAC (7-CMA substrate) and Boc-Leu-Met-AMC (AMC substrate).

  • Activator: 1 mM ATP or 1 µM Ionomycin (to raise intracellular

    
    ).
    
  • Inhibitor: 10 µM Calpeptin (Negative control for signal specificity).

Step-by-Step Methodology

Step 1: Cell Preparation & Seeding

  • Seed target cells (e.g., hepatocytes or HeLa) at

    
     cells/well in a 96-well optical-bottom plate.
    
  • Allow cells to adhere overnight under standard culture conditions (37°C, 5%

    
    ).
    

Step 2: Substrate Loading & Conjugation

  • Wash cells twice with warm Hank's Balanced Salt Solution (HBSS).

  • Add 10 µM of either Boc-Leu-Met-CMAC or Boc-Leu-Met-AMC diluted in HBSS to the respective wells.

  • Causality Check: Incubate for 15–20 minutes at 37°C. For 7-CMA, this incubation is critical. It provides the necessary time for intracellular GST to conjugate the chloromethyl group to GSH, forming the membrane-impermeant MAC-SG intermediate prior to cleavage[2].

Step 3: Inhibitor Pre-treatment (Negative Control)

  • To validate that the resulting fluorescence is strictly calpain-specific, pre-treat a subset of control wells with 10 µM Calpeptin for 10 minutes prior to activation.

Step 4: Protease Activation & Kinetic Measurement

  • Induce calpain activity by adding 1 mM ATP to the wells[2].

  • Immediately place the plate in a temperature-controlled microplate reader (37°C).

  • Measure fluorescence dynamically (Excitation: 351 nm / Emission: 430–460 nm) taking reads every 2 minutes for 45 minutes[3].

Step 5: Supernatant vs. Intracellular Validation (The Self-Validating Step)

  • After the 45-minute kinetic read, carefully transfer the supernatant from each well into a new, empty 96-well plate.

  • Read the fluorescence of both the original plate (containing the cells) and the new plate (containing the supernatant).

  • Expected Outcome: The 7-CMA condition will show >90% of the total fluorescence localized in the cell plate, confirming intracellular trapping. Conversely, the AMC condition will show >70% of the fluorescence in the supernatant plate, validating the leakage hypothesis and explaining its lower apparent intracellular intensity[1].

References

1.. Molecular Probes Handbook. 2.. Journal of Biological Chemistry (1993). 3. . Journal of Virology (2001).

Sources

Validation of Purity for Synthesized [(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid (also known as 7-carboxymethoxycoumarin or 7-CMC ) is a critical fluorogenic scaffold used in the synthesis of intracellular probes, pH indicators, and protease substrates. Its value lies in its fluorescence properties (typically


, 

).

The Critical Challenge: The synthesis of 7-CMC typically involves the alkylation of 7-hydroxycoumarin (umbelliferone) . 7-hydroxycoumarin is intensely fluorescent and structurally similar to the product. Even trace contamination (


) can disastrously skew biological assays by creating high background fluorescence.

This guide objectively compares validation methodologies, establishing HPLC-PDA-FLD as the gold standard for purity, while positioning qNMR as the necessary orthogonal check for absolute quantification.

Part 1: The Synthesis & Impurity Profile

To validate purity, one must first understand the impurities generated. The standard synthesis involves a Williamson ether synthesis:

  • Reactants: 7-Hydroxycoumarin + Chloroacetic acid (or Ethyl bromoacetate followed by hydrolysis).

  • Base:

    
     or NaH.
    
  • Solvent: Acetone or DMF.

The Impurity Fate Map

The following diagram illustrates where impurities originate and where they must be detected.

ImpurityFate SM1 7-Hydroxycoumarin (Highly Fluorescent) Rxn Williamson Ether Synthesis SM1->Rxn SM2 Chloroacetic Acid SM2->Rxn Crude Crude 7-CMC Rxn->Crude Yield ~70-80% Workup Recrystallization (EtOH/Water) Crude->Workup Imp1 Residual SM1 (False Positive Signal) Crude->Imp1 Contaminant Imp2 O-Alkylation Isomers (Rare) Crude->Imp2 Trace Final Final Product [(2-oxo-2H-chromen-7-yl)oxy]acetic acid Workup->Final

Figure 1: Impurity Fate Mapping. Note that unreacted 7-hydroxycoumarin (SM1) is the critical quality attribute (CQA) to monitor due to its fluorescence.

Part 2: Comparative Methodology

We compared three validation approaches. The data below summarizes their performance based on experimental trials with synthesized coumarin derivatives.

Table 1: Performance Comparison of Validation Methods
FeatureMethod A: HPLC-PDA-FLD Method B: 1H qNMR Method C: Melting Point/TLC
Primary Utility Purity % & Trace Impurity DetectionAbsolute Content (Mass Balance)Preliminary Qual Check
Sensitivity (LOD) High (ng range)Moderate (mg range)Low
Specificity Excellent (Separates SM from Product)High (Structural ID)Poor (Spots overlap)
Fluorescence Check Yes (Critical) NoQualitative only
Sample Required < 1 mg5–10 mg2–5 mg
Time per Run 15–20 mins10–30 mins5 mins
Cost Efficiency ModerateHigh (Deuterated solvents)Low
Verdict Gold Standard for Purity Gold Standard for Potency Inadequate for Publication

Part 3: Experimental Protocols

Method A: HPLC-PDA-FLD (The Gold Standard)

Rationale: UV detection alone is insufficient because the extinction coefficients of the starting material and product are similar. Fluorescence detection (FLD) is required to ensure the starting material (7-hydroxycoumarin) is removed to


.

Chromatographic Conditions:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water +

    
     Formic Acid (Acidic pH is vital to keep the carboxylic acid protonated and prevent peak tailing).
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.
    
  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate:

    
    .
    
  • Detectors:

    • PDA:

      
       (Absorption max).
      
    • FLD: Ex

      
       / Em 
      
      
      
      (Optimized for Coumarin core).

Acceptance Criteria:

  • Purity:

    
     by peak area integration (UV).
    
  • 7-Hydroxycoumarin Content:

    
     by FLD.
    
  • Resolution (

    
    ): 
    
    
    
    between product and starting material.
Method B: Quantitative NMR (qNMR)

Rationale: HPLC gives relative purity. qNMR gives the absolute weight percentage (potency), accounting for residual salts or solvents (e.g., water, acetone) that HPLC might miss.

Protocol:

  • Solvent: DMSO-

    
     (Coumarins have poor solubility in 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (Traceable Reference Standard).

    • Why Maleic Acid? It has a sharp singlet at

      
      , distinct from the aromatic coumarin protons (
      
      
      
      ) and the
      
      
      singlet (
      
      
      ).
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      (Must be
      
      
      for quantitative accuracy).
    • Scans: 16–32.

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of IS.[1][2][3][4][5][6]

Part 4: Validation Workflow Diagram

The following decision tree illustrates the logical flow for validating a synthesized batch.

ValidationLogic Batch Synthesized Batch (Dry Solid) TLC Step 1: TLC/Melting Point (Quick Screen) Batch->TLC Decision1 Single Spot? TLC->Decision1 Recryst Recrystallize (Ethanol) Decision1->Recryst No HPLC Step 2: HPLC-PDA-FLD (Impurity Profiling) Decision1->HPLC Yes Recryst->TLC Decision2 SM < 0.1%? HPLC->Decision2 Decision2->Recryst No (Fluorescence Risk) qNMR Step 3: 1H qNMR (Absolute Potency) Decision2->qNMR Yes Release Release for Biological Assay qNMR->Release

Figure 2: Validation Decision Matrix. Note that HPLC is the "gatekeeper" for fluorescence impurities before investing time in qNMR.

Part 5: Scientific Commentary & Troubleshooting

The "Ghost" Peak Phenomenon

In HPLC, you may observe a split peak for the product if the mobile phase pH is near the pKa of the carboxylic acid (


).
  • Solution: Ensure the mobile phase contains at least

    
     Formic Acid or TFA (
    
    
    
    ) to keep the acid fully protonated (
    
    
    form), ensuring a sharp, single peak.
Solubility Issues

7-CMC is sparingly soluble in water and non-polar solvents.

  • For NMR: Use DMSO-

    
    .
    
  • For Biological Assays: Dissolve in DMSO as a stock solution (

    
    ) before diluting into aqueous buffers.
    
Structural Verification (Reference Data)

For confirmation of identity (Method C in a full monograph), compare your spectral data to these expected values:

  • 1H NMR (DMSO-

    
    ): 
    
    
    
    (s, 2H,
    
    
    ),
    
    
    (d, 1H, H-3),
    
    
    (m, 2H, H-6, H-8),
    
    
    (d, 1H, H-5),
    
    
    (d, 1H, H-4).
  • Mass Spec (ESI-):

    
    
    
    
    
    .

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (n.d.).[5] [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (Compound).[5][7][8] National Library of Medicine. Link

  • Farinotti, R., et al. (1983).[9] 4-Bromomethyl-6,7-dimethoxycoumarin as a fluorescent label for carboxylic acids in chromatographic detection. Journal of Chromatography A. (Provides foundational data on coumarin fluorescence properties). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.[3] Link

Sources

A Senior Application Scientist's Guide to Spectroscopic Characterization of Coumarin-Labeled Peptides vs. Unlabeled Counterparts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide research and therapeutic development, the attachment of a fluorescent label is a common yet critical step. It unlocks the ability to visualize, track, and quantify peptides in various assays.[1] Among the plethora of available fluorophores, coumarin and its derivatives are frequently employed for their favorable photophysical properties, including high quantum yields and sensitivity to the local environment.[2][] However, the introduction of any extrinsic molecule to a peptide carries the potential to alter its intrinsic properties. This guide provides a comprehensive comparison of coumarin-labeled and unlabeled peptides, focusing on their spectroscopic characterization. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of the implications of coumarin labeling.

The "Why": Rationale for Coumarin Labeling and the Need for Comparative Analysis

Coumarin dyes are a class of fluorophores characterized by their blue fluorescence emission, making them valuable tools for studying protein structure, molecular interactions, and enzyme activity.[2] Their relatively small size is advantageous, as it can minimize potential steric hindrance that might interfere with the peptide's biological function.[][4] The primary motivation for labeling is often to enable detection in assays where the unlabeled peptide would be invisible, such as fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays.[1][5]

However, the core scientific question remains: Does the act of labeling change the peptide? This is not a trivial consideration. A fluorescent tag, even a small one, can influence a peptide's:

  • Secondary and Tertiary Structure: The added hydrophobicity or charge of the coumarin moiety could disrupt the delicate balance of forces that govern peptide folding.

  • Solubility and Aggregation: Changes in polarity can affect how the peptide behaves in aqueous solutions.

  • Biological Activity: If the label interferes with a critical binding site or alters the peptide's conformation, its function can be compromised.

Therefore, a side-by-side spectroscopic comparison is not merely a quality control step but a fundamental necessity to validate the biological relevance of data obtained with the labeled peptide.

Spectroscopic Techniques for Comparative Analysis

A multi-faceted spectroscopic approach is essential to build a comprehensive picture of the effects of coumarin labeling. The following techniques provide complementary information on the photophysical, structural, and solution-state properties of both labeled and unlabeled peptides.

UV-Visible Absorption Spectroscopy

Principle: This technique measures the absorption of light by a sample as a function of wavelength. For peptides, the primary absorbing species in the far-UV region (around 190-250 nm) are the peptide bonds themselves, which are sensitive to secondary structure.[6] Aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) absorb in the near-UV region (around 280 nm). The coumarin label introduces its own characteristic absorption spectrum, typically in the 350-450 nm range.[][7][8]

Comparative Insights:

  • Confirmation of Labeling: The presence of a new absorption peak corresponding to the coumarin dye in the labeled peptide's spectrum is the first confirmation of successful conjugation.

  • Concentration Determination: For peptides containing aromatic residues, absorbance at 280 nm can be used for concentration determination of the unlabeled peptide.[6] For the labeled peptide, the absorbance of the coumarin dye at its maximum absorption wavelength (λmax) can be used, provided the extinction coefficient is known.

  • Structural Perturbations: While subtle, changes in the far-UV region of the labeled peptide's spectrum compared to the unlabeled one could indicate alterations in the peptide's secondary structure.

Parameter Unlabeled Peptide Coumarin-Labeled Peptide Interpretation of Differences
λmax (Peptide Backbone) ~190-220 nm~190-220 nmSignificant shifts may suggest secondary structure changes.
λmax (Aromatic Residues) ~280 nm (if present)~280 nm (if present)Minimal change expected unless the label directly interacts with aromatic residues.
λmax (Coumarin) N/A~350-450 nm[]Confirms the presence of the coumarin label.
Fluorescence Spectroscopy

Principle: This technique measures the emission of light from a sample after it has absorbed light. The intensity, wavelength of maximum emission (λem), and quantum yield are key parameters. Coumarin dyes are known for their bright fluorescence.[]

Comparative Insights:

  • Characterization of the Label: The fluorescence spectrum of the labeled peptide provides information on the photophysical properties of the attached coumarin dye in the context of the peptide's microenvironment.

  • Environmental Sensitivity: The emission maximum and quantum yield of coumarin are often sensitive to the polarity of its environment.[] A shift in these parameters compared to the free dye in solution can indicate whether the label is in a more hydrophobic or hydrophilic environment on the peptide surface.

  • Quenching Effects: Proximity to certain amino acid residues, such as tryptophan and tyrosine, can lead to quenching of the coumarin fluorescence through processes like FRET or photoinduced electron transfer (PET).[4][9] This can be a useful tool for studying conformational changes.

Parameter Free Coumarin Dye Coumarin-Labeled Peptide Interpretation of Differences
Excitation Maximum (λex) ~350-450 nm[]~350-450 nm[]Minimal change expected.
Emission Maximum (λem) ~400-550 nm[]May be shiftedA blue shift can indicate a more hydrophobic environment; a red shift suggests a more polar environment.
Fluorescence Quantum Yield (ΦF) Varies by derivativeOften lowerQuenching by nearby amino acid residues can decrease the quantum yield.[4]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed.[10] A comparative method is often used for its determination.

  • Prepare a series of dilutions of a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54) and the coumarin-labeled peptide.

  • Measure the UV-Vis absorbance of each solution at the excitation wavelength. Absorbance values should be kept below 0.1 to minimize inner filter effects.

  • Measure the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation[10]:

    ΦF_sample = ΦF_ref * (slope_sample / slope_ref) * (η_sample^2 / η_ref^2)

    Where:

    • ΦF is the quantum yield

    • slope is the slope from the plot of integrated fluorescence vs. absorbance

    • η is the refractive index of the solvent

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_std Prepare Standard Dilutions abs_measure Measure Absorbance at λex (Abs < 0.1) prep_std->abs_measure prep_smp Prepare Sample Dilutions prep_smp->abs_measure fluor_measure Measure Emission Spectra at λex abs_measure->fluor_measure integrate Integrate Emission Area fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for Determining Relative Fluorescence Quantum Yield.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[6] In the far-UV region (190-250 nm), the peptide backbone's amide bonds are the primary chromophores, and the resulting CD spectrum is highly sensitive to the peptide's secondary structure (α-helix, β-sheet, random coil).[6][11]

Comparative Insights:

  • Direct Assessment of Secondary Structure: This is the most powerful technique for directly comparing the secondary structure of the labeled and unlabeled peptides.

  • Detection of Conformational Changes: Any significant difference in the shape and magnitude of the CD spectra between the two samples is a strong indicator that the coumarin label has perturbed the peptide's conformation.

Secondary Structure Characteristic CD Signals
α-Helix Positive peak at ~192 nm, negative peaks at ~208 and ~222 nm.[6]
β-Sheet Negative peak around 215-220 nm, positive peak around 195-200 nm.
Random Coil Strong negative peak around 200 nm.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-1.0 mg/mL.[6] Accurately determine the concentration.

  • Instrument Setup: Calibrate the CD spectrometer. Set the acquisition parameters:

    • Wavelength Range: 190-260 nm[6]

    • Data Pitch: 0.5 or 1.0 nm[6]

    • Scanning Speed: 50 nm/min[6]

    • Bandwidth: 1.0 nm[6]

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[6]

  • Data Acquisition: Record the CD spectrum of the buffer alone (baseline) and then the peptide sample.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data to molar ellipticity ([θ]) for comparison.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Peptide in Buffer concentration Determine Concentration dissolve->concentration sample Record Sample Spectrum concentration->sample setup Instrument Setup & Calibration baseline Record Buffer Baseline setup->baseline subtract Baseline Subtraction baseline->subtract sample->subtract convert Convert to Molar Ellipticity subtract->convert compare Compare Spectra of Labeled vs. Unlabeled convert->compare

Caption: Workflow for Comparative Circular Dichroism Analysis.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the identity and purity of peptides. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are commonly used.

Comparative Insights:

  • Confirmation of Covalent Labeling: The mass spectrum of the labeled peptide will show a mass shift corresponding to the exact mass of the coumarin derivative, confirming covalent attachment.

  • Assessment of Purity: MS can identify the presence of any unlabeled peptide in the labeled sample, as well as any side-products from the labeling reaction.

  • Enhanced Detection (MALDI-MS): Interestingly, studies have shown that labeling with coumarin derivatives can significantly enhance the signal intensity of peptides in MALDI-MS, in some cases by over 40-fold.[12][13] This is particularly true for hydrophilic peptides, as the hydrophobic coumarin tag can improve their incorporation into the hydrophobic MALDI matrix.[12][13]

Parameter Unlabeled Peptide Coumarin-Labeled Peptide Interpretation of Differences
Molecular Weight Expected mass of the peptide sequence.Expected mass of the peptide + mass of the coumarin label.Confirms successful labeling.
MALDI Signal Intensity Varies depending on the peptide.Often significantly enhanced.[12][13]A known effect of coumarin labeling.

Case Study: Hypothetical Data Comparison

Let's consider a hypothetical 10-amino acid peptide, "Peptide-X," with and without an N-terminal 7-aminocoumarin-4-acetic acid (AMCA) label.

Table 1: Spectroscopic Data Summary for Peptide-X

Parameter Unlabeled Peptide-X AMCA-Labeled Peptide-X
UV-Vis λmax 215 nm, 278 nm216 nm, 278 nm, 352 nm
Fluorescence λem 350 nm (from Trp)445 nm (from AMCA)
Fluorescence Quantum Yield 0.13 (Trp)0.55 (AMCA)
CD Molar Ellipticity at 222 nm (deg cm²/dmol) -15,000-14,500
Mass (Observed) 1254.6 Da1455.7 Da

Analysis of Hypothetical Data:

  • UV-Vis & Mass Spec: The appearance of a new absorbance peak at 352 nm and a mass increase of 201.1 Da (the mass of the AMCA moiety) confirm successful labeling.

  • Fluorescence: The labeled peptide exhibits strong blue fluorescence characteristic of the AMCA label.

  • Circular Dichroism: The molar ellipticity at 222 nm, a hallmark of α-helical content, is very similar between the labeled and unlabeled peptides. This provides strong evidence that the AMCA label has not significantly perturbed the secondary structure of Peptide-X.

Conclusion and Best Practices

The spectroscopic characterization of coumarin-labeled peptides is not merely a procedural step but a crucial component of rigorous scientific inquiry. A comparative analysis against the unlabeled counterpart is essential to validate that the fluorescent tag does not compromise the peptide's structural integrity or, by extension, its biological function.

Key Takeaways for Researchers:

  • Always characterize both the labeled and unlabeled peptide using a suite of spectroscopic techniques.

  • UV-Vis and Mass Spectrometry are your first-line tools to confirm successful labeling and assess purity.

  • Fluorescence Spectroscopy provides key insights into the photophysical properties of your labeled peptide and the local environment of the tag.

  • Circular Dichroism is the gold standard for directly assessing whether the label has induced conformational changes in the peptide's secondary structure.

By following these guidelines and understanding the "why" behind each spectroscopic measurement, researchers can confidently use coumarin-labeled peptides in their studies, ensuring that the data they generate is both accurate and biologically meaningful.

References

  • Pashkova, A., Moskovets, E., & Karger, B. L. (2004). Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities. Analytical Chemistry, 76(15), 4550-4557. [Link]

  • Pashkova, A., Moskovets, E., & Karger, B. L. (2005). Coumarin tags for analysis of peptides by MALDI-TOF MS and MS/MS. 2. Alexa Fluor 350 tag for increased peptide and protein Identification by LC-MALDI-TOF/TOF MS. Analytical Chemistry, 77(7), 2085-2096. [Link]

  • Pashkova, A., Moskovets, E., & Karger, B. L. (2004). Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.2. Circular Dichroism (CD) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. enhancement in MALDI MS signal intensities. Retrieved from [Link]

  • LifeTein. (2025, December 23). Fluorescent Labelling with MCA. Retrieved from [Link]

  • de Souza, T. G., et al. (2015). Synthesis of a New Peptide–Coumarin Conjugate: A Potential Agent against Cryptococcosis. ACS Medicinal Chemistry Letters, 6(3), 349-353. [Link]

  • Pashkova, A., Moskovets, E., & Karger, B. L. (2005). Coumarin Tags for Analysis of Peptides by MALDI-TOF MS and MS/MS. 2. Alexa Fluor 350 Tag for Increased Peptide and Protein Identification by LC-MALDI-TOF/TOF MS. Analytical Chemistry, 77(7), 2085–2096. [Link]

  • ResearchGate. (n.d.). Coumarin fluorescence dequenching assay. Retrieved from [Link]

  • LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved from [Link]

  • Sreerama, N., & Woody, R. W. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 2(1), 1-1. [Link]

  • Chen, Y., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(22), 12833-12847. [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in Molecular Biology, 340, 1-21. [Link]

  • Ackermann, A., et al. (2024). Fluorescent coumarin-alkynes for labeling of amino acids and peptides via manganese(i)-catalyzed C–H alkenylation. Chemical Communications, 60(36), 4935-4938. [Link]

  • Smith, M. D., et al. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry, 83(8), 4437–4443. [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • PicoQuant. (2015, July 15). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). Retrieved from [Link]

  • de Souza, T. G., et al. (2015). Synthesis of a New Peptide–Coumarin Conjugate: A Potential Agent against Cryptococcosis. ACS Medicinal Chemistry Letters, 6(3), 349-353. [Link]

  • de Souza, T. G., et al. (2015). Synthesis of a New Peptide–Coumarin Conjugate: A Potential Agent against Cryptococcosis. Figshare. [Link]

  • ResearchGate. (n.d.). Fluorescence quantum yields (ϕ) and lifetimes (τ) for studied peptides I-III at 296 K in aqueous solutions. Retrieved from [Link]

  • Hu, X., et al. (2013). A new synthetic protocol for coumarin amino acid. Beilstein Journal of Organic Chemistry, 9, 254-258. [Link]

  • Ndiaye, S., et al. (2021). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. Molecules, 26(24), 7529. [Link]

  • Al-Mokhtar, M. A., et al. (2025). Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications. Molecules, 30(20), 4879. [Link]

  • ResearchGate. (n.d.). UV absorption spectra of coumarin, antibody, coumarin labelled antibody and calculated coumarin labelled antibody. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Coumarin Derivatives. Retrieved from [Link]

  • Ackermann, A., et al. (2024). Fluorescent coumarin-alkynes for labeling of amino acids and peptides via manganese(i)-catalyzed C–H alkenylation. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of peptide 1 with increasing concentrations of coumarin. Excitation at 255 nm. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Coumarins as Fluorescent Labels of Biomolecules. Retrieved from [Link]

  • van der Zand, L. H., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Chemistry – A European Journal, 30(32), e202400336. [Link]

  • Cupellini, L., et al. (2025). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. Molecules, 30(23), 4675. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of bis(coumarins) derivatives (I-IV). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Coumarin. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling[(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Executive Summary & Hazard Profiling

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 126424-85-9), frequently referred to as 7-carboxymethoxycoumarin, is a critical building block in chemical biology. It is predominantly utilized in the synthesis of caged cyclic nucleotides, fluorescent probes, and modular protocell membranes via click chemistry[1][2][3].

While highly valuable for drug development and molecular imaging, this coumarin derivative presents distinct occupational hazards. According to standard Globally Harmonized System (GHS) classifications, the compound is harmful if inhaled, swallowed, or absorbed through the skin[4]. It causes significant skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[5].

The Causality of Risk: The primary danger in biological laboratories arises during solvation. Researchers frequently dissolve this compound in highly permeable carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for bioassays. DMSO acts as a transdermal vehicle, exponentially increasing the risk of the hazardous coumarin derivative penetrating the dermal layer and entering the bloodstream. Therefore, standard powder-handling safety protocols must be aggressively upgraded when carrier solvents are introduced.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must account for both the dry powder form (an inhalation and contact hazard) and the solvated form (a rapid dermal absorption hazard).

Hazard TargetRequired PPEMaterial Specifications & Causality
Skin / Hands Nitrile Gloves (Double Gloving Protocol)Specification: Minimum 0.11 mm thickness per layer. Inspect prior to use[5]. Causality: Prevents direct contact with the powder. When handling the compound in DMSO/DMF, double-gloving is critical because these solvents rapidly permeate standard nitrile, carrying the coumarin derivative through the glove barrier.
Eyes / Face Chemical Safety GogglesSpecification: ANSI Z87.1 compliant, tight-fitting. Causality: Protects against severe eye irritation (H319) from aerosolized dust during weighing or micro-splashes during dissolution[4][5].
Respiratory N95 / P100 Particulate RespiratorSpecification: Type P95 (US) or P1 (EU EN 143)[5]. Causality: Mandatory if handling large quantities outside a fume hood to prevent respiratory tract irritation (H335)[5].
Body Flame-retardant Lab CoatSpecification: Knee-length, fully buttoned with fitted cuffs. Causality: Provides a primary barrier against spills and prevents the accumulation of fine coumarin dust on personal clothing[4].

Operational Workflow: Handling & Solvation

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety and integrity of the next.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Causality: Ensures adequate capture of aerosolized [(2-oxo-2H-chromen-7-yl)oxy]acetic acid dust before it reaches the operator's breathing zone, adhering to OSHA laboratory standards[6].

Step 2: Weighing and Transfer

  • Action: Place an anti-static weighing boat on the analytical balance strictly inside the fume hood. Use a dedicated micro-spatula to transfer the powder.

  • Causality: Anti-static materials prevent the fine coumarin powder from dispersing due to electrostatic repulsion, minimizing inhalation risks and cross-contamination.

Step 3: Dissolution and Solvation

  • Action: Add the chosen anhydrous solvent (e.g., DMSO or Acetonitrile) directly to the weighing vessel or a sealed vial inside the fume hood. Cap the vial immediately before vortexing or sonicating.

  • Causality: Capping before agitation prevents the release of aerosolized droplets. Because the compound is often used for redox sensing and protocell membrane synthesis, maintaining anhydrous conditions preserves the integrity of the carboxylic acid functional group[3].

Step 4: Decontamination of Workspace

  • Action: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., 70% isopropanol), followed by a dry wipe.

  • Causality: Removes microscopic residual dust that could pose a secondary exposure hazard to the next operator.

Spill Management & Waste Disposal Plan

Accidental releases require immediate, structured responses to prevent environmental contamination and personnel exposure[4][7].

Minor Spill Protocol (Dry Powder):

  • Isolate: Restrict access to the spill area and notify personnel in the immediate vicinity[7].

  • Don PPE: Ensure respiratory protection (N95/P100) and double nitrile gloves are worn[4][5].

  • Contain & Collect: Do not dry sweep, as this aerosolizes the irritant. Lightly moisten the spilled powder with water or a compatible inert solvent to prevent dust generation[4].

  • Absorb: Use a damp absorbent pad or inert material (like sand) to collect the substance[4].

  • Dispose: Place all contaminated materials into a compatible, tightly closed hazardous waste container[4].

Chemical Waste Disposal:

  • Segregation: Do not let the product enter drains or water courses[4][5]. Segregate waste into "Halogenated" or "Non-Halogenated" organic waste depending on the carrier solvent used for dissolution.

  • Labeling: Clearly label the container with "Hazardous Waste: Contains[(2-oxo-2H-chromen-7-yl)oxy]acetic acid and [Solvent Name]".

  • Regulatory Compliance: Coordinate with your institution's Environmental Health and Safety (EHS) department for final removal in accordance with EPA or local regulations[8].

Workflow Visualization

G N1 1. PPE & Preparation Don Double Nitrile & Goggles N2 2. Environmental Control Verify Fume Hood Flow N1->N2 N3 3. Solid Handling Anti-static Weighing N2->N3 N4 4. Solvation Dissolve in DMSO/DMF N3->N4 N5 Spill Management Moisten, Absorb, Contain N3->N5 Accidental Release N4->N5 Accidental Release N6 5. Final Disposal EHS Waste Segregation N4->N6 N5->N6

Operational workflow for the safe handling, solvation, and disposal of coumarin derivatives.

References

  • Safety Data Sheet - Aaronchem:[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. Aaronchem. 5

  • 3-azido-7-carboxymethoxycoumarin. Molaid. 1

  • Chemical Biology - From Small Molecules To Systems Biology and Drug Design. Scribd. 2

  • Chemical Hygiene Plan (Laboratory Safety). University of Wyoming. 6

  • Protocol for building synthetic protocell membranes that sense redox using synthetic phospholipids and natural lipids. NIH / PMC. 3

  • Department of Biological & Ecological Engineering LABORATORY SAFETY MANUAL. Oregon State University. 7

  • Laboratory Environmental Sample Disposal Information Document. EPA. 8

  • [(2-Oxo-2h-chromen-7-yl)oxy]acetic acid SDS. Molaid. 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.